Product packaging for benzene;1H-pyrazole(Cat. No.:CAS No. 835653-09-3)

benzene;1H-pyrazole

Cat. No.: B14183973
CAS No.: 835653-09-3
M. Wt: 146.19 g/mol
InChI Key: XLTRGZZLGXNXGD-UHFFFAOYSA-N
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Description

Benzene;1H-pyrazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B14183973 benzene;1H-pyrazole CAS No. 835653-09-3

Properties

CAS No.

835653-09-3

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

benzene;1H-pyrazole

InChI

InChI=1S/C6H6.C3H4N2/c1-2-4-6-5-3-1;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5)

InChI Key

XLTRGZZLGXNXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1=CNN=C1

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 1-Phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-phenyl-1H-pyrazole (also referred to as benzene-1H-pyrazole). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Core Physicochemical Properties

1-Phenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂.[1][2][3][4] It consists of a phenyl group attached to a pyrazole ring at the nitrogen atom in position 1.[1][5] This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including heterocyclic sulfonamide γ-secretase inhibitors and potent phosphodiesterase 10A (PDE10A) inhibitors.[6]

The quantitative physicochemical data for 1-phenyl-1H-pyrazole are summarized in the tables below for clarity and comparative analysis.

Table 1: Identification and Structural Properties

Property Value Reference
IUPAC Name 1-phenyl-1H-pyrazole [5]
Synonyms N-Phenylpyrazole, 1-Phenylpyrazole [1][2][5]
CAS Number 1126-00-7 [1][2][3][5][7][8]
Molecular Formula C₉H₈N₂ [1][2][3][4][8]
Molecular Weight 144.17 g/mol [1][5]

| Appearance | Clear, colorless to yellow liquid |[1][8] |

Table 2: Thermodynamic and Physical Properties

Property Value Conditions Reference
Melting Point 11 °C [1][8]
Boiling Point 141-142 °C at 30 mmHg [1][8][9]
Density 1.091 g/mL at 25 °C [1][9][10]
Flash Point 109 - 113 °C closed cup [1][9][10]

| Refractive Index | 1.596 | at 20 °C |[9] |

Table 3: Solubility and Partitioning Properties

Property Value Method Reference
Water Solubility Soluble [1]
pKa 0.16 ± 0.10 Predicted [1]

| LogP | 2.20 | |[7] |

Experimental Protocols

The determination and synthesis of pyrazole derivatives involve several established laboratory techniques. Below are detailed methodologies for key experimental procedures cited in the literature.

2.1 Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole ring is a well-documented process. A widely used protocol involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid.[11]

General Protocol for Acid-Catalyzed Pyrazole Synthesis:

  • Reaction Setup: A 1,3-dicarbonyl compound and a hydrazine (e.g., phenylhydrazine) are mixed in a suitable solvent, such as ethanol.

  • Catalyst Addition: An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.[11]

  • Cyclocondensation: The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to 6 hours, to facilitate the cyclocondensation reaction.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The pH of the residue is adjusted to neutral.

  • Purification: The crude product is isolated, often through filtration if it crystallizes upon cooling.[12] Recrystallization from a suitable solvent (e.g., methanol) is performed to yield the purified pyrazole product.[12]

The logical workflow for this synthesis is illustrated in the diagram below.

G cluster_workflow General Workflow for Pyrazole Synthesis start Reactants (1,3-Dicarbonyl + Hydrazine) solvent Dissolve in Solvent (e.g., Ethanol) start->solvent catalyst Add Acid Catalyst (e.g., HCl) solvent->catalyst reflux Heat Under Reflux (Cyclocondensation) catalyst->reflux workup Solvent Removal & Neutralization reflux->workup purify Purification (Filtration & Recrystallization) workup->purify product Final Product (Substituted Pyrazole) purify->product

General Workflow for Pyrazole Synthesis

2.2 Analytical Characterization

The structural confirmation and purity assessment of 1-phenyl-1H-pyrazole and its derivatives are typically performed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity and quantification can be determined using reverse-phase (RP) HPLC. A common method employs a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of the synthesized compound is confirmed using ¹H and ¹³C NMR. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule by observing the absorption of infrared radiation at specific wavenumbers.[13]

Structure-Property Relationships

The physicochemical properties of 1-phenyl-1H-pyrazole are directly linked to its molecular structure. The combination of an aromatic phenyl group and a heterocyclic pyrazole ring dictates its behavior in various chemical and biological systems.

G cluster_props Physicochemical Properties main 1-Phenyl-1H-pyrazole C₉H₈N₂ p_boil Boiling Point 141-142 °C main:struct->p_boil Aromaticity & MW influence p_density Density 1.091 g/mL main:struct->p_density Compact structure p_logp LogP 2.20 (Lipophilicity) main:struct->p_logp Phenyl group increases p_pka pKa (predicted) 0.16 (Weakly Basic) main:struct->p_pka N atoms in ring p_sol Solubility Soluble in Water main:struct->p_sol Polar N atoms

Structure-Property Relationships of 1-Phenyl-1H-pyrazole
  • Lipophilicity (LogP): The presence of the nonpolar phenyl group contributes significantly to the compound's lipophilicity, as indicated by a LogP value of 2.20.[7] This property is crucial for membrane permeability in drug development.

  • Basicity (pKa): The pyrazole ring contains nitrogen atoms, which can act as weak bases. The predicted pKa of 0.16 suggests that 1-phenyl-1H-pyrazole is a very weak base.[1]

  • Solubility: Despite its lipophilic phenyl group, the compound is reported as soluble in water, likely due to the polar nature of the pyrazole ring's nitrogen atoms, which can engage in hydrogen bonding.[1]

  • Thermal Properties: The compound's relatively high boiling point is consistent with its molecular weight and aromatic character, which lead to significant intermolecular forces.[1][9]

References

Spectroscopic Analysis of 1-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole, a key heterocyclic moiety in many pharmaceutical compounds. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.90Doublet of DoubletsH-5'
7.72DoubletH-2, H-6
7.48TripletH-3, H-5
7.31TripletH-4
6.50TripletH-4'

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
140.9C-5'
139.8C-1
129.5C-3, C-5
128.5C-3'
127.2C-4
119.2C-2, C-6
108.0C-4'
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3100-3000Aromatic C-H Stretch
1600, 1500C=C Aromatic Ring Stretch
1553C=N Stretch (Pyrazole Ring)[1]
1108N-N Stretch (Pyrazole Ring)[1]
750, 690C-H Out-of-Plane Bending (Monosubstituted Benzene)
Mass Spectrometry (MS)

The mass spectrum of 1-phenyl-1H-pyrazole is characterized by a prominent molecular ion peak and several key fragments. The molecular weight of 1-phenyl-1H-pyrazole is 144.17 g/mol .[2][3][4][5]

m/zRelative IntensityAssignment
144High[M]⁺ (Molecular Ion)
117Moderate[M - HCN]⁺
90Moderate[M - N₂ - H]⁺
77High[C₆H₅]⁺ (Phenyl Cation)
51Moderate[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-phenyl-1H-pyrazole.

Materials:

  • 1-phenyl-1H-pyrazole (solid)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • Volumetric flask and pipette

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-phenyl-1H-pyrazole and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more).

    • Apply a Fourier transform to the FID.

  • Data Processing:

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1-phenyl-1H-pyrazole to identify its functional groups.

Materials:

  • 1-phenyl-1H-pyrazole (liquid or low-melting solid)

  • Salt plates (e.g., NaCl or KBr)

  • A suitable volatile solvent (e.g., dichloromethane or acetone) if the sample is solid.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Neat Liquid/Melt):

    • If 1-phenyl-1H-pyrazole is a liquid at room temperature or has a low melting point, place a small drop directly between two salt plates.

    • Gently press the plates together to form a thin film.

  • Sample Preparation (Solid Film):

    • Dissolve a small amount of solid 1-phenyl-1H-pyrazole in a few drops of a volatile solvent.

    • Apply a drop of the solution to the face of a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Spectrum Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the corresponding functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-phenyl-1H-pyrazole.

Materials:

  • 1-phenyl-1H-pyrazole

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

  • A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

  • Sample Introduction:

    • GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source of the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-phenyl-1H-pyrazole.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Application Synthesis Synthesis of 1-phenyl-1H-pyrazole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Drug_Development Drug Development Purity_Assessment->Drug_Development Materials_Science Materials Science Purity_Assessment->Materials_Science

References

Crystal Structure Analysis of 1-Phenyl-1H-Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of 1-phenyl-1H-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

Core Concepts in Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] This technique relies on the diffraction of an X-ray beam by the ordered lattice of a crystal, producing a unique diffraction pattern.[2] Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and other geometric parameters can be determined with high precision.[2]

Data Presentation: Crystallographic Data of Representative 1-Phenyl-1H-Pyrazole Derivatives

The following tables summarize key crystallographic data for several 1-phenyl-1H-pyrazole derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Selected 1-Phenyl-1H-Pyrazole Derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneC₁₁H₈N₄OMonoclinicP2₁/c8.863(3)9.981(3)11.233(4)90109.43(3)90937.1(5)4
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-oneC₁₅H₁₄N₄OMonoclinicP2₁/c14.6160(7)9.0561(4)10.4156(4)90102.896(6)901356.55(10)4
3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazoleC₂₄H₂₀N₂MonoclinicP2₁/c9.6470(8)14.1077(12)14.0062(12)90104.891(1)901842.2(3)4
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideC₂₂H₁₀Br₄N₄O₃SMonoclinicP2₁/c9.3725(6)20.0436(12)15.3281(11)90102.896(6)902806.9(3)4

Data sourced from references[3][4][5][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of 1-phenyl-1H-pyrazole derivatives, synthesized from various literature sources.[3][4][7][8][9]

Synthesis of 1-Phenyl-1H-Pyrazole Derivatives

A common and versatile method for the synthesis of 1-phenyl-1H-pyrazole derivatives is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[10]

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., a chalcone, β-ketoester, or diketone)

  • Phenylhydrazine or a substituted phenylhydrazine

  • Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

  • Catalyst (optional, e.g., a few drops of a strong acid like HCl or a base like piperidine)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with a hot plate)

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add phenylhydrazine (1-1.2 equivalents) to the solution. If a catalyst is used, add it at this stage.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[7][9]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazole derivative.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2]

Materials:

  • Purified 1-phenyl-1H-pyrazole derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, dichloromethane)

  • Small, clean glass vials or test tubes

  • Apparatus for slow evaporation, solvent diffusion, or cooling

Procedure (Slow Evaporation Method):

  • Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial. Gently warm the solution to ensure complete dissolution.

  • Allow for Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubate: Place the vial in a vibration-free environment at a constant temperature.

  • Monitor Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.

  • Harvesting Crystals: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the solution using a small loop or pipette.[2]

X-ray Data Collection and Structure Refinement

The final stage involves collecting and analyzing the X-ray diffraction data to determine the crystal structure.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker or Rigaku) equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]

  • Cryosystem for low-temperature data collection (optional but recommended to reduce thermal motion of atoms).

  • Computer with software for data collection, integration, scaling, and structure solution and refinement (e.g., SHELX, Olex2).[11]

Procedure:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the goniometer head on the diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[2] Data is typically collected over a full sphere of reciprocal space.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[4]

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the study of 1-phenyl-1H-pyrazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up reaction->workup purification Purification workup->purification dissolution Dissolution in Solvent purification->dissolution growth Crystal Growth dissolution->growth harvesting Crystal Harvesting growth->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation end end validation->end Final Crystal Structure

Caption: General experimental workflow for crystal structure analysis.

Many 1-phenyl-1H-pyrazole derivatives exhibit their therapeutic effects by modulating specific signaling pathways. For instance, some derivatives act as kinase inhibitors. The following diagram illustrates the BRAF/MEK/ERK (MAPK) signaling pathway, which is often dysregulated in cancer, and the inhibitory action of a compound like Encorafenib, a 1-phenyl-1H-pyrazole derivative.[1]

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (mutated) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Encorafenib Encorafenib (1-phenyl-1H-pyrazole derivative) Encorafenib->BRAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: BRAF/MEK/ERK (MAPK) signaling pathway and inhibition by a 1-phenyl-1H-pyrazole derivative.

Another important pathway targeted by some 1-phenyl-1H-pyrazole derivatives is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for immune responses. Baricitinib is an example of a drug containing a pyrazole moiety that inhibits JAK1 and JAK2.[6][7]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P Cytokine Cytokine Cytokine->Cytokine_Receptor STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Transcription Gene Transcription (Inflammation, Immune Response) STAT_dimer->Gene_Transcription Baricitinib Baricitinib (pyrazole derivative) Baricitinib->JAK

Caption: JAK/STAT signaling pathway and inhibition by a pyrazole derivative.

References

Quantum Chemical Insights into Benzene-1H-Pyrazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to characterize the non-covalent interactions between benzene and 1H-pyrazole. Understanding these fundamental interactions is crucial for rational drug design and the development of novel materials, as the pyrazole moiety is a key component in many pharmaceutically active compounds and the benzene ring serves as a ubiquitous scaffold. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and visualizes the critical interaction workflows and pathways.

Core Interaction Data at a Glance

The interaction between benzene and 1H-pyrazole is governed by a subtle interplay of π-π stacking and hydrogen bonding. The following tables summarize key energetic and geometric parameters derived from quantum chemical calculations on pyrazole-containing systems, providing a comparative overview of the stability and nature of these interactions.

Interaction TypeSystemCalculated Interaction Energy (kcal/mol)Method/Basis Set
π-π stackingPyrazole-containing complexes-1.6 to -6.7DFT
C-H···πBenzoate and dimethyl pyrazole-2.1DFT
N-H···O Hydrogen BondPyrazole-containing complexes-7.5 to -15.1DFT
O-H···O Hydrogen BondWater-bridged pyrazole dimers-14.2DFT

Table 1: Calculated Interaction Energies for Pyrazole-Containing Systems. Note: These values are drawn from studies on various pyrazole derivatives and complexes and serve as representative examples of the interaction strengths.

ParameterSystemValue
C-H···π distanceBenzoate and dimethyl pyrazole2.70 Å
π-π stacking distanceParallel pyrazole rings3.62 Å
N-H···O bond lengthPyrazole-containing complex1.90 Å - 2.10 Å
O-H···O bond lengthWater-bridged pyrazole complex1.86 Å

Table 2: Key Geometric Parameters of Non-Covalent Interactions in Pyrazole Systems.

Unveiling the Interactions: Experimental and Computational Protocols

The characterization of the benzene-1H-pyrazole interaction landscape relies on a synergistic combination of experimental techniques and high-level quantum chemical calculations.

Experimental Methodologies

While this guide focuses on the computational aspect, it is important to note that experimental techniques provide the foundational data for validation. Key methods include:

  • Single-Crystal X-ray Diffraction: This technique provides precise atomic coordinates, allowing for the unambiguous determination of intermolecular geometries, including distances and angles of non-covalent contacts in the solid state.

  • NMR Spectroscopy: Concentration-dependent 1H NMR studies can reveal the presence and nature of intermolecular interactions in solution.[1] Changes in chemical shifts of protons involved in hydrogen bonding or π-stacking can confirm the formation of supramolecular assemblies.[1]

Computational Workflow for Benzene-1H-Pyrazole Interaction Analysis

Quantum chemical calculations offer a powerful avenue to dissect the energetic and electronic facets of the benzene-pyrazole interaction. A typical computational workflow is as follows:

Computational Workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_analysis 3. Interaction Energy and Analysis cluster_properties 4. Electronic Properties A Define Benzene and 1H-Pyrazole Geometries B Define Relative Orientations (e.g., Parallel, T-shaped) A->B Initial Complex Geometries C Perform DFT Calculations (e.g., B3LYP/6-311+G(2d,p)) B->C Input for Optimization D Calculate Interaction Energy with Basis Set Superposition Error (BSSE) Correction C->D Optimized Geometries F Calculate Frontier Molecular Orbital (HOMO-LUMO) Energies C->F Optimized Geometries E Analyze Non-Covalent Interactions (QTAIM, NCI Plots) D->E Interaction Energies G Generate Molecular Electrostatic Potential (MEP) Maps F->G Orbital Information

A typical workflow for the computational analysis of benzene-1H-pyrazole interactions.

Detailed Computational Protocol:

  • Geometry Optimization: The initial structures of benzene and 1H-pyrazole are individually optimized. Subsequently, various initial orientations of the benzene-pyrazole complex (e.g., parallel-displaced, T-shaped) are constructed. These complexes are then fully optimized using Density Functional Theory (DFT), a widely employed quantum chemical method. A common choice of functional and basis set for such systems is B3LYP with the 6-311+G(2d,p) basis set, which provides a good balance between accuracy and computational cost.[2]

  • Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated monomers. To account for the basis set superposition error (BSSE), the counterpoise correction method is typically applied.

  • Analysis of Non-Covalent Interactions:

    • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction.

    • Non-Covalent Interaction (NCI) Plot: This visualization technique highlights regions of non-covalent interactions in real space, color-coding them based on their strength and nature (attractive or repulsive).

Visualizing the Interaction Landscape

The nature of the interaction between benzene and 1H-pyrazole can be categorized into distinct motifs, primarily driven by π-π stacking and hydrogen bonding.

Benzene_Pyrazole_Interactions cluster_benzene Benzene cluster_pyrazole 1H-Pyrazole cluster_interactions Interaction Modes Benzene Benzene (π-system) PiStacking π-π Stacking Benzene->PiStacking HBonding Hydrogen Bonding (N-H···π or C-H···N) Benzene->HBonding Pyrazole 1H-Pyrazole (π-system and N-H group) Pyrazole->PiStacking Pyrazole->HBonding

Primary modes of non-covalent interaction between benzene and 1H-pyrazole.

The π-system of the benzene ring can interact with the π-system of the pyrazole ring, leading to stabilizing π-π stacking interactions. Additionally, the acidic N-H proton of pyrazole can act as a hydrogen bond donor to the electron-rich π-face of benzene (N-H···π interaction). Conversely, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors for the C-H groups of benzene (C-H···N interaction). The relative strengths of these interactions determine the preferred geometry of the benzene-1H-pyrazole complex.

Conclusion

The study of the benzene-1H-pyrazole complex through quantum chemical calculations provides invaluable insights into the fundamental non-covalent forces that govern molecular recognition and self-assembly processes. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to understand, predict, and ultimately manipulate these interactions for the design of new molecules with desired properties. The synergy between computational modeling and experimental validation will continue to be a driving force in advancing our understanding of these critical intermolecular interactions.

References

discovery and history of phenylpyrazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Phenylpyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyrazole class of chemical compounds represents a significant advancement in the field of insecticides and has shown considerable potential in broader pharmaceutical applications. Characterized by a central pyrazole ring with a phenyl group attachment, these compounds are renowned for their potent and selective neurotoxic effects on invertebrates. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and structure-activity relationships of phenylpyrazole compounds. It is intended for professionals in research, drug development, and crop protection who require a detailed understanding of this important chemical class.

Discovery and History

The development of phenylpyrazole insecticides emerged from the need to combat growing pest resistance to existing chemical classes like organophosphates and pyrethroids.[1][2] The pioneering work in this area was conducted by the French company Rhône-Poulenc between 1985 and 1987.[3] This research culminated in the discovery of fipronil, the flagship compound of the phenylpyrazole class.

Fipronil was introduced to the market in 1993 under the U.S. patent 5,232,940 B2.[3] Its broad-spectrum efficacy was quickly recognized, and between 1987 and 1996, it was evaluated against more than 250 insect pests on 60 different crops globally.[3] The success of fipronil established phenylpyrazoles as a major class of modern insecticides. In 2003, BASF acquired the patent rights for the production and sale of fipronil-based products in many countries.[3] The timeline below outlines the key milestones in the early history of phenylpyrazoles.

G cluster_0 Discovery & Development Phase (Rhône-Poulenc) cluster_1 Commercialization & Expansion 1985-1987 Initial research and development of the phenylpyrazole class. 1993 Fipronil is placed on the market. 1985-1987->1993 Discovery to Market 1987-1996 Extensive evaluation of fipronil against over 250 pests on 60 crops. 1996 Fipronil registered for use by the U.S. EPA. 1993->1996 2003 BASF acquires patent rights for fipronil products. 1996->2003

Figure 1: Timeline of the discovery and commercialization of phenylpyrazole insecticides.

Mechanism of Action

Phenylpyrazole compounds exert their insecticidal effect by acting as potent neurotoxins. Their primary mechanism involves the disruption of the central nervous system by blocking ligand-gated ion channels.[3]

Primary Target: GABA-Gated Chloride Channels

The main target for phenylpyrazoles is the γ-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[1][4][5] In normal nerve function, the neurotransmitter GABA binds to this receptor, opening the chloride ion (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.

Fipronil and other phenylpyrazoles act as non-competitive antagonists, binding to an allosteric site within the chloride channel pore.[3] This binding event blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[3][4] The loss of this inhibitory signal leads to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system, ultimately resulting in paralysis and death.[2][3]

Secondary Target and Selective Toxicity

In addition to the GABA-A receptor, fipronil also blocks glutamate-gated chloride (GluCl) channels in insects.[3] The combination of blocking both GABA-gated and glutamate-gated chloride channels contributes to its potent insecticidal activity.

The selective toxicity of phenylpyrazoles towards insects over mammals is a key feature. This selectivity is attributed to two main factors:

  • Higher Binding Affinity: Fipronil exhibits a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[2][3][4]

  • Absence of GluCl Channels: GluCl channels are present in the nervous systems of invertebrates but are absent in mammals, providing an additional layer of selectivity.[3]

G cluster_Normal Normal Inhibitory Neurotransmission cluster_Blocked Action of Phenylpyrazole GABA GABA Neurotransmitter GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Cl_Channel_Open Chloride Channel Opens GABA_Receptor->Cl_Channel_Open Cl_Influx Cl- Influx Cl_Channel_Open->Cl_Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Cl_Channel_Blocked Chloride Channel Blocked Phenylpyrazole->Cl_Channel_Blocked Blocks GABA_Receptor_Blocked GABA-A Receptor GABA_Receptor_Blocked->Cl_Channel_Blocked No_Cl_Influx No Cl- Influx Cl_Channel_Blocked->No_Cl_Influx Hyperexcitation Hyperexcitation of CNS (Toxicity) No_Cl_Influx->Hyperexcitation

Figure 2: Signaling pathway showing the mechanism of action of phenylpyrazole insecticides.

Key Compounds and Quantitative Data

Fipronil is the most well-known phenylpyrazole, but several other analogues have been developed. These derivatives often feature modifications to the sulfinyl group or other substituents to alter their properties, such as insecticidal spectrum or environmental persistence.

CompoundChemical StructureKey Properties
Fipronil Broad-spectrum insecticide; effective against a wide range of pests including ants, termites, fleas, and cockroaches.[2][6]
Ethiprole Differs from fipronil by an ethylsulfinyl group instead of a trifluoromethylsulfinyl group; similar potency to fipronil.[7]
Pyrafluprole Developed by Mitsubishi Chemical Co.; reported to have improved synthesis and biological activity compared to fipronil.[8]
Pyriprole Also developed by Mitsubishi Chemical Co.; another derivative with potentially enhanced bioactivity.[8]
Quantitative Toxicity Data

The following table summarizes key toxicity data for fipronil and some of its derivatives.

CompoundTest OrganismEndpointValueReference
FipronilRatAcute Oral LD₅₀97 mg/kg[3]
FipronilRatAcute Dermal LD₅₀>2000 mg/kg[3]
FipronilScaptotrigona postica (Stingless bee)Lethal Dose0.54 ng/bee[3]
FipronilPlutella xylostellaLC₅₀33.65 mg/L[9]
Fipronil Photodegradate (MB46513)MammalsAcute Toxicity~10x higher than fipronil[3]
Compound IIIf (Fluoro-substituted analogue)Mythimna separataActivity at 0.1 mg/L43% mortality[10]
Compound IIIe (Fluoro-substituted analogue)Plutella xylostellaActivity at 10⁻⁵ mg/L94% mortality[10]
FipronilHuman α1 Glycine ReceptorIC₅₀0.2–2 µM[11]

Experimental Protocols

General Synthesis of Fipronil

The synthesis of fipronil involves several key steps, starting from commercially available precursors. While numerous specific pathways exist, a common approach involves the formation of the core phenylpyrazole ring followed by the introduction of the critical trifluoromethylsulfinyl group.[12][13][14]

Protocol: Synthesis via Oxidation of a Thioether Precursor

  • Formation of the Thioether Precursor: The compound 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole is used as the starting material. This intermediate is typically synthesized through a multi-step process involving the condensation of a hydrazine derivative with a suitable pyrazole precursor.

  • Oxidation Step: The thioether precursor is dissolved in a solvent mixture, such as dichloroacetic acid and concentrated sulfuric acid.[13]

  • Addition of Oxidizing Agent: An oxidizing agent, such as a 30% w/w aqueous hydrogen peroxide solution, is added slowly to the stirred mixture at a controlled temperature (e.g., 15°C).[13] Alternatively, selective oxidizing agents like potassium peroxymonosulfate (oxone) can be used at low temperatures (-20°C to -10°C) to favor the formation of the sulfoxide (fipronil) over the sulfone byproduct.[14]

  • Reaction Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material exceeds 95%.[13]

  • Quenching and Purification: Upon completion, the reaction is quenched, for example, with sodium sulfite. The crude product is then purified through conventional methods such as recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield fipronil as a white solid.[8][13]

Protocol for Insecticidal Bioassay

Evaluating the biological activity of new phenylpyrazole derivatives is crucial. A common method is the leaf-dip bioassay, often performed on agricultural pests like the diamondback moth (Plutella xylostella).[8]

Protocol: Leaf-Dip Bioassay against Plutella xylostella

  • Preparation of Test Solutions: The synthesized phenylpyrazole compounds and a reference standard (e.g., fipronil) are dissolved in a suitable solvent (e.g., acetone) to create stock solutions. A series of graded concentrations are prepared by diluting the stock solutions with distilled water containing a surfactant (e.g., Triton X-100) to ensure even coating.

  • Leaf Treatment: Cabbage leaves or discs are dipped into the respective test solutions for approximately 10-30 seconds and then allowed to air-dry. Control leaves are dipped in the solvent-surfactant solution without any test compound.

  • Insect Exposure: The treated leaves are placed in petri dishes or ventilated containers. A set number (e.g., 10-20) of 3rd instar larvae of P. xylostella are introduced into each dish.

  • Incubation: The containers are maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Larval mortality is assessed at specified time points, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ (lethal concentration required to kill 50% of the test population) values for each compound.

G cluster_Synthesis Synthesis Workflow cluster_Bioassay Bioassay Workflow Start Precursor Chemicals Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solutions Prepare Test Solutions Characterization->Solutions Compound for Testing Treatment Treat Substrate (e.g., Leaf-Dip) Solutions->Treatment Exposure Introduce Test Organism (e.g., Insect Larvae) Treatment->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Assessment Assess Mortality Incubation->Assessment Analysis Data Analysis (Calculate LC50) Assessment->Analysis

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-Phenyl-1H-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-phenyl-1H-pyrazole isomers, crucial molecules in medicinal chemistry and materials science. Due to a lack of direct comparative experimental data for all positional isomers (1-phenyl, 3-phenyl, 4-phenyl, and 5-phenyl-1H-pyrazole), this guide synthesizes information from computational chemistry studies and experimental data on closely related pyrazole derivatives. The principles of determining thermodynamic stability through computational and experimental methods are detailed, providing a framework for assessing the relative stabilities of these isomers. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction

Phenylpyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery and agrochemical research. The position of the phenyl group on the pyrazole ring gives rise to several isomers, each with potentially distinct physicochemical and biological properties. Understanding the thermodynamic stability of these isomers is paramount for predicting their relative abundance at equilibrium, designing efficient synthetic routes, and comprehending their structure-activity relationships.

This guide focuses on the four main positional isomers of 1-phenyl-1H-pyrazole:

  • 1-phenyl-1H-pyrazole

  • 3-phenyl-1H-pyrazole

  • 4-phenyl-1H-pyrazole

  • 5-phenyl-1H-pyrazole

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its internal energy. More stable molecules possess lower energy levels. For isomers, the relative thermodynamic stability can be inferred by comparing their standard enthalpies of formation (ΔHf°) or standard Gibbs free energies of formation (ΔGf°). The isomer with the most negative or least positive value is the most thermodynamically stable.

Key Thermodynamic Parameters:

  • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. It accounts for both enthalpy and entropy.

  • Relative Energy (ΔE): The difference in energy between isomers, often calculated using computational methods.

Computational Determination of Thermodynamic Stability

In the absence of extensive experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), have become a reliable method for predicting the thermodynamic properties of molecules.

Computational Methodology

A common and robust computational approach for determining the relative stabilities of isomers involves the following steps:

  • Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is typically performed using a specific level of theory and basis set, for example, B3LYP/6-311G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as those employed in composite methods like G3(MP2)//B3LYP.

  • Calculation of Thermodynamic Properties: The electronic energies, ZPVE, and thermal corrections are used to calculate the enthalpy and Gibbs free energy of each isomer at a standard temperature and pressure (usually 298.15 K and 1 atm).

The following diagram illustrates a typical computational workflow for determining the thermodynamic stability of isomers.

computational_workflow cluster_input Input Structures cluster_calculation Quantum Chemical Calculations cluster_output Thermodynamic Data isomer1 Isomer 1 geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) isomer1->geom_opt isomer2 Isomer 2 isomer2->geom_opt isomer3 Isomer 3 isomer3->geom_opt isomer4 Isomer 4 isomer4->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (e.g., G3(MP2)) freq_calc->spe_calc thermo_data ΔH, ΔG, Relative Energies spe_calc->thermo_data experimental_workflow cluster_combustion Combustion Calorimetry cluster_sublimation Knudsen Effusion cluster_final_calc Final Calculation sample_prep Sample Preparation combustion Combustion in Bomb sample_prep->combustion temp_measure Temperature Measurement combustion->temp_measure calc_hc Calculate ΔH°c temp_measure->calc_hc calc_hf_cr Calculate ΔH°f(cr) calc_hc->calc_hf_cr knudsen_cell Sample in Knudsen Cell effusion Heating and Effusion knudsen_cell->effusion mass_loss Measure Mass Loss effusion->mass_loss calc_hsub Calculate ΔH°sub mass_loss->calc_hsub calc_hf_g Calculate ΔH°f(g) calc_hsub->calc_hf_g calc_hf_cr->calc_hf_g

solubility of 1-phenyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the for researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₈N₂. It consists of a pyrazole ring substituted with a phenyl group at the 1-position. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands in coordination chemistry. Understanding the solubility of 1-phenyl-1H-pyrazole in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide provides a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Quantitative Solubility Data

Despite extensive research into the synthesis and applications of 1-phenyl-1H-pyrazole and its derivatives, a comprehensive, publicly available dataset of its solubility in a wide range of common organic solvents is not readily found in a single source. However, qualitative information suggests it is generally more soluble in organic solvents like ethanol, methanol, and acetone.

For the purpose of this guide, and in the absence of a specific comprehensive study on 1-phenyl-1H-pyrazole, we will present a representative table based on a closely related derivative, 5-amino-3-methyl-1-phenylpyrazole. This data provides valuable insight into the expected solubility trends of phenylpyrazole derivatives in various types of organic solvents. The mole fraction solubility of 5-amino-3-methyl-1-phenylpyrazole was found to increase with rising temperature in the tested solvents. The solubility order was observed as: 1,4-dioxane > acetonitrile > methanol > isobutanol > ethanol > n-propanol > isopropanol > 2-butanone > toluene > cyclohexane[1].

Table 1: Representative Solubility of a Phenylpyrazole Derivative (5-amino-3-methyl-1-phenylpyrazole) in Various Organic Solvents

SolventPolarity (Dielectric Constant)Solvent TypeGeneral Solubility Trend
1,4-Dioxane2.2EtherHigh
Acetonitrile37.5NitrileHigh
Methanol32.7Alcohol (Polar, Protic)Moderate to High
Ethanol24.5Alcohol (Polar, Protic)Moderate
n-Propanol20.1Alcohol (Polar, Protic)Moderate
Isopropanol18.3Alcohol (Polar, Protic)Moderate
Isobutanol17.9Alcohol (Polar, Protic)Moderate to High
2-Butanone18.5KetoneModerate
Toluene2.4Aromatic HydrocarbonLow
Cyclohexane2.0Aliphatic HydrocarbonLow

Note: This table is illustrative of the expected trends for 1-phenyl-1H-pyrazole based on data for a similar compound. The exact quantitative solubility will vary.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A commonly employed and reliable technique is the gravimetric method. This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.

Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of 1-phenyl-1H-pyrazole in an organic solvent.

Materials and Apparatus:

  • 1-Phenyl-1H-pyrazole (solute)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Conical flasks or vials

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-phenyl-1H-pyrazole to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This can take several hours to days, and it is confirmed when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the solution using a syringe filter into a pre-weighed container. The filter should also be at the experimental temperature. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the container with the filtered saturated solution to determine the total mass of the solution.

    • Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved. A vacuum oven can be used to expedite this process at a lower temperature.

    • After the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it again. The final weight will be that of the dissolved 1-phenyl-1H-pyrazole.

  • Calculation of Solubility:

    • The mass of the solute is the final weight of the container minus the initial weight of the empty container.

    • The mass of the solvent is the total mass of the solution minus the mass of the solute.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Sample Withdrawal & Filtration B->C D Gravimetric Analysis: Solvent Evaporation C->D E Weighing of Dry Solute D->E F Calculation of Solubility E->F

Caption: Experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.

This guide provides a foundational understanding of the . For precise quantitative data, it is recommended that researchers perform their own solubility studies using the detailed protocol provided, as solubility can be influenced by factors such as solvent purity and the specific crystalline form of the solute.

References

In-Depth Technical Guide: Toxicology and Safety of Benzene-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identification

Isomer Synonyms CAS Number Molecular Formula Molecular Weight
3-Phenyl-1H-pyrazole5-Phenyl-1H-pyrazole2458-26-6[1]C₉H₈N₂[1]144.17 g/mol [1]
4-Phenyl-1H-pyrazole-10199-68-5C₉H₈N₂144.17 g/mol

Hazard Identification and Classification

Based on available Safety Data Sheets, benzene-1H-pyrazole isomers are classified as hazardous. The GHS hazard statements indicate the following potential health effects:

Hazard Class GHS Hazard Statement (H-code) Description
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Acute Toxicity (Dermal)H312Harmful in contact with skin[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

Note: This information is based on notifications to the ECHA C&L Inventory and may vary depending on impurities and other factors.[1]

Toxicological Data

Quantitative toxicological data for 3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole are not extensively available in the public domain. The following sections summarize the available information and highlight data gaps.

Acute Toxicity

No specific LD50 or LC50 values from experimental studies on 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were identified in the conducted search. The classification as "Acute Toxicity - Category 4" for oral, dermal, and inhalation routes suggests a potential for significant toxicity.[2]

Skin and Eye Irritation

Studies on rabbits indicate that while some phenylpyrazole derivatives may not cause significant skin irritation, others can be irritating.[3] A study on a specific test material showed very slight erythema after a 4-hour exposure.[4] For eye irritation, a single application of a test material in one study produced minimal conjunctival irritation that was reversible within 24 hours.[5] However, the GHS classification for 3-phenyl-1H-pyrazole indicates it "Causes serious eye irritation".[1]

Genotoxicity

No specific results from Ames tests or in vitro micronucleus assays for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were found. However, computational methods have been used to predict the mutagenic potential of aminopyrazoles in the Ames test with good correspondence to experimental results, suggesting such approaches could be applied to benzene-1H-pyrazole.[6]

Carcinogenicity

There are no carcinogenicity bioassays available for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole. Studies on other pyrazole derivatives, such as 1-phenyl-3-methyl-5-pyrazolone, have shown no evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice under the conditions of the bioassay.[7] It is important to note that these findings cannot be directly extrapolated to benzene-1H-pyrazole.

Metabolism

The metabolism of benzene-1H-pyrazole has not been specifically studied. However, research on pyrazole and its substituted derivatives indicates that metabolism can occur. Pyrazole itself is oxidized to 4-hydroxypyrazole by liver microsomes in a cytochrome P-450-dependent manner.[8] For substituted pyrazoles, metabolic stability is a key consideration in drug design, with modifications to the pyrazole ring and its substituents influencing the metabolic fate.[9] In vitro systems like liver S9 fractions can be used to investigate and predict the in vivo metabolism of such compounds.[10][11]

Effects on Cellular Signaling Pathways

No studies were identified that investigate the specific effects of 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole on cellular signaling pathways. Research on the broader class of phenylpyrazole insecticides, like fipronil, has shown they can induce cytotoxicity by altering cellular energy supply, suggesting interactions with mitochondria.[4][12] Other pyrazole derivatives have been found to inhibit various kinases and signaling pathways, such as the JAK/STAT and Aurora kinase pathways, which are relevant in cancer therapy.[13] Natural compounds are known to affect a wide range of cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in cancer progression.[14]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of benzene-1H-pyrazole.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Workflow:

start Start: Select Dose Level (e.g., 2000, 300, 50, 5 mg/kg) dose_group1 Dose Group of 3 Animals (Single Sex) start->dose_group1 observe1 Observe for 14 days (Mortality, Clinical Signs) dose_group1->observe1 outcome1 Outcome Assessment observe1->outcome1 no_death No or 1 Death outcome1->no_death If no or 1 death two_three_deaths 2 or 3 Deaths outcome1->two_three_deaths If 2 or 3 deaths dose_higher Dose Next Group at Higher Level no_death->dose_higher stop_testing Stop Testing (Substance is of low toxicity) no_death->stop_testing If highest dose tested dose_lower Dose Next Group at Lower Level two_three_deaths->dose_lower confirm_deaths Confirm with 3 More Animals at the Same Dose two_three_deaths->confirm_deaths dose_higher->dose_group1 dose_lower->dose_group1 confirm_deaths->dose_group1

Figure 1: OECD 423 Acute Oral Toxicity Workflow

Procedure:

  • Animal Selection: Healthy, young adult rodents (usually rats), of a single sex are used for each dose group.

  • Dosing: The test substance is administered in a single dose by gavage. Dosing is done in a stepwise manner using a limited number of animals at each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If there is no or only one death, the next group is dosed at a higher level. If two or three animals die, the next group is dosed at a lower level.

  • Classification: The substance is classified based on the dose levels at which mortality is observed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

Objective: To identify chemicals that are irritant to the skin.

Workflow:

start Prepare RhE Tissue (e.g., EpiDerm™, EpiSkin™) apply_substance Topically Apply Test Substance (and controls) start->apply_substance incubate Incubate for a Defined Period (e.g., 15-60 min) apply_substance->incubate rinse Rinse and Post-Incubate (e.g., 42 hours) incubate->rinse viability_assay Assess Cell Viability (MTT Assay) rinse->viability_assay result Measure Optical Density and Calculate % Viability viability_assay->result irritant Viability ≤ 50% Classify as Irritant (GHS Cat 2) result->irritant non_irritant Viability > 50% Classify as Non-Irritant result->non_irritant

Figure 2: OECD 439 Skin Irritation Test Workflow

Procedure:

  • Test System: A commercially available Reconstructed human Epidermis (RhE) model is used.[15]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[15]

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by a post-exposure incubation period.[15]

  • Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.[15]

  • Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50%) compared to the negative control.[15]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To detect gene mutations induced by a chemical.

Workflow:

start Select Bacterial Strains (e.g., Salmonella typhimurium) prepare_mix Prepare Test Mix: Bacteria + Test Substance (± S9 for metabolic activation) start->prepare_mix plate Plate on Minimal Agar (lacking histidine/tryptophan) prepare_mix->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count result Compare to Control Plates count->result mutagenic Significant Increase in Revertants (Dose-dependent) Positive for Mutagenicity result->mutagenic non_mutagenic No Significant Increase Negative for Mutagenicity result->non_mutagenic

Figure 3: OECD 471 Ames Test Workflow

Procedure:

  • Bacterial Strains: Specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.[16]

  • Exposure: The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 fraction from rat liver).[16]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[16]

  • Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.[16]

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[16]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

Workflow:

start Culture Mammalian Cells (e.g., human lymphocytes, CHO cells) expose Expose Cells to Test Substance (± S9 for metabolic activation) start->expose add_cyto_b Add Cytochalasin B (to block cytokinesis) expose->add_cyto_b incubate Incubate for 1.5-2 cell cycles add_cyto_b->incubate harvest_stain Harvest Cells and Stain (e.g., Giemsa) incubate->harvest_stain score Score Micronuclei in Binucleated Cells harvest_stain->score genotoxic Significant Increase in Micronuclei Positive for Genotoxicity score->genotoxic non_genotoxic No Significant Increase Negative for Genotoxicity score->non_genotoxic

Figure 4: OECD 487 In Vitro Micronucleus Test Workflow

Procedure:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured.[17]

  • Exposure: The cells are exposed to the test substance with and without a metabolic activation system (S9).[17]

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the two-cell stage, resulting in binucleated cells.[18]

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained.[18]

  • Scoring: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in the binucleated cells.[18]

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[17]

Conclusion and Recommendations

The available data on benzene-1H-pyrazole (3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole) are limited, primarily consisting of GHS hazard classifications that suggest potential for acute toxicity and irritation. There is a significant lack of quantitative toxicological data from experimental studies, including acute toxicity, genotoxicity, carcinogenicity, and metabolism.

For researchers and drug development professionals working with benzene-1H-pyrazole or its derivatives, it is strongly recommended to:

  • Handle with Caution: Given the hazard classifications, appropriate personal protective equipment (gloves, eye protection, respiratory protection) should be used, and work should be conducted in a well-ventilated area.

  • Conduct Further Testing: To establish a comprehensive safety profile, a battery of toxicological tests following OECD guidelines should be performed. This should include, at a minimum:

    • Acute oral, dermal, and inhalation toxicity studies.

    • In vitro skin and eye irritation tests.

    • Ames test and an in vitro micronucleus assay for genotoxicity assessment.

  • Investigate Metabolism: In vitro metabolism studies using liver microsomes or S9 fractions would provide valuable information on the metabolic fate and potential for the formation of reactive metabolites.

  • Consider Structure-Activity Relationships (SAR): In the absence of data, computational toxicology and SAR analysis of related pyrazole derivatives may provide preliminary insights into potential toxicities.

This guide serves as a starting point for understanding the potential hazards of benzene-1H-pyrazole. However, the data gaps are significant, and further experimental work is crucial for a thorough risk assessment.

References

Preliminary Biological Screening of Phenylpyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of phenylpyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details the experimental protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties, presents quantitative data in structured tables for comparative analysis, and visualizes key biological pathways and workflows using Graphviz diagrams.

Introduction to Phenylpyrazole Derivatives

Phenylpyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a phenyl group attached to one of them. This core structure serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. The exploration of these compounds has revealed promising activities against various diseases, making them a focal point for drug discovery and development.

General Synthesis of Phenylpyrazole Derivatives

The synthesis of phenylpyrazole derivatives can be achieved through several established chemical reactions. A common and effective method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a phenylhydrazine derivative.

General Synthetic Scheme:

A mixture of a substituted chalcone and a phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, is refluxed to yield the corresponding N-phenylpyrazole derivative. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified by recrystallization or column chromatography, and characterized using spectroscopic techniques like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2]

Anticancer Activity of Phenylpyrazole Derivatives

Phenylpyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and the modulation of apoptosis-regulating proteins like MCL-1.

Inhibition of Tubulin Polymerization

Certain phenylpyrazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[3][4]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials:

    • Tubulin protein (lyophilized)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

    • Glycerol

    • Test compounds (phenylpyrazole derivatives) dissolved in DMSO

    • Positive control (e.g., Colchicine)

    • Negative control (e.g., Paclitaxel)

    • Fluorescence spectrophotometer and 96-well plates

  • Procedure: a. Resuspend lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2 mg/mL. b. Add glycerol to a final concentration of 10% (v/v) to promote polymerization. c. In a 96-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls, and a vehicle control (DMSO). d. Add the tubulin solution to each well. e. Monitor the change in fluorescence or absorbance at 340 nm every minute for 60 minutes at 37°C using a plate reader. An increase in absorbance/fluorescence indicates tubulin polymerization. f. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. g. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[5]

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative [I]-1.87[6]
Compound 5b-7.30[5]
Compound 5o-1.15[7]
Compound 5l-1.65[7]
Compound 5p-1.95[7]

Note: IC50 values represent the concentration required to inhibit tubulin polymerization by 50%.

G cluster_0 Phenylpyrazole Derivative cluster_1 Cellular Processes PD Phenylpyrazole Derivative Microtubule Microtubule Polymerization PD->Microtubule Inhibits Tubulin Tubulin Dimer Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces G cluster_0 Phenylpyrazole Derivative cluster_1 Apoptosis Regulation PD Phenylpyrazole Derivative MCL1 MCL-1 (Anti-apoptotic) PD->MCL1 Inhibits BIM BIM/BAX (Pro-apoptotic) MCL1->BIM Inhibits Caspase Caspase Activation BIM->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis G cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Data Analysis start Initial Paw Volume Measurement treatment Administer Test Compound /Vehicle/Reference start->treatment induction Inject Carrageenan treatment->induction measurement Measure Paw Volume at Intervals induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end Results analysis->end

References

Methodological & Application

Application Notes and Protocols: 1-Phenyl-1H-pyrazole as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Phenyl-1H-pyrazole and its derivatives have emerged as a versatile class of N-donor ligands in homogeneous catalysis. Their popularity stems from their thermal and hydrolytic stability, ease of synthesis, and the ability to fine-tune steric and electronic properties through substitution on either the pyrazole or phenyl rings.[1][2] This allows for the precise modulation of a metal center's catalytic activity, making them valuable in a wide array of transformations, from classic cross-coupling reactions to polymerization and hydrogenation.[1][3][4] These application notes provide an overview of their use with various transition metals, complete with quantitative data and detailed experimental protocols.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

1-Phenyl-pyrazole based ligands, particularly those incorporating a phosphine moiety, have proven highly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[5][6] These ligands form stable and active palladium complexes that facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[5][7] The steric bulk and electron-donating capacity of the ligand can be tuned to optimize reaction rates and yields for a variety of aryl halides and coupling partners.[1]

Data Presentation: Performance in Pd-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstrate 1Substrate 2Catalyst Loading (mol%)ConditionsYield (%)Reference
Suzuki-Miyaura Pd(OAc)₂ / Bulky bis(pyrazolyl) ligandBromobenzenePhenylboronic acid0.33K₂CO₃, Toluene/H₂O, 140 °C, 4 h98[1]
Suzuki-Miyaura Pd₂(dba)₃ / Pyrazole-phosphine ligand4-BromotoluenePhenylboronic acid1.0 (Pd)K₃PO₄, Toluene, 80-85 °C98[5]
Negishi Pd(PPh₃)₄ / Pyrazole triflate1-Phenyl-1H-pyrazole-3-yl triflatePhenylzinc chloride5.0THF, 65 °C, 16 h85[8]
Buchwald-Hartwig Pd₂(dba)₃ / Pyrazole-phosphine ligand4-BromotolueneMorpholine2.0 (Pd)NaOt-Bu, Toluene, 80-85 °C96[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the general procedure for the synthesis of biaryl compounds using a bis(pyrazolyl)palladium pre-catalyst.[1]

Materials:

  • Aryl halide (e.g., bromobenzene, 5 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 8 mmol)

  • Bis(pyrazolyl)palladium(II) complex (0.066 - 0.33 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bis(pyrazolyl)palladium(II) pre-catalyst, the aryl halide, and the arylboronic acid.

  • Add the base (K₂CO₃).

  • Add the degassed solvent system (e.g., Toluene/H₂O).

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 140 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle with a Pyrazole Ligand pd0 Pd(0)L₂ (Active Catalyst) L = 1-Phenyl-Pyrazole Ligand oa Oxidative Addition (R¹-X) pd0->oa pd2_1 R¹-Pd(II)L₂-X oa->pd2_1 tm Transmetalation (R²-B(OR)₂ + Base) pd2_1->tm pd2_2 R¹-Pd(II)L₂-R² tm->pd2_2 re Reductive Elimination pd2_2->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Copper-Catalyzed Reactions

1-Phenyl-pyrazole ligands are also effective in copper-catalyzed transformations, which are often more economical than palladium-based systems.[9] Applications include N-arylation of heterocycles and cross-dehydrogenative coupling reactions.[10][11] The pyrazole nitrogen coordinates to the copper center, stabilizing the catalyst and promoting the desired reactivity, often under aerobic conditions.[10]

Data Presentation: Performance in Cu-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstrate 1Substrate 2Catalyst Loading (mol%)ConditionsYield (%)Reference
Cross-Dehydrogenative Coupling Cu(OTf)₂Alkenyl hydrazoneToluene10Toluene, 80 °C, 2 h, Air62[10]
Intramolecular N-Arylation CuI / 1,10-phenanthrolineo-chlorinated arylhydrazone-20KOH, DMF, 120 °C, 24 h60[11]
Dimerization Cu(OAc)₂3-Methyl-1-phenyl-1H-pyrazol-5-amine-20Benzoyl Peroxide, 1,4-Dioxane, 110 °C, 12 h58[12]
Experimental Protocol: Copper-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores

This protocol is adapted from the synthesis of methyl 1-phenyl-5-(pyren-1-yl)-1H-pyrazole-3-carboxylate.[10]

Materials:

  • Alkenyl hydrazone precursor (1 mmol)

  • Copper(II) triflate (Cu(OTf)₂, 10 mol%)

  • Toluene (3 mL)

  • Ethyl acetate

  • Celite

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the alkenyl hydrazone (1 mmol) in toluene (3 mL).

  • Add Cu(OTf)₂ (10 mol%) to the solution.

  • Stir the mixture at 80 °C under an air atmosphere for 2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Pass the resulting solution through a short pad of Celite to filter out the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired pyrene-pyrazole compound.

Visualization: Ligand Synthesis and Catalysis Workflow

Workflow General Workflow for Ligand Synthesis and Application cluster_synthesis Ligand Synthesis cluster_catalysis Catalysis start Starting Materials (e.g., Phenylhydrazine, 1,3-Diketone) react Condensation Reaction start->react ligand 1-Phenyl-1H-pyrazole Ligand react->ligand complexation In-situ Catalyst Formation ligand->complexation metal Metal Precursor (e.g., Cu(OAc)₂, Pd₂(dba)₃) metal->complexation catalyst Active M-Ligand Complex complexation->catalyst reaction Catalytic Reaction (e.g., Coupling, Hydrogenation) catalyst->reaction product Final Product reaction->product

Caption: Workflow from ligand synthesis to catalytic application.

Application Note 3: Diverse Applications with Other Transition Metals

The utility of 1-phenyl-pyrazole ligands extends beyond palladium and copper. They have been successfully employed with a range of other transition metals, demonstrating their broad applicability.

  • Rhodium: In rhodium catalysis, these ligands are used for C-H functionalization and hydroformylation, offering control over regioselectivity.[13][14]

  • Manganese: Cost-effective and earth-abundant manganese catalysts coordinated with pyrazole ligands show excellent activity in transfer hydrogenation reactions.[3]

  • Titanium: Pyrazole ligands can enhance the activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, producing high molecular weight polylactic acid (PLA).[4]

Data Presentation: Performance with Various Metals
MetalReaction TypeLigand TypeKey ResultConditionsReference
Rhodium C-H Functionalization3-Phenyl-5-methyl-pyrazole70% yield of tricyclic product[Cp*Rh(MeCN)₃][PF₆]₂, Cu(OAc)₂, DCE, 83 °C, 16 h[13]
Manganese Transfer HydrogenationPyrazole-based N₂ ligandHigh tolerance for diverse functional groupsPre-activation via dehydrohalogenation[3]
Titanium Ring-Opening PolymerizationPyrazole~17-fold higher activity than Ti(OiPr)₄ aloneRoom Temperature[4]
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization

This protocol is adapted from the oxidative coupling of 3-phenylpyrazoles with alkenes.[13]

Materials:

  • 3-Phenylpyrazole derivative (1 equivalent)

  • Alkene (e.g., methyl acrylate, 1.2 equivalents)

  • [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Schlenk flask

Procedure:

  • Add the pyrazole, alkene, [Cp*Rh(MeCN)₃][PF₆]₂, and Cu(OAc)₂·H₂O to a Schlenk flask.

  • Add DCE (e.g., 10 mL).

  • Seal the flask with a screw cap and transfer it to a preheated oil bath at 83 °C.

  • Stir the reaction for 16 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (10 mL).

  • Transfer to a separating funnel and wash with aqueous ammonium hydroxide solution (2 M) to remove copper salts.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the C-H functionalized product.

Visualization: Versatility of Pyrazole Ligands

Versatility Versatility of 1-Phenyl-Pyrazole Ligands in Catalysis L 1-Phenyl-1H-Pyrazole Ligand (L) Pd Palladium (Pd) L->Pd Cu Copper (Cu) L->Cu Rh Rhodium (Rh) L->Rh Mn Manganese (Mn) L->Mn Ti Titanium (Ti) L->Ti CC C-C Coupling (Suzuki, Negishi) Pd->CC CN C-N Coupling (Buchwald-Hartwig) Pd->CN CDC Cross-Dehydrogenative Coupling Cu->CDC NAryl N-Arylation Cu->NAryl CHF C-H Functionalization Rh->CHF Hydro Hydroformylation Rh->Hydro TH Transfer Hydrogenation Mn->TH ROP Ring-Opening Polymerization Ti->ROP

Caption: Versatility of 1-phenyl-pyrazole ligands with various metals.

References

Application Notes and Protocols: 1-phenyl-1H-pyrazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-phenyl-1H-pyrazole derivatives as a promising class of kinase inhibitors. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and development in this area.

Introduction

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly as kinase inhibitors.[1][2][3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Derivatives of 1-phenyl-1H-pyrazole have been shown to inhibit a variety of kinases, including BCR-ABL, Janus kinases (JAKs), Aurora kinases, and Receptor-Interacting Protein 1 (RIP1) kinase, highlighting their broad therapeutic potential.[4][5][6]

Data Presentation: Inhibitory Activity of 1-phenyl-1H-pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities of selected 1-phenyl-1H-pyrazole derivatives against various kinases.

Table 1: Inhibition of BCR-ABL Kinase by 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide Derivatives [4][7]

CompoundBCR-ABL IC50 (nM)
7a 14.2
Other Analogs14.2 - 326.0

Table 2: Multi-targeted Inhibition by 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives [5]

CompoundJAK2 IC50 (µM)JAK3 IC50 (µM)Aurora A IC50 (µM)Aurora B IC50 (µM)
10e 0.1660.0570.9390.583
Other Analogs0.008 - 2.52---

Table 3: Inhibition of RIP1 Kinase by 1-Benzyl-1H-pyrazole Derivatives [6]

CompoundRIP1 Kd (µM)Cell Necroptosis EC50 (µM)
4b 0.0780.160

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the replication and further investigation of the kinase inhibitory activities of 1-phenyl-1H-pyrazole derivatives.

Kinase-Glo® Luminescent Kinase Assay

This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay Platform.[8][9][10]

Objective: To measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP remaining in the solution.

Materials:

  • Kinase-Glo® Reagent

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds (1-phenyl-1H-pyrazole derivatives)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction:

    • In a well of a white, opaque multiwell plate, add the kinase reaction buffer.

    • Add the desired concentration of the substrate.

    • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add the kinase enzyme.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or below the Km for the kinase.

    • The total reaction volume is typically 25 µL or 50 µL.

  • Incubate:

    • Incubate the reaction plate at room temperature for the desired period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

  • ATP Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

  • Measure Luminescence:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT/MTS Cell Viability Assay

This protocol is a standard method for assessing cell viability and proliferation.[3][11][12]

Objective: To determine the effect of 1-phenyl-1H-pyrazole derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (1-phenyl-1H-pyrazole derivatives)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

    • For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[11][12]

  • Measure Absorbance:

    • Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol provides a general framework for detecting changes in protein phosphorylation in response to treatment with 1-phenyl-1H-pyrazole derivatives.[13][14][15]

Objective: To assess the inhibitory effect of the compounds on specific signaling pathways by detecting the phosphorylation status of key proteins.

Materials:

  • Cell line of interest

  • Test compounds (1-phenyl-1H-pyrazole derivatives)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds at the desired concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the total protein band.

    • Compare the levels of phosphorylated protein in treated samples to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1-phenyl-1H-pyrazole derivatives and a general experimental workflow.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action synthesis Synthesis of 1-phenyl-1H-pyrazole derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay Kinase Inhibition Assay (e.g., Kinase-Glo) synthesis->kinase_assay cell_assay Cell-Based Assay (e.g., MTT/MTS) kinase_assay->cell_assay Identifies potent and cell-permeable hits western_blot Western Blot (Phospho-protein analysis) cell_assay->western_blot Lead compound pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: General workflow for the discovery and characterization of 1-phenyl-1H-pyrazole kinase inhibitors.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Inhibitor 1-phenyl-1H-pyrazole derivative Inhibitor->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway by 1-phenyl-1H-pyrazole derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Inhibitor 1-phenyl-1H-pyrazole derivative Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by 1-phenyl-1H-pyrazole derivatives.

RIP1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->ComplexI recruits RIP1 RIP1 Kinase ComplexI->RIP1 Necrosome Necrosome (RIP1-RIP3) RIP1->Necrosome RIP3 RIP3 Kinase RIP3->Necrosome MLKL MLKL pMLKL pMLKL (oligomerization) MLKL->pMLKL Necrosome->MLKL phosphorylates Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Inhibitor 1-phenyl-1H-pyrazole derivative Inhibitor->RIP1

Caption: Inhibition of RIP1-mediated necroptosis by 1-phenyl-1H-pyrazole derivatives.

References

Application Notes and Protocols: Synthesis of Agrochemicals from 1-Phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of agrochemical compounds derived from the versatile 1-phenyl-1H-pyrazole scaffold. The protocols focus on the preparation of key intermediates and final products with fungicidal and insecticidal activities.

Introduction

The 1-phenyl-1H-pyrazole core is a privileged structure in the development of modern agrochemicals due to its metabolic stability and the ability of its derivatives to interact with various biological targets. This scaffold is central to a range of commercial pesticides, including insecticides like Fipronil and fungicides such as those based on pyrazole-4-carboxamide. These compounds play a crucial role in crop protection by offering high efficacy against a broad spectrum of pests and pathogens.[1][2] The synthetic routes to these agrochemicals often involve the functionalization of the pyrazole ring, for which the Vilsmeier-Haack reaction is a key transformation, allowing for the introduction of functional groups at the 4-position of the pyrazole ring.[3][4][5]

Synthesis of Key Agrochemical Intermediates

A critical step in the synthesis of many pyrazole-based agrochemicals is the formation of 1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate serves as a versatile building block for further elaboration into more complex active ingredients.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient method for the formylation of 1-phenyl-1H-pyrazole.[3][6]

Reaction Scheme:

G 1-Phenyl-1H-pyrazole 1-Phenyl-1H-pyrazole 1-Phenyl-1H-pyrazole-4-carbaldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde 1-Phenyl-1H-pyrazole->1-Phenyl-1H-pyrazole-4-carbaldehyde POCl3, DMF

Figure 1: Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.

  • To this reagent, add a solution of 1-phenyl-1H-pyrazole in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4 hours.[3]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

CompoundStarting MaterialReagentsReaction TimeTemperatureYield (%)Reference
1-Phenyl-1H-pyrazole-4-carbaldehyde 1-Phenyl-1H-pyrazolePOCl₃, DMF4 h80-90 °CGood[3]

Synthesis of Pyrazole-4-carboxamide Fungicides

Pyrazole-4-carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[7] The synthesis of these compounds often starts from a pyrazolone precursor, which can be readily synthesized from phenylhydrazine.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

This protocol outlines the synthesis of a key carboxylic acid intermediate from 3-methyl-1-phenyl-5-pyrazolone.[8]

Workflow Diagram:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation 3-Methyl-1-phenyl-5-pyrazolone 3-Methyl-1-phenyl-5-pyrazolone 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Methyl-1-phenyl-5-pyrazolone->5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde POCl3, DMF, reflux 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde->5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid KMnO4, H2O/acetone, 80°C

Figure 2: Synthesis of a key pyrazole carboxylic acid intermediate.

Experimental Protocol:

Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [8]

  • Add phosphoryl chloride (0.35 mol) dropwise to ice-cold DMF (0.16 mol).

  • To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) and reflux for 1 hour.

  • After cooling, pour the reaction mixture into ice-cold water (300 mL).

  • Collect the precipitated solid by filtration, wash with water, dry, and recrystallize from ethanol.

Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid [8]

  • To a mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol) in a water/acetone mixture (3:2, 50 mL), heat at 80 °C for 4 hours.

  • Filter the reaction mixture and acidify the filtrate to pH 2 with HCl.

  • Collect the resulting white solid by filtration and dry.

CompoundStarting MaterialReagentsReaction TimeTemperatureYield (%)Reference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Methyl-1-phenyl-5-pyrazolonePOCl₃, DMF1 hReflux70[8]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeKMnO₄4 h80 °C95[8]
Protocol 3: Synthesis of Pyrazole-4-carboxamide Derivatives

The final step involves the amidation of the pyrazole-4-carboxylic acid.[8]

Experimental Protocol:

  • To the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol), add thionyl chloride (10 mmol) and reflux for 2 hours to form the acid chloride.

  • Evaporate the excess thionyl chloride.

  • Dissolve the resulting acid chloride in THF (5 mL) and add triethylamine (2.5 mmol).

  • Add a substituted amine (2.50 mmol) dropwise under an ice-water bath.

  • Stir the mixture vigorously at ambient temperature for 10 hours.

  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.

ProductStarting MaterialAmineYield (%)Reference
Pyrazole-4-carboxamide Derivative 8a 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideSubstituted amine72-87[8]
Pyrazole-4-carboxamide Derivative 8b 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideSubstituted amine72-87[8]
Pyrazole-4-carboxamide Derivative 8c 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideSubstituted amine72-87[8]
Pyrazole-4-carboxamide Derivative 8d 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideSubstituted amine72-87[8]

Synthesis of Fipronil Insecticide

Fipronil is a broad-spectrum phenylpyrazole insecticide. Its synthesis involves the oxidation of a trifluoromethylthio-pyrazole precursor. While the complete synthesis from 1-phenyl-1H-pyrazole is complex, the final oxidation step is critical.[9][10]

Protocol 4: Oxidation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole to Fipronil

This protocol describes the oxidation of the immediate precursor to Fipronil.[11]

Reaction Pathway:

G Thiopyrazole Precursor Thiopyrazole Precursor Fipronil Fipronil Thiopyrazole Precursor->Fipronil H2O2, Formic Acid, V2O5

Figure 3: Final oxidation step in the synthesis of Fipronil.

Experimental Protocol:

  • To a stirred solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole (40 g) in formic acid (150 mL, 60-90%), add vanadium pentoxide (0.2 g).[11]

  • Slowly add hydrogen peroxide (12 g, 20-60%) while maintaining the temperature between 9-13 °C.

  • Continue the reaction at this temperature for 5-6 hours, monitoring by HPLC.

  • After completion, add anhydrous sodium sulfite (2.1 g) and continue the reaction for one hour.

  • Distill the formic acid under reduced pressure at 30-50 °C.

  • Add methanol (50 mL) and neutralize the remaining acid with 10% sodium hydroxide solution.

  • Filter the precipitated solid, wash with water until neutral, and dry to obtain crude Fipronil.

ProductStarting MaterialOxidizing AgentCatalystYield (%)Purity (%)Reference
Fipronil 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazoleH₂O₂V₂O₅-93[11]

Note: The yield for the crude product was reported as 37.5g from 40g of starting material, with a purity of 93%.

Conclusion

The 1-phenyl-1H-pyrazole moiety is a cornerstone in the synthesis of a variety of potent agrochemicals. The protocols detailed herein provide a foundation for researchers to synthesize key intermediates and final active ingredients. The Vilsmeier-Haack reaction is a powerful tool for the functionalization of the pyrazole ring, while subsequent modifications allow for the creation of diverse and effective fungicides and insecticides. These methods, when optimized, can be scaled for the efficient production of valuable crop protection agents.

References

Application Notes and Protocols for Phenylpyrazole-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of phenylpyrazole-based materials in the field of organic electronics, with a particular focus on Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and biosensors. Detailed experimental protocols and performance data are presented to facilitate research and development in these areas. The inclusion of biosensor applications is specifically tailored to professionals in drug development and related biomedical fields, highlighting the versatility of this class of materials.

Phenylpyrazole-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Phenylpyrazole derivatives have emerged as promising materials for OLEDs, particularly as bipolar hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Their rigid structure and tunable electronic properties allow for high triplet energies and balanced charge transport, leading to high-efficiency and stable devices.

Data Presentation: Performance of Phenylpyrazole-Based Host Materials in OLEDs

Host Material AbbreviationEmitterMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)Emission Color
PyOxd-mCzFIrpic20.839.725.03.5Blue[1]
PyOxd-mCzIr(ppy)₃16.455.229.8-Green[1]
p-CbzBizIr(ppy)₂(acac)21.8---Green[2]
o-CbzBiz4CzIPN (TADF)16.7---Green[2]
m-CF-PhCzIr(ppy)₂(acac)20.374.6--Green[3]

Experimental Protocol: Fabrication of a Phenylpyrazole-Based OLED

This protocol describes the fabrication of a typical multilayer OLED device using a phenylpyrazole-based host material by thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • Organic materials: Hole injection layer (HIL), hole transport layer (HTL), phenylpyrazole-based host, emitter dopant, electron transport layer (ETL), electron injection layer (EIL)

  • Metal for cathode (e.g., Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate holder with shadow masks

  • Source-measure unit for device characterization

  • Spectrometer for electroluminescence measurement

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO anode. The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor. A typical device structure is as follows:

      • HIL: e.g., HAT-CN (5 nm)

      • HTL: e.g., TAPC (40 nm)

      • Emissive Layer (EML): Phenylpyrazole host doped with an appropriate emitter (e.g., 10 wt% FIrpic) (30 nm)

      • ETL: e.g., TPBi (30 nm)

      • EIL: e.g., LiF (1 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photodiode.

    • Record the electroluminescence spectrum and calculate the CIE coordinates.

    • From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

Phenylpyrazole-Based Materials in Organic Photovoltaics (OPVs)

In the realm of OPVs, phenylpyrazole derivatives have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Their spiro-type structures can be designed to have suitable HOMO energy levels for efficient hole extraction from the perovskite layer, while also offering good thermal stability and processability.

Data Presentation: Performance of Phenylpyrazole-Based HTMs in Perovskite Solar Cells

HTM AbbreviationPCE (%)Voc (V)Jsc (mA/cm²)FF
WY-114.201.0519.480.69
PPyra-TXA18.06---
Spiro-OMeTAD (Reference)14.841.0419.200.74
Spiro-OMeTAD (Reference)16.15---

Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Phenylpyrazole-Based HTM

This protocol outlines the fabrication of a planar p-i-n perovskite solar cell.

Materials and Equipment:

  • FTO-coated glass substrates

  • Substrate cleaning solutions

  • Precursor solutions for electron transport layer (e.g., SnO₂), perovskite layer (e.g., MAPbI₃), and phenylpyrazole-based HTM

  • Antisolvent for perovskite deposition (e.g., chlorobenzene)

  • Gold or silver for the back contact

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Source-measure unit

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates using a standard cleaning procedure (as described for OLEDs).

  • Electron Transport Layer (ETL) Deposition:

    • Deposit an ETL, such as SnO₂, onto the FTO substrate by spin-coating a precursor solution, followed by annealing.

  • Perovskite Layer Deposition:

    • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., MAPbI₃ in DMF/DMSO) onto the ETL.

    • During the spin-coating process, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the film on a hotplate to form the final perovskite layer.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the spiro-phenylpyrazole HTM (e.g., WY-1) in a suitable solvent (e.g., chlorobenzene), often with additives like Li-TFSI and tBP to improve conductivity.

    • Spin-coat the HTM solution onto the perovskite layer.

  • Back Contact Deposition:

    • Transfer the substrate to a thermal evaporator and deposit the metal back contact (e.g., 80 nm of gold) through a shadow mask.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source-measure unit.

    • From the J-V curve, determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Visualization: Structure of a Perovskite Solar Cell

PSC_Structure cluster_PSC Perovskite Solar Cell Structure cluster_Charge_Generation Charge Generation and Collection Back_Contact Back Contact (e.g., Au) HTL Hole Transport Layer (HTL) Spiro-Phenylpyrazole Perovskite Perovskite Absorber Layer ETL Electron Transport Layer (ETL, e.g., SnO₂) e Electrons Perovskite->e h Holes Perovskite->h TCO Transparent Conducting Oxide (e.g., FTO) Substrate Glass Substrate Sunlight Sunlight Sunlight->Perovskite e->ETL h->HTL

Caption: A schematic diagram of a planar perovskite solar cell with a spiro-phenylpyrazole hole-transporting material.

Phenylpyrazole-Based Materials in Biosensors

For professionals in drug development and related fields, the application of phenylpyrazole derivatives extends to the development of sensitive and selective biosensors. For instance, immunoassays and electrochemical sensors have been developed for the detection of fipronil, a phenylpyrazole insecticide, which is relevant for environmental monitoring and food safety. T[4][5][6]his technology can be adapted for the detection of other small molecules of pharmaceutical or biological interest.

Data Presentation: Performance of Phenylpyrazole-Based Biosensors for Fipronil Detection

Sensor TypeDetection LimitLinear RangeReference
Electrochemical Immunosensor0.021 ng/mL0.1 - 1000 ng/mL
Evanescent Wave Fluorescent Immunosensor0.032 µg/L-
ELISA0.58 ng/mL (IC₅₀)-

Experimental Protocol: Fabrication and Operation of an Electrochemical Immunosensor for Fipronil

This protocol provides a general workflow for creating an immunosensor for the detection of a small molecule like fipronil.

Materials and Equipment:

  • Screen-printed carbon electrodes (SPCEs)

  • Nanomaterial-based modifier (e.g., multiwalled carbon nanotubes)

  • Chitosan solution

  • Antibodies specific to the target molecule (fipronil)

  • Bovine serum albumin (BSA) for blocking

  • Phosphate-buffered saline (PBS)

  • Electrochemical workstation

  • Target analyte solutions (fipronil standards)

Procedure:

  • Electrode Modification:

    • Prepare a nanocomposite solution (e.g., carboxylated multiwalled carbon nanotubes and silver nanoparticles dispersed in a chitosan solution).

    • Drop-cast the solution onto the working area of the SPCE and allow it to dry.

  • Antibody Immobilization:

    • Activate the carboxyl groups on the modified electrode surface using EDC/NHS chemistry.

    • Incubate the electrode with a solution of fipronil-specific antibodies to allow for covalent immobilization.

    • Rinse with PBS to remove unbound antibodies.

  • Blocking:

    • Incubate the electrode with a BSA solution to block any remaining active sites and prevent non-specific binding.

    • Rinse with PBS.

  • Electrochemical Detection:

    • Incubate the functionalized electrode with sample solutions containing different concentrations of fipronil.

    • Perform electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

    • The binding of fipronil to the antibodies will hinder the electron transfer of the redox probe to the electrode surface, resulting in a decrease in the electrochemical signal that is proportional to the fipronil concentration.

  • Data Analysis:

    • Plot the change in the electrochemical signal versus the logarithm of the fipronil concentration to obtain a calibration curve.

    • Determine the limit of detection and the linear working range of the sensor.

Immunosensor_Mechanism

Caption: A simplified synthetic scheme for a bipolar host material containing phenylpyrazole and carbazole units.

References

Application Note: A Protocol for the Suzuki-Miyaura Coupling of Halo-Phenylpyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and hetero-biaryl structures.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Phenylpyrazole moieties are prevalent scaffolds in medicinal chemistry, found in numerous commercially available drugs.[5] The functionalization of halo-phenylpyrazoles via the Suzuki coupling provides a versatile and powerful method for synthesizing novel phenylpyrazole derivatives, which are of significant interest in drug discovery and materials science.[5][6]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of various halo-phenylpyrazoles, summarizing reaction conditions and offering a step-by-step guide for researchers. While the reaction is broadly applicable, challenges can arise with nitrogen-containing heterocycles like pyrazoles, which can sometimes inhibit the catalyst.[7][8] However, modern catalysts and optimized conditions have largely overcome these limitations, allowing for efficient coupling.[7][8]

General Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) species.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_in1 cluster_in2 cluster_out pd0 Pd(0)L₂ label1 Oxidative Addition pd0->label1 pd_complex1 Ar¹-Pd(II)L₂-X label2 Transmetalation pd_complex1->label2 pd_complex2 Ar¹-Pd(II)L₂-Ar² label3 Reductive Elimination pd_complex2->label3 out Ar¹-Ar² label1->pd_complex1 label2->pd_complex2 label3->pd0 in1 Ar¹-X (Halo-phenylpyrazole) in2 Ar²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize conditions reported for the coupling of various halo-pyrazoles. Note that bromo- and chloro-pyrazoles can be superior to their iodo- counterparts due to a reduced likelihood of a dehalogenation side reaction.[6][9]

Table 1: Suzuki Coupling of Bromo-Phenylpyrazoles

Aryl Bromide Substrate Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ (2) 1,4-Dioxane/H₂O 70-80 18-22 60-85 [10]
4-Bromopyrazole Phenylboronic acid XPhos Precatalyst P1 (6-7) K₃PO₄ (2) Dioxane/H₂O 100 24 61-86 [7]

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 93 |[6] |

Table 2: Suzuki Coupling of Iodo-Phenylpyrazoles

Aryl Iodide Substrate Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
4-Iodo-1H-pyrazole Phenylboronic acid CuI (20 mol%)* K-t-butoxide (2) Alcohol 130 (MW) 1 N/A [11]
4-Iodoanisole Phenylboronic acid Pd/C (1.4) K₂CO₃ (2) DMF Reflux (MW) 0.5-1.5 41-92 [12]
4-Iodo-benzoic acid (3-propionamidophenyl)boronic acid Na₂PdCl₄ (0.01) / PPh₂PhSO₃Na K₂CO₃ (2) H₂O 70 N/A 100 (conv.) [13]

*Note: This reference uses a copper-catalyzed coupling, not a traditional palladium-catalyzed Suzuki reaction, but is included for completeness on iodopyrazole reactivity.

Table 3: Suzuki Coupling of Chloro-Phenylpyrazoles

Aryl Chloride Substrate Boronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
3-Chloroindazole 5-Indole boronic acid XPhos Precatalyst P2 (2.5) K₃PO₄ (2) Dioxane/H₂O 100 15 High [7]
2-Chloropyrazine Various arylboronic acids [Pd(L)(PPh₃)] (0.01) N/A H₂O/Toluene N/A N/A High [14]

| Aminoheteroaryl chlorides | Arylboronic acids | Pd(OAc)₂ / Dialkylbiphenylphosphine | K₃PO₄ | Toluene/H₂O | 100 | 12-20 | 82-99 |[8] |

Experimental Workflow

The general workflow for a Suzuki coupling experiment is straightforward and involves the assembly of reactants, the reaction itself, and subsequent product isolation and purification.

Suzuki_Workflow start Start: Assemble Reactants setup Combine Halo-phenylpyrazole, Boronic Acid, Base, and Solvent in Reaction Vessel start->setup degas Degas the Mixture (e.g., Argon sparging) setup->degas add_catalyst Add Palladium Catalyst and Ligand under Inert Atmosphere degas->add_catalyst react Heat Reaction Mixture to Specified Temperature with Stirring add_catalyst->react monitor Monitor Reaction Progress (e.g., TLC, GC-MS) react->monitor workup Reaction Work-up: Quench, Extract with Organic Solvent, Wash, and Dry monitor->workup purify Purify Crude Product (e.g., Flash Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Example Coupling

This protocol details the Suzuki-Miyaura coupling of 4-bromo-1-phenyl-1H-pyrazole with phenylboronic acid .

Materials and Reagents:

  • 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the solution through a pad of Celite to remove inorganic salts and the catalyst.[1]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1,4-diphenyl-1H-pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By following these protocols and adjusting conditions based on the specific substrates, researchers can effectively synthesize a wide array of functionalized phenylpyrazole compounds for various applications in drug development and materials science.

References

Application Notes and Protocols for C-H Activation of the 1-Phenyl-1H-pyrazole Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the C-H activation of the 1-phenyl-1H-pyrazole core, a key structural motif in many pharmaceutical compounds. The methods outlined below, utilizing palladium and rhodium catalysis, offer efficient strategies for the synthesis of functionalized pyrazole derivatives.

Method 1: Palladium-Catalyzed Ortho-Hydroxylation of 1-Phenyl-1H-pyrazoles

This protocol describes the pyrazole-directed, palladium-catalyzed ortho-hydroxylation of the N-phenyl ring in N-phenylpyrazoles. This method allows for the regioselective introduction of a hydroxyl group, a versatile functional handle for further synthetic transformations.[1][2]

Experimental Protocol

A detailed experimental procedure for the ortho-hydroxylation of 1-phenyl-1H-pyrazole is provided below.

Materials:

  • 1-Phenyl-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)2)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a sealed tube, add trifluoroacetic acid (5.0 equiv) and trifluoroacetic anhydride (2.0 equiv).

  • Add palladium(II) acetate (10 mol%).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(o-hydroxyphenyl)pyrazole.

Data Presentation

The following table summarizes the yields for the ortho-hydroxylation of various substituted 1-phenyl-1H-pyrazoles. The reaction conditions can be optimized for different substrates, particularly regarding reaction time and temperature.

EntrySubstrateProductYield (%)
11-Phenyl-1H-pyrazole1-(2-Hydroxyphenyl)-1H-pyrazole75
21-(4-Methylphenyl)-1H-pyrazole1-(2-Hydroxy-4-methylphenyl)-1H-pyrazole72
31-(4-Methoxyphenyl)-1H-pyrazole1-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazole68
41-(4-Chlorophenyl)-1H-pyrazole1-(2-Hydroxy-4-chlorophenyl)-1H-pyrazole65

Logical Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1-phenyl-1H-pyrazole in anhydrous DCM B Add TFA and TFAA A->B C Add Pd(OAc)2 catalyst B->C D Seal tube and heat at 100 °C for 12-24h C->D E Monitor by TLC D->E F Cool to RT and quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with brine and dry over Na2SO4 G->H I Filter and concentrate H->I J Silica gel column chromatography I->J K Obtain pure product J->K

Caption: Experimental workflow for palladium-catalyzed ortho-hydroxylation.

Method 2: Rhodium-Catalyzed Ortho-Vinylation of 1-Phenyl-1H-pyrazoles

This protocol details the rhodium-catalyzed ortho-vinylation of the phenyl ring of 1-phenyl-1H-pyrazoles with alkenes.[1][3][4] This method provides a direct route to ortho-vinylphenyl-pyrazoles, which are valuable precursors for the synthesis of more complex heterocyclic systems.

Experimental Protocol

A general procedure for the rhodium-catalyzed ortho-vinylation of 1-phenyl-1H-pyrazole with an alkene is provided below.

Materials:

  • 1-Phenyl-1H-pyrazole

  • Alkene (e.g., n-butyl acrylate, styrene)

  • [Rh(Cp)Cl2]2 (Cp = pentamethylcyclopentadienyl)

  • Copper(II) acetate (Cu(OAc)2) as an oxidant

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a screw-capped vial, combine 1-phenyl-1H-pyrazole (0.5 mmol), the alkene (1.0 mmol), [Rh(Cp*)Cl2]2 (2.5 mol %), and Cu(OAc)2 (1.0 mmol).

  • Add 1,2-dichloroethane (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the ortho-vinylated product.

Data Presentation

The following table summarizes the yields for the rhodium-catalyzed ortho-vinylation of 1-phenyl-1H-pyrazole with various alkenes.

EntryAlkeneProductYield (%)
1n-Butyl acrylate1-(2-(Butoxycarbonylvinyl)phenyl)-1H-pyrazole85
2Styrene1-(2-Styrylphenyl)-1H-pyrazole78
3Ethyl acrylate1-(2-(Ethoxycarbonylvinyl)phenyl)-1H-pyrazole82
44-Methylstyrene1-(2-(4-Methylstyryl)phenyl)-1H-pyrazole75

Signaling Pathway/Catalytic Cycle Diagram

G cluster_cycle Rhodium Catalytic Cycle cluster_reactants Inputs cluster_products Output A [Rh(III)] Catalyst B Coordination with 1-Phenyl-1H-pyrazole A->B Substrate binding C C-H Activation (Rhodacycle formation) B->C Regioselective D Alkene Coordination C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Product Release F->G Product H [Rh(I)] G->H Prod Ortho-vinylated Product G->Prod H->A Oxidation (Cu(OAc)2) React1 1-Phenyl-1H-pyrazole React1->B React2 Alkene React2->D React3 Cu(OAc)2 React3->H

Caption: Proposed catalytic cycle for Rh-catalyzed ortho-vinylation.

References

Application Notes & Protocols: Fluorescent Labeling with 1-Phenyl-1H-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fluorescent probes based on 1-phenyl-1H-pyrazole scaffolds. These versatile fluorophores offer a robust platform for a variety of bioimaging and sensing applications due to their favorable photophysical properties, synthetic accessibility, and biocompatibility.[1][2][3]

Introduction to 1-Phenyl-1H-Pyrazole Scaffolds

The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry and has gained significant traction in the development of fluorescent probes.[4][5] Its derivatives are known for their high quantum yields, good photostability, and tunable emission spectra, making them suitable for a range of biological investigations.[1] These probes can be functionalized to specifically target and report on various analytes, including metal ions, small molecules, and changes in the cellular microenvironment.[1][2]

Key Applications

Fluorescent probes based on 1-phenyl-1H-pyrazole scaffolds have been successfully employed in:

  • Ion Detection: Monitoring intracellular concentrations of biologically relevant ions such as Cu²⁺, Ga³⁺, and F⁻.[1]

  • Small Molecule Sensing: Detecting crucial biomolecules like glutathione and sulfites.[1]

  • Cell Staining and Imaging: Acting as general cell stains for visualizing cellular structures and for co-staining assays.[1]

  • Environmental Sensing: Reporting on intracellular conditions such as pH and hypoxia.[2]

Data Presentation: Photophysical Properties of 1-Phenyl-1H-Pyrazole Derivatives

The following table summarizes the key photophysical properties of various fluorescent probes based on the 1-phenyl-1H-pyrazole scaffold, enabling easy comparison of their performance characteristics.

ProbeTarget AnalyteExcitation (λabs) (nm)Emission (λem) (nm)Quantum Yield (ΦF)Limit of Detection (LOD)Reference
Probe 4 (Pyrazoline-BODIPY hybrid) General Cell Staining49951130%N/A[1]
Probe 7 Sulfite558 (becomes 380)640 (becomes 480)13% (becomes 28%)80 nM[1]
Probe 72 Ga³⁺309, 374 (becomes 281, 406)Weak (becomes significant)0.2% (becomes 57%)12.1 mM[1]
Probe 78 Fluoride ions325, 372 (becomes 430)476 (becomes 492)38% (becomes 64%)N/A[1]
Probe 83 Aqueous Acid375 (becomes 438)487 (becomes 585)N/AN/A[1]
Probe 91 N/A323, 43154442%N/A[1]
Bispyrazoline 69 Cu²⁺400 (becomes 390)5003% (becomes 0.3%)N/A[1]
(Pyrazolin-3-yl) phenyl acrylates 19a-b GlutathioneN/A490 (emission increases)Weak (increases upon addition)N/A[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of 1-phenyl-1H-pyrazole-based fluorescent probes.

Protocol 1: General Synthesis of a 1-Phenyl-1H-Pyrazole Derivative

This protocol describes a general method for the synthesis of 1-phenyl-1H-pyrazole derivatives via the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.

Materials:

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %) (optional, can improve yield)[6]

  • Round-bottomed flask (25 mL)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).[6]

  • Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %) to the mixture.[6]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, filter the catalyst from the reaction mixture.[6]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purify the crude product by column chromatography over silica gel to obtain the desired 1-phenyl-1H-pyrazole derivative.[6]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Protocol 2: Synthesis of a Pyrazoline-BODIPY Hybrid Probe (Probe 4) for Cell Staining

This protocol details the synthesis of a specific pyrazoline-BODIPY hybrid probe for cellular imaging applications.[1]

Materials:

  • N-phenylpyrazoline

  • Vilsmeier-Haack reagent (POCl₃/DMF)

  • 2,4-Dimethylpyrrole

  • BF₃·OEt₂

  • Appropriate solvents (e.g., dichloromethane)

  • Standard organic synthesis glassware and purification equipment

Procedure:

  • Synthesis of N-(4-formylphenyl)pyrazoline (2): Perform a Vilsmeier-Haack reaction on N-phenylpyrazoline (1) to introduce a formyl group at the para position of the phenyl ring, yielding N-(4-formylphenyl)pyrazoline (2).[1]

  • Synthesis of Pyrazoline-BODIPY Hybrid (4): In a one-pot reaction, condense N-(4-formylphenyl)pyrazoline (2) with 2,4-dimethylpyrrole (3) in the presence of BF₃·OEt₂ to yield the final probe 4.[1]

  • Purification: Purify the resulting probe using column chromatography. The reported yield for this synthesis is 22%.[1]

  • Characterization: Confirm the structure and purity of probe 4 using standard analytical techniques (NMR, Mass Spectrometry).

Protocol 3: General Protocol for Live Cell Imaging

This protocol outlines a general procedure for using 1-phenyl-1H-pyrazole-based probes for live-cell imaging.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Cells of interest (e.g., HeLa, MCF-7) plated on a suitable imaging dish (e.g., glass-bottom dish)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Culture: Culture the cells to be imaged in a suitable medium until they reach the desired confluency.

  • Probe Loading:

    • Dilute the fluorescent probe stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the specific probe. For example, for Probe 4, excitation at around 499 nm and emission detection around 511 nm would be suitable.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of 1-phenyl-1H-pyrazole scaffolds in fluorescent labeling.

Caption: General structure and functionalization of a 1-phenyl-1H-pyrazole fluorescent probe.

G start Start: Select Target Analyte design Probe Design & Synthesis start->design characterization Spectroscopic Characterization (Abs, Em, QY) design->characterization in_vitro In Vitro Validation (Selectivity, Sensitivity) characterization->in_vitro cell_culture Cell Culture & Seeding in_vitro->cell_culture probe_loading Probe Loading & Incubation cell_culture->probe_loading imaging Fluorescence Microscopy probe_loading->imaging analysis Image & Data Analysis imaging->analysis end End: Biological Insights analysis->end

Caption: Experimental workflow for bioimaging with 1-phenyl-1H-pyrazole probes.

G cluster_off Fluorescence OFF cluster_on Fluorescence ON probe Fluorophore (Ground State - S0) excited_probe Fluorophore (Excited State - S1) probe->excited_probe Excitation (hν_ex) excited_probe->probe Fluorescence (hν_em) quencher Quencher / Analyte excited_probe->quencher Quenching (e.g., PET, FRET) quenched Low/No Fluorescence product Probe-Analyte Adduct quencher->product Reaction fluorescent High Fluorescence

Caption: General signaling mechanism for a "turn-on" 1-phenyl-1H-pyrazole fluorescent probe.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using Benzene-1H-Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing benzene-1H-pyrazole and its derivatives as organic linkers. These materials are of significant interest due to their high thermal stability, tunable porosity, and potential applications in gas storage, separation, and catalysis.

Introduction to Benzene-1H-Pyrazole Based MOFs

Benzene-1H-pyrazole and its derivatives are a versatile class of organic ligands for the construction of MOFs. The pyrazole rings offer robust coordination to metal ions, while the central benzene core provides a rigid scaffold, leading to the formation of highly stable and porous frameworks. The ability to functionalize the benzene ring or the pyrazole moieties allows for fine-tuning of the resulting MOFs' properties, such as pore size, surface area, and chemical affinity. These characteristics make pyrazolate-based MOFs promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery.

Data Presentation: Properties of Benzene-1H-Pyrazole Based MOFs

The following table summarizes key quantitative data for several MOFs synthesized using benzene-1H-pyrazole-derived ligands. This allows for a clear comparison of their structural and functional properties.

MOF NameLigandMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Decomposition Temperature (°C)Crystal SystemSpace GroupReference
Zn(BPZ)4,4'-bipyrazole (H2BPZ)Zn(II)~400-600Not specified~435-453Not specifiedNot specified[1]
Ni(BDP)1,4-bis(1H-pyrazol-4-yl)benzene (H2BDP)Ni(II)Not specifiedNot specified~420-460Not specifiedNot specified[2]
Zn(BDP)1,4-bis(1H-pyrazol-4-yl)benzene (H2BDP)Zn(II)Not specifiedNot specified~420-460Not specifiedNot specified[2]
BUT-124(Co)1,3,5-tris(pyrazolate-4-yl)benzene (BTP³⁻)Co(II)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
PCN-300H₄TPPPCu(II)Not specifiedNot specifiedNot specifiedMonoclinicC2/m[4][5]
Zn₂(TBC)₂(H₂O)4-tetrazolyl benzenecarboxylic acid (H₂TBC)Zn(II)PorousNot specifiedNot specifiedNot specifiedNot specified[6][7]
Zn-H/NO₂·SH₂BPZ & H₂BPZNO₂Zn(II)~400-600Not specified~435-453Not specifiedNot specified[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the organic ligand 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) and a representative pyrazolate-based MOF.

Protocol 1: Synthesis of 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) Ligand

This protocol is adapted from a previously described procedure.[2]

Materials:

  • 1,3,5-triacetylbenzene

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium perchlorate (NaClO₄)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol

  • Water

  • Methanol

  • Ice

Procedure:

  • Synthesis of 1,3,5-benzenetriacetic acid: This intermediate is prepared from 1,3,5-triacetylbenzene following a previously reported procedure.[2]

  • Formation of the tris(perchlorate) salt:

    • Under a nitrogen atmosphere, add POCl₃ (10 mL, 0.11 mol) dropwise to anhydrous DMF (40 mL, 0.52 mol) cooled in an ice bath.

    • Add 1,3,5-benzenetriacetic acid (3 g, 0.0119 mol) to the mixture.

    • Heat the reaction mixture at 90 °C for 18 hours.

    • Quench the reaction by pouring it into ice water (50 mL).

    • Add a saturated aqueous solution of NaClO₄ (13.4 g).

    • Collect the resulting yellowish solid by filtration and wash with cold water to afford 1,3,5-tris(1-dimethylamino-3-dimethylimonio-prop-1-en-2-yl)benzene tris(perchlorate).

  • Synthesis of H₃BTP:

    • Suspend the tris(perchlorate) salt (6.98 g, 0.0093 mol) in a mixed solution of ethanol (100 mL) and water (30 mL).

    • Add hydrazine monohydrate (1.44 mL, 0.0297 mol) to the mixture.

    • Heat the mixture at reflux for 2 hours.

    • Filter the mixture and wash the residue with methanol (3 x 10 mL).

    • Dry the product under vacuum to afford 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) as a light yellow solid.

Protocol 2: Solvothermal Synthesis of a Zinc-Pyrazolate MOF (Zn-H/NO₂·S)

This protocol describes the synthesis of a mixed-ligand zinc-pyrazolate MOF.[1]

Materials:

  • 4,4'-bipyrazole (H₂BPZ)

  • 4,4'-dinitro-1,1'-biphenyl-3,3'-di(1H-pyrazole) (H₂BPZNO₂)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-dimethylformamide (DMF)

  • Acetone

  • Dichloromethane

Procedure:

  • Dissolve H₂BPZNO₂ (0.036 g, 0.20 mmol) and H₂BPZ (0.027 g, 0.20 mmol) in DMF (10 mL).

  • Add Zn(OAc)₂·2H₂O (0.088 g, 0.40 mmol) to the solution.

  • Transfer the mixture to a high-pressure glass tube and heat at 120 °C for 24 hours, or until a yellow precipitate forms.

  • Filter the precipitate.

  • Wash the collected solid with hot acetone (2 x 10 mL) and dichloromethane (2 x 10 mL).

  • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of benzene-1H-pyrazole based MOFs.

MOF_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis Start Starting Materials (e.g., 1,3,5-triacetylbenzene) Reaction1 Chemical Reactions (e.g., Vilsmeier-Haack, Cyclization) Start->Reaction1 Purification1 Purification (e.g., Filtration, Washing) Reaction1->Purification1 Ligand Benzene-1H-Pyrazole Ligand (e.g., H3BTP) Purification1->Ligand Solvothermal Solvothermal Reaction (Heating in sealed vessel) Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Zn(OAc)2·2H2O) Metal_Salt->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Washing Washing & Solvent Exchange Solvothermal->Washing Activation Activation (Heating under vacuum) Washing->Activation MOF Porous MOF Activation->MOF

Caption: General workflow for the synthesis of benzene-1H-pyrazole based MOFs.

MOF_Characterization_Workflow cluster_structure Structural Characterization cluster_properties Property Characterization cluster_composition Compositional Analysis MOF_Sample Synthesized MOF PXRD Powder X-ray Diffraction (PXRD) MOF_Sample->PXRD SCXRD Single-Crystal X-ray Diffraction (SCXRD) MOF_Sample->SCXRD TGA Thermogravimetric Analysis (TGA) MOF_Sample->TGA Gas_Adsorption Gas Adsorption Analysis (e.g., N2 at 77K) MOF_Sample->Gas_Adsorption FTIR FTIR Spectroscopy MOF_Sample->FTIR EA Elemental Analysis MOF_Sample->EA PXRD_Result Phase Purity & Crystallinity PXRD->PXRD_Result SCXRD_Result Crystal Structure & Connectivity SCXRD->SCXRD_Result TGA_Result Thermal Stability TGA->TGA_Result Gas_Adsorption_Result BET Surface Area, Pore Size Gas_Adsorption->Gas_Adsorption_Result FTIR_Result Functional Groups FTIR->FTIR_Result EA_Result Elemental Composition EA->EA_Result

Caption: Workflow for the characterization of benzene-1H-pyrazole based MOFs.

References

Application Notes and Protocols: Computational Docking Studies of 1-Phenyl-1H-pyrazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies on 1-phenyl-1H-pyrazole ligands. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein, providing valuable insights for drug design and discovery.

Introduction to 1-Phenyl-1H-pyrazole Ligands

1-phenyl-1H-pyrazole derivatives are a versatile scaffold in drug discovery. The core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position. Modifications at other positions of the pyrazole and phenyl rings have led to the development of potent inhibitors for various biological targets. These compounds have been investigated for their potential as anticancer agents by targeting proteins like tubulin, vascular endothelial growth factor receptor-2 (VEGFR-2), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein Bcl-2.[1][2][3][4] Furthermore, their role as anti-inflammatory agents has been explored through the inhibition of cyclooxygenase-2 (COX-2).[5][6]

I. Data Presentation: Quantitative Docking and Biological Activity Data

The following tables summarize key quantitative data from various studies on 1-phenyl-1H-pyrazole ligands, including their biological activity (IC50 values) and computational docking scores (binding energy).

Table 1: Anticancer Activity and Tubulin Polymerization Inhibition

Compound IDTarget Cancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition (%)Docking Score (kcal/mol)Target Protein (PDB ID)Reference
5o MCF-72.13 ± 0.80--Tubulin (3E22)[1]
SiHa4.34 ± 0.98--[1]
PC-34.46 ± 0.53--[1]
5n SiHa3.60 ± 0.45--Tubulin (3E22)[1]
5d PC-32.97 ± 0.88--Tubulin (3E22)[1]
5c HT-296.43--VEGFR-2[2]
PC-39.83--[2]
Compound 5 A54911.44--EGFR[7]
10b MCF-73.9 - 35.5-HighBcl-2[4]
10c MCF-73.9 - 35.5-HighBcl-2[4]

Table 2: Kinase Inhibition and Anti-inflammatory Activity

Compound IDTarget ProteinBinding Energy (kJ/mol)Target Protein (PDB ID)Biological ActivityReference
1b VEGFR-2-10.092QU5Potential anticancer[3][8][9]
1d Aurora A-8.572W1GPotential anticancer[3][8][9]
2b CDK2-10.352VTOPotential anticancer[3][8][9]
5u COX-2-12.907 (docking score)-Potent anti-inflammatory[6]
5s COX-2-12.24 (docking score)-Potent anti-inflammatory[6]
Compound 12 COX-2--Potent anti-inflammatory (25.8 fold COX-2 expression)[5]

II. Experimental Protocols

A. General Synthesis Protocol for 1-Phenyl-1H-pyrazole Derivatives

This protocol outlines a common method for synthesizing 1-phenyl-1H-pyrazole derivatives, often starting from chalcone intermediates.

1. Synthesis of Chalcone Intermediate:

  • Reaction: A Claisen-Schmidt condensation is typically employed.[5][7]

  • Procedure:

    • Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a catalytic amount of a base, such as 40% sodium hydroxide solution (2 mL), dropwise while stirring.[1]

    • Continue stirring at room temperature for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl (10%) to a pH of ~5.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

2. Synthesis of 1-Phenyl-1H-pyrazole Ring:

  • Reaction: Cyclocondensation of the chalcone intermediate with phenylhydrazine.

  • Procedure:

    • Dissolve the synthesized chalcone (10 mmol) and phenylhydrazine (11 mmol) in glacial acetic acid or ethanol.

    • Reflux the reaction mixture for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield the final 1-phenyl-1H-pyrazole derivative.

B. Protocol for Computational Docking Studies

This protocol provides a generalized workflow for performing molecular docking of 1-phenyl-1H-pyrazole ligands using common software like AutoDock or GOLD Suite.

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Repair any missing residues or atoms using software like Swiss-PdbViewer or Chimera.

2. Preparation of the Ligand:

  • Draw Ligand Structure: Draw the 2D structure of the 1-phenyl-1H-pyrazole ligand using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Minimize the energy of the ligand using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

3. Molecular Docking Procedure:

  • Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB file or through literature reports. Define a grid box that encompasses the entire binding pocket.

  • Run Docking Simulation:

    • Use a docking program such as AutoDock 4.2 or GOLD Suite.[3][7][8][9]

    • For AutoDock, a Lamarckian Genetic Algorithm (LGA) is commonly used.[9] Set the number of GA runs (e.g., 10-100) and other parameters like population size and maximum number of evaluations.

  • Analysis of Docking Results:

    • Binding Energy/Docking Score: Analyze the binding energies or docking scores of the different poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Binding Interactions: Visualize the best-docked pose using software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

III. Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the study of 1-phenyl-1H-pyrazole ligands.

G cluster_synthesis Ligand Synthesis Workflow start Starting Materials (Substituted Acetophenone & Benzaldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone pyrazole Cyclocondensation with Phenylhydrazine (Pyrazole Ring Formation) chalcone->pyrazole purification Purification (Recrystallization/Chromatography) pyrazole->purification final_product 1-Phenyl-1H-pyrazole Ligand purification->final_product

Caption: Workflow for the synthesis of 1-phenyl-1H-pyrazole ligands.

G cluster_docking Computational Docking Workflow protein_prep Target Protein Preparation (PDB -> Add Hydrogens) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D -> 3D -> Energy Minimization) docking Molecular Docking Simulation (e.g., AutoDock, GOLD) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis visualization Visualization (PyMOL, Discovery Studio) analysis->visualization

Caption: A typical workflow for computational molecular docking studies.

G cluster_pathway Simplified Cancer-Related Signaling Pathway growth_factor Growth Factor receptor VEGFR-2 / EGFR growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade proliferation Cell Proliferation & Survival kinase_cascade->proliferation ligand 1-Phenyl-1H-pyrazole Ligand ligand->receptor bcl2 Bcl-2 ligand->bcl2 apoptosis Apoptosis bcl2->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: 1-Phenyl-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenyl-1H-pyrazole and its derivatives, with a focus on improving reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-phenyl-1H-pyrazole, particularly through the common cyclocondensation route involving phenylhydrazine and a 1,3-dicarbonyl compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For the condensation of phenylhydrazine with 1,3-dicarbonyl compounds, ensure you are using an appropriate solvent and temperature. Some protocols may call for room temperature, while others require reflux.[1][2] The choice of an acidic or basic catalyst can also be critical.[3]

  • Poor Quality of Reagents: Phenylhydrazine can oxidize over time, turning dark and impure. Using freshly distilled or high-purity phenylhydrazine is recommended. Similarly, the 1,3-dicarbonyl starting material should be pure.

  • Formation of Side Products: Incomplete cyclization can lead to the formation of hydrazone intermediates as side products.[4] Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC).

  • Work-up and Purification Losses: The product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous work-up to keep the pyrazole in the organic layer. For purification, column chromatography on silica gel is common, but care must be taken to choose the right eluent system to avoid product loss.

Question 2: I am observing the formation of two different products. Why is this happening and how can I synthesize only the desired regioisomer?

Answer: The reaction between an unsymmetrical 1,3-dicarbonyl compound and phenylhydrazine can lead to the formation of two regioisomers.[1][4] This is a classic challenge in pyrazole synthesis.

  • Mechanism of Formation: The initial nucleophilic attack of the phenylhydrazine can occur at either of the two carbonyl carbons of the dicarbonyl compound. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

  • Controlling Regioselectivity:

    • Choice of Reagents: Using a symmetrical 1,3-dicarbonyl compound, if your target molecule allows, will prevent the formation of regioisomers.

    • Reaction Conditions: Some studies have shown that reaction conditions, such as the solvent and catalyst, can influence the regiomeric ratio. For instance, using N,N-dimethylacetamide as a solvent has been reported to provide good regioselectivity in some cases.[1][4]

    • Protecting Groups/Strategic Synthesis: More advanced strategies might involve using starting materials with protecting groups or a multi-step synthetic route that directs the cyclization to form the desired isomer.

Question 3: My reaction seems to have stalled and is not proceeding to completion. What steps can I take?

Answer: A stalled reaction can often be restarted or pushed to completion with a few adjustments.

  • Catalyst Activity: If you are using a catalyst (e.g., acid or a metal catalyst), it may have deactivated. Adding a fresh portion of the catalyst can sometimes restart the reaction.

  • Temperature: Gently increasing the reaction temperature may provide the necessary activation energy to overcome the reaction barrier. However, be cautious, as excessive heat can also lead to decomposition and side product formation.

  • Removal of Water: The cyclocondensation reaction produces water as a byproduct. In some cases, this water can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. A slight excess of one reagent (often the hydrazine component) is sometimes used to ensure the complete conversion of the limiting reagent.

Question 4: What are the best practices for purifying 1-phenyl-1H-pyrazole?

Answer: Purification is critical for obtaining a high-purity product.

  • Extraction: After quenching the reaction, an aqueous work-up is typically performed. It's important to adjust the pH to ensure the pyrazole product is neutral and partitions into the organic layer.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a very effective purification method.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective.

  • Acid-Base Extraction: For stubborn impurities, dissolving the crude product in an organic solvent and washing with a dilute acid (like 1M HCl) can protonate the pyrazole, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be neutralized and re-extracted to recover the purified pyrazole.

Quantitative Data on Synthesis Yields

The yield of 1-phenyl-1H-pyrazole synthesis is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of yields reported for various methods.

Starting Material 1Starting Material 2Catalyst/ConditionsYield (%)Reference
PhenylhydrazineEthyl acetoacetateNano-ZnO, Green Protocol95%[4][5]
Phenylhydrazine1,3-DiketonesN,N-dimethylacetamide, Room Temp59-98%[1]
PhenylhydrazineAcetylenic KetonesHypervalent Iodine Reagent70%[4][6]
Aniline2,4-PentanedioneO-(4-nitrobenzoyl)hydroxylamine, DMF, 85°C47%[7]
PhenylhydrazineDiacetylene KetonesEthanolMixture of Isomers[6]

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol via Nano-ZnO Catalysis

This protocol is based on an efficient and green synthesis method.[4][5]

Reagents:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Nano-ZnO catalyst

  • Ethanol (solvent)

Procedure:

  • To a solution of phenylhydrazine (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1 mmol).

  • Add a catalytic amount of nano-ZnO (as specified in the reference literature, typically a small percentage by weight).

  • Stir the reaction mixture at the temperature specified in the literature (e.g., room temperature or gentle reflux).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, filter the reaction mixture to recover the nano-ZnO catalyst. The catalyst can often be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-methyl-1-phenyl-1H-pyrazol-5-ol.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 1-phenyl-1H-pyrazole via the Knorr cyclocondensation reaction.

G reagents 1. Reagent Preparation (Phenylhydrazine + 1,3-Dicarbonyl) reaction 2. Cyclocondensation (Solvent, Catalyst, Heat) reagents->reaction workup 3. Aqueous Work-up (Quenching & Extraction) reaction->workup drying 4. Drying & Concentration (Anhydrous Salt & Evaporation) workup->drying purification 5. Purification (Chromatography or Recrystallization) drying->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: A standard experimental workflow for 1-phenyl-1H-pyrazole synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

G start Reaction Issue? low_yield Low Yield? start->low_yield Yes no_reaction No Reaction / Stalled? start->no_reaction Yes multi_prod Multiple Products? start->multi_prod Yes check_reagents check_reagents low_yield->check_reagents Check Purity optimize_cond optimize_cond low_yield->optimize_cond Optimize Conditions improve_workup improve_workup low_yield->improve_workup Improve Work-up check_temp check_temp no_reaction->check_temp Increase Temp add_catalyst add_catalyst no_reaction->add_catalyst Add Catalyst remove_water remove_water no_reaction->remove_water Remove H2O unsymm_dicarbonyl unsymm_dicarbonyl multi_prod->unsymm_dicarbonyl Unsymmetrical 1,3-Dicarbonyl? change_cond change_cond unsymm_dicarbonyl->change_cond Yes: Change Conditions for Regioselectivity side_reaction side_reaction unsymm_dicarbonyl->side_reaction No: Check for Side Reactions (TLC)

Caption: A decision tree for troubleshooting pyrazole synthesis.

Cyclocondensation Reaction Pathway

This diagram outlines the key steps in the acid-catalyzed cyclocondensation mechanism for forming a 1-phenylpyrazole.

G cluster_0 Reaction Steps A Phenylhydrazine + 1,3-Dicarbonyl B Nucleophilic Attack (Forms Hemiaminal) A->B H+ cat. C Dehydration (Forms Hydrazone Intermediate) B->C D Intramolecular Nucleophilic Attack C->D E Final Dehydration (Aromatization) D->E F 1-Phenyl-1H-Pyrazole E->F

Caption: Mechanism of acid-catalyzed pyrazole formation.

References

Phenylpyrazole Functionalization: A Technical Support Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving the desired regioselectivity in the functionalization of phenylpyrazole scaffolds is a critical step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers during the Knorr cyclocondensation to synthesize a phenylpyrazole?

A1: The formation of regioisomeric mixtures is a common issue in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The regioselectivity is influenced by several factors:

  • pH of the reaction medium: Under neutral conditions, the reaction may proceed through different pathways, leading to a mixture of products.[1][2] Acidic conditions can favor the protonation of the more basic nitrogen atom of the hydrazine, influencing the initial nucleophilic attack and thus the final regiochemical outcome.[1]

  • Solvent polarity: Aprotic polar solvents like DMF or DMAc have been shown to favor the formation of a single regioisomer compared to protic solvents like ethanol.[1]

  • Steric and electronic effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the phenylhydrazine can significantly direct the cyclization to favor one regioisomer over the other.[3]

Q2: How can I improve the regioselectivity of C-H functionalization on the phenyl ring of a phenylpyrazole?

A2: Achieving regioselectivity in the C-H functionalization of N-phenylpyrazoles often relies on the use of directing groups. The pyrazole ring itself can act as a directing group, favoring functionalization at the ortho position of the phenyl ring.[4] However, to achieve functionalization at other positions or to enhance selectivity, specific directing groups can be installed on the pyrazole or phenyl ring. Palladium-catalyzed C-H activation is a common method where the choice of ligand and reaction conditions plays a crucial role in controlling the regioselectivity.[5]

Q3: What is the role of temperature in controlling the regioselectivity of phenylpyrazole synthesis?

A3: Temperature can be a critical parameter for controlling regioselectivity. In some reactions, one regioisomer may be the kinetic product, formed faster at lower temperatures, while the other is the thermodynamic product, favored at higher temperatures where an equilibrium can be established. For instance, in the reaction of β-enamino diketones with phenylhydrazine, the reaction temperature can influence which regioisomer is preferentially formed.[6]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Knorr Phenylpyrazole Synthesis

Problem: The reaction of a 1,3-dicarbonyl compound with phenylhydrazine yields a difficult-to-separate mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers.

Troubleshooting Workflow:

G start Poor Regioselectivity in Knorr Synthesis solvent Modify Solvent System start->solvent ph Adjust Reaction pH start->ph temp Vary Reaction Temperature start->temp substituents Evaluate Substituent Effects start->substituents protic Switch from Protic (e.g., EtOH) to Aprotic Polar (e.g., DMF, DMAc) solvent->protic acidic Introduce Acid Catalyst (e.g., HCl, AcOH) ph->acidic basic Use Basic Conditions (less common for selectivity) ph->basic low_temp Attempt Lower Temperatures (Kinetic Control) temp->low_temp high_temp Attempt Higher Temperatures (Thermodynamic Control) temp->high_temp steric Analyze Steric Hindrance of Substituents substituents->steric electronic Analyze Electronic Effects (EWG vs. EDG) substituents->electronic end Improved Regioselectivity protic->end acidic->end low_temp->end high_temp->end steric->end electronic->end

Caption: Troubleshooting workflow for poor regioselectivity in Knorr synthesis.

Experimental Protocols:

  • Solvent Modification: A study on the reaction of electronically and sterically biased 1,3-dicarbonyl compounds with arylhydrazines showed excellent regioselectivity in aprotic polar solvents like N,N-dimethylacetamide (DMAc) in the presence of 10 N HCl, whereas a 1:1 mixture of regioisomers was observed in ethanol.[1]

    • Protocol: Dissolve the 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1.1 mmol) in DMAc (5 mL). Add 10 N HCl (0.1 mL) and stir the reaction at the appropriate temperature (e.g., 80 °C) for the required time. Monitor the reaction by TLC or LC-MS.

Guide 2: Undesired Regioisomer in C-H Arylation of N-Phenylpyrazole

Problem: Palladium-catalyzed direct C-H arylation of an N-phenylpyrazole occurs at an undesired position on the phenyl ring.

Troubleshooting Workflow:

G start Undesired C-H Arylation Regioisomer ligand Screen Different Ligands start->ligand oxidant Modify the Oxidant start->oxidant directing_group Introduce a Directing Group start->directing_group solvent Change the Solvent start->solvent phosphine Phosphine-based ligands (e.g., PPh3, XPhos) ligand->phosphine n_heterocyclic N-Heterocyclic Carbenes (NHCs) ligand->n_heterocyclic ag_oxidant Silver-based oxidants (e.g., Ag2CO3) oxidant->ag_oxidant cu_oxidant Copper-based oxidants oxidant->cu_oxidant ortho_directing Utilize ortho-directing groups (e.g., pyridine) directing_group->ortho_directing meta_directing Install meta-directing groups directing_group->meta_directing protic_solvent Use Protic Solvents (e.g., 2-ethoxyethan-1-ol) solvent->protic_solvent aprotic_solvent Use Aprotic Solvents (e.g., Toluene, Dioxane) solvent->aprotic_solvent end Desired Regioisomer Obtained phosphine->end n_heterocyclic->end ag_oxidant->end cu_oxidant->end ortho_directing->end meta_directing->end protic_solvent->end aprotic_solvent->end

Caption: Troubleshooting workflow for C-H arylation of N-phenylpyrazole.

Experimental Protocols:

  • Ligand-Free Palladium-Catalyzed β-C-H Arylation: General conditions have been reported for the regioselective direct arylation at the β-position of pyrazoles.[7]

    • Protocol: To a mixture of the N-substituted pyrazole (0.5 mmol), aryl bromide (1.5 mmol), and K2CO3 (1.5 mmol) in 2-ethoxyethan-1-ol (2 mL), add Pd(OAc)2 (10 mol%). The reaction mixture is then heated at 140 °C for 24 hours.[7]

Data Summary

Table 1: Effect of Solvent on the Regioselectivity of Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundPhenylhydrazineSolventRegioisomeric Ratio (A:B)Reference
Electronically biased β-ketoesterArylhydrazineEthanol~1:1[1]
Electronically biased β-ketoesterArylhydrazineDMAc (+ 10N HCl)>95:5[1]
Sterically biased 1,3-diketone2-PyridylhydrazineNot specifiedHigh regioselectivity[1]
1,3-Cycloalkanedione derivativeAlkyl/ArylhydrazineNot specified5-20:1[1]

Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazole Synthesis

Enaminone SubstituentHydrazonyl Chloride SubstituentReaction Time (h)Yield (%)Reference
PhenylPhenyl198[8]
Phenyl4-Chlorophenyl197[8]
Phenyl4-Nitrophenyl1.599[8]
MethylPhenyl370[8]
EthylPhenyl565[8]

Reaction Mechanisms

Knorr Pyrazole Synthesis - Regiochemical Divergence:

The initial step of the Knorr condensation, the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, can proceed via two different pathways, leading to a mixture of regioisomers.[1] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is attacked by which nitrogen atom of the hydrazine.

G cluster_reactants Reactants cluster_pathA Pathway A cluster_pathB Pathway B 1,3-Dicarbonyl R1-C(O)CH2C(O)-R2 Attack_at_C1 Attack at C1 by NH2 1,3-Dicarbonyl->Attack_at_C1 Attack_at_C3 Attack at C3 by NH2 1,3-Dicarbonyl->Attack_at_C3 Phenylhydrazine PhNHNH2 Phenylhydrazine->Attack_at_C1 Phenylhydrazine->Attack_at_C3 Intermediate_A Hydrazone Intermediate A Attack_at_C1->Intermediate_A Cyclization_A Cyclization Intermediate_A->Cyclization_A Product_A Regioisomer A Cyclization_A->Product_A Intermediate_B Hydrazone Intermediate B Attack_at_C3->Intermediate_B Cyclization_B Cyclization Intermediate_B->Cyclization_B Product_B Regioisomer B Cyclization_B->Product_B

Caption: Regiochemical pathways in the Knorr pyrazole synthesis.

References

optimization of reaction conditions for N-arylation of pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Arylation of Pyrazole

Welcome to the technical support center for the N-arylation of pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N-arylation of pyrazole?

A1: The most prevalent and effective catalytic systems for N-arylation of pyrazoles are based on copper and palladium catalysts.[1][2] Copper-catalyzed reactions, often referred to as Ullmann-type couplings, typically utilize a copper(I) source like CuI and are often paired with a diamine or phenanthroline ligand.[1][3] Palladium-catalyzed systems, such as those using Pd₂(dba)₃, are also effective and often employ phosphine-based ligands like tBuBrettPhos.[2]

Q2: How do I choose between a copper and a palladium catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the nature of your substrates (aryl halide and pyrazole), functional group tolerance, and desired reaction conditions.

  • Copper catalysts are generally more cost-effective and are highly effective for the coupling of aryl iodides and bromides.[1][3] They often require ligands such as diamines to achieve good yields.[1]

  • Palladium catalysts can be more versatile and are particularly useful for coupling aryl triflates.[2] They can also offer high catalytic activity, allowing for lower catalyst loadings.

Q3: What is the role of the ligand in the N-arylation reaction?

A3: The ligand plays a crucial role in stabilizing the metal catalyst, increasing its solubility, and facilitating the catalytic cycle. In copper-catalyzed systems, ligands like 4,7-dimethoxy-1,10-phenanthroline and various diamines have been shown to be efficient.[2] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often employed to promote the reaction with a wide range of aryl halides and triflates.[2]

Q4: Can I perform the N-arylation of pyrazole without a metal catalyst?

A4: While less common, some metal-free methods for N-arylation have been developed. For instance, the use of diaryliodonium salts can enable a metal-free, regioselective N-arylation of certain substituted pyrazoles.[2] Additionally, catalyst-free methods have been reported for the N-arylation of other azoles, which may be adaptable to pyrazoles under specific conditions.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive catalystEnsure the catalyst is not old or oxidized. Use fresh catalyst if necessary.
Inappropriate ligandThe chosen ligand may not be optimal for your specific substrates. Screen a variety of ligands (e.g., diamines for copper, phosphines for palladium).
Incorrect baseThe base may be too weak or too strong. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical and may need optimization.
Low reaction temperatureThe reaction may require higher temperatures to proceed. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Poor solvent choiceThe solvent can significantly impact the reaction. Solvents like DMF, DMSO, toluene, and 1,4-dioxane are commonly used. A solvent screen may be necessary to find the optimal one for your system.[4]
Formation of Side Products Competing O-arylation (for hydroxypyrazoles)Modify the reaction conditions, such as the choice of ligand and base, to favor N-arylation.
Homocoupling of the aryl halideReduce the catalyst loading or change the ligand.
Poor Regioselectivity (for unsymmetrical pyrazoles) Steric and electronic factorsThe regioselectivity of N-arylation on unsymmetrical pyrazoles can be influenced by substituents on both the pyrazole and the aryl halide. It may be necessary to synthesize the desired regioisomer through a different route or protect one of the nitrogen atoms.
Reaction Stalls Before Completion Catalyst deactivationIncrease the catalyst or ligand loading.
Insufficient baseEnsure an adequate amount of base is present to neutralize the acid generated during the reaction.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Pyrazole

This protocol is a general guideline based on established literature.[1][3] Optimization of specific parameters may be required for your substrates.

Workflow for Copper-Catalyzed N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add pyrazole, aryl halide, and base to a reaction vessel B Add CuI and ligand A->B C Add solvent B->C D Heat the reaction mixture to the desired temperature C->D E Monitor reaction progress by TLC or GC/LC-MS D->E F Cool the reaction mixture E->F G Perform aqueous work-up F->G H Extract with an organic solvent G->H I Dry and concentrate the organic layer H->I J Purify the crude product by column chromatography I->J

Caption: Workflow for a typical copper-catalyzed N-arylation of pyrazole.

Materials:

  • Pyrazole (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To an oven-dried reaction tube, add the pyrazole, aryl halide, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add CuI and the ligand under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data on Reaction Condition Optimization

The following tables summarize data from optimization studies for the N-arylation of pyrazole, providing a starting point for developing your own reaction conditions.

Table 1: Effect of Solvent on a Copper-Catalyzed N-Arylation [4]

EntrySolventYield (%)
11,4-Dioxane29
2Toluene45
3CH₃CN68
4DMF85
5DMSO90
Reaction conditions: Pyrazole, aryl iodide, CuI catalyst, K₂CO₃ base, 110 °C.

Table 2: Effect of Base on a Copper-Catalyzed N-Arylation

EntryBaseYield (%)
1K₃PO₄88
2Cs₂CO₃92
3K₂CO₃85
4Na₂CO₃65
5Et₃N<10
Reaction conditions: Pyrazole, aryl iodide, CuI/diamine catalyst, DMSO, 110 °C.

Troubleshooting Logic Diagram

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates start Low Yield in N-Arylation catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrates Evaluate Substrates start->substrates cat_choice Try different catalyst (Cu vs. Pd) catalyst->cat_choice ligand_screen Screen ligands catalyst->ligand_screen cat_loading Vary catalyst loading catalyst->cat_loading base_screen Screen bases conditions->base_screen solvent_screen Screen solvents conditions->solvent_screen temp_opt Optimize temperature conditions->temp_opt aryl_halide Check aryl halide reactivity (I > Br > Cl) substrates->aryl_halide pyrazole_sub Consider pyrazole substituents (steric/electronic effects) substrates->pyrazole_sub end Improved Yield cat_choice->end ligand_screen->end cat_loading->end base_screen->end solvent_screen->end temp_opt->end aryl_halide->end pyrazole_sub->end

Caption: A logical diagram for troubleshooting low yields in N-arylation reactions.

References

Technical Support Center: Purification of Crude 1-Phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude 1-phenyl-1H-pyrazole, designed for researchers and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 1-phenyl-1H-pyrazole.

Q1: My final product is an oil or a low-melting solid, but I expected a white crystalline solid. What went wrong?

A: This issue typically points to residual solvent or the presence of impurities that are depressing the melting point.

  • Residual Solvent: Ensure your product has been thoroughly dried under a high vacuum for a sufficient period. Gentle heating (e.g., 40-50°C) during drying can help remove high-boiling point solvents like DMF or DMSO, which are sometimes used in pyrazole synthesis.

  • Impurities: The most common impurities are unreacted starting materials (e.g., phenylhydrazine) or side-products like phenylhydrazones.[1] These can be oily and prevent your product from solidifying.

    • Solution: Re-purify the product. Column chromatography is often effective at separating the target compound from both starting materials and side-products.[2] Alternatively, recrystallization from a suitable solvent system can remove impurities.[3]

Q2: After purification by column chromatography, my product still shows impurities on the TLC plate. What should I do?

A: This indicates that the chosen chromatography conditions were not optimal for separation.

  • Optimize the Mobile Phase: If the impurity is running very close to your product spot, you need to increase the resolution. Try a more polar or less polar solvent system. Small, incremental changes to the solvent ratio (e.g., changing from 10% Ethyl Acetate in Hexane to 8% or 12%) can have a significant impact.

  • Change the Stationary Phase: While silica gel is most common, consider using alumina if you suspect your compound is sensitive to the acidic nature of silica.

  • Consider an Alternative Method: If chromatography fails, recrystallization is an excellent alternative. A patent describes a method of dissolving the crude pyrazole, reacting it with an acid to form a crystalline acid addition salt, separating the salt, and then neutralizing it to recover the pure pyrazole. This is highly effective for removing non-basic impurities.[4][5]

Q3: My purified 1-phenyl-1H-pyrazole has a yellow or brown tint. How can I decolorize it?

A: A persistent color often indicates the presence of oxidized impurities or residual starting materials like phenylhydrazine, which can darken over time.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Recrystallization: A second, careful recrystallization from a high-purity solvent system may be sufficient to leave the colored impurities behind in the mother liquor.[3]

Q4: The yield after purification is very low. How can I improve it?

A: Low yield can result from product loss during transfers, inefficient extraction, or suboptimal purification techniques.

  • Minimize Transfers: Each transfer of the material from one flask to another results in some loss. Plan your workflow to minimize these steps.

  • Optimize Recrystallization: If using recrystallization, ensure you are not using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor. Cool the solution slowly and then in an ice bath to maximize crystal formation.

  • Check Extraction pH: During workup, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. As 1-phenyl-1H-pyrazole is a weak base, washing with a strong acid could lead to some loss into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-phenyl-1H-pyrazole?

A: The most common impurities arise from the typical synthesis, which involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[6] These include:

  • Unreacted phenylhydrazine.

  • Unreacted 1,3-dicarbonyl starting material.

  • Phenylhydrazone intermediates, formed from the reaction of phenylhydrazine with a carbonyl group.[1][7]

  • Isomeric pyrazole products, if the 1,3-dicarbonyl is unsymmetrical.

Q2: What are the recommended purification methods for 1-phenyl-1H-pyrazole?

A: The two primary methods cited in the literature are flash column chromatography and recrystallization.

  • Flash Column Chromatography: Typically performed using silica gel as the stationary phase and a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) as the mobile phase.[2][3]

  • Recrystallization: Effective for removing small amounts of impurities from a product that is already relatively pure. Good solvent systems include dichloromethane/hexane and hexane/toluene.[3]

Q3: How can I monitor the progress of the purification?

A: Thin-Layer Chromatography (TLC) is the most common method. Use the same solvent system you plan to use for column chromatography. Stain the plate with a visualizing agent like potassium permanganate or view under UV light to see the spots corresponding to your product and any impurities.

Data Presentation: Purification Parameters

The following table summarizes quantitative data for common purification techniques.

Purification MethodStationary Phase / Solvent SystemTypical YieldPurity AnalysisReference
Flash ChromatographySilica GelN/ATLC, NMR[2]
RecrystallizationDichloromethane/Hexane89% (initial)White Solid[3]
RecrystallizationHexane/Toluene (2:1 ratio)81% (final)White Solid[3]
Acid Salt CrystallizationOrganic Solvent + Acid (e.g., H₂SO₄)N/ACrystalline Salt[4][5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline based on methods used for similar pyrazole compounds.[2]

  • Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.

  • Prepare the Sample: Dissolve your crude 1-phenyl-1H-pyrazole in a minimal amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., hexane). Gradually increase the polarity by adding ethyl acetate (e.g., start with 100% hexane, move to 2% ethyl acetate in hexane, then 5%, etc.).

  • Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is based on a reported procedure for 1-phenyl-1H-pyrazole.[3]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a solvent in which the compound is highly soluble (e.g., dichloromethane). Heat the mixture gently on a hot plate to facilitate dissolution.

  • Add Anti-Solvent: Once fully dissolved, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly cloudy.

  • Re-dissolve and Cool: Add a few drops of the first solvent (dichloromethane) until the solution becomes clear again.

  • Crystallize: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the white solid by vacuum filtration, washing with a small amount of cold hexane.

  • Dry: Dry the purified crystals under a high vacuum to remove all residual solvent.

Visualizations

G General Purification Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Start Crude Reaction Mixture Extraction Extraction with Organic Solvent Start->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purification Step (Chromatography or Recrystallization) Dry->Purify TLC Purity Check (TLC/NMR) Purify->TLC TLC->Purify If Impure Final Pure 1-Phenyl-1H-pyrazole TLC->Final If Pure

Caption: General experimental workflow for the synthesis and purification of 1-phenyl-1H-pyrazole.

G Troubleshooting Impurities cluster_causes Potential Causes cluster_solutions Recommended Solutions ImpureProduct Impure Product Detected (e.g., by TLC, NMR) StartingMaterial Unreacted Starting Material (Phenylhydrazine, Dicarbonyl) ImpureProduct->StartingMaterial SideProduct Side-Product (Phenylhydrazone, Isomer) ImpureProduct->SideProduct Solvent Residual Solvent ImpureProduct->Solvent Chromatography Column Chromatography (Silica, Hexane/EtOAc) StartingMaterial->Chromatography AcidWash Acid Salt Crystallization StartingMaterial->AcidWash SideProduct->Chromatography Recrystallize Recrystallization (e.g., DCM/Hexane) SideProduct->Recrystallize Drying Dry Under High Vacuum (with gentle heat) Solvent->Drying

Caption: Logical relationships between impurity types and corresponding purification solutions.

References

Technical Support Center: Degradation Pathways of Phenylpyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of phenylpyrazole-containing compounds.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of phenylpyrazole degradation.

Issue Possible Causes Troubleshooting Steps
No degradation of the parent compound is observed. 1. Inactive microbial culture: The microorganisms used may not be capable of degrading the specific phenylpyrazole. 2. Inappropriate experimental conditions: pH, temperature, or oxygen levels may not be optimal for degradation. 3. Analyte instability: The compound may have degraded abiotically before the experiment began. 4. Low bioavailability: The compound may be strongly adsorbed to the experimental matrix (e.g., soil), making it unavailable to microorganisms.1. Verify microbial activity: Use a positive control with a known degradable compound. 2. Optimize conditions: Review literature for optimal degradation conditions for the specific compound and microbial species. 3. Check analyte stability: Run a sterile control to assess abiotic degradation. 4. Assess bioavailability: Analyze both the solid and liquid phases of your matrix to determine the compound's distribution.
Inconsistent or irreproducible degradation rates. 1. Inhomogeneous sample matrix: Variations in soil composition or microbial distribution can lead to inconsistent results. 2. Fluctuations in experimental conditions: Inconsistent temperature or lighting can affect degradation rates. 3. Inaccurate quantification: Issues with the analytical method can lead to variable results.1. Homogenize matrix: Thoroughly mix soil or other solid matrices before dispensing. 2. Control environment: Use a temperature-controlled incubator and consistent light source for photodegradation studies. 3. Validate analytical method: Ensure your analytical method is validated for linearity, accuracy, and precision.
Peak splitting or tailing in HPLC analysis. 1. Column overload: Injecting too high a concentration of the analyte. 2. Mismatched solvent strength: The injection solvent is significantly stronger than the mobile phase. 3. Column contamination or degradation: Buildup of matrix components or degradation of the stationary phase. 4. pH effects: If the mobile phase pH is close to the pKa of an analyte.1. Dilute the sample: Inject a lower concentration of the analyte. 2. Match solvents: Dissolve the sample in the initial mobile phase if possible. 3. Clean or replace the column: Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 4. Adjust mobile phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa.
Ghost peaks in chromatograms. 1. Contaminated mobile phase or system: Impurities in the solvents or leaching from system components. 2. Carryover from previous injections: Insufficient rinsing of the injection port and needle. 3. Late eluting compounds: Peaks from a previous run appearing in the current chromatogram.1. Use high-purity solvents: Filter all mobile phases. Run a blank gradient to check for system contamination. 2. Optimize wash steps: Use a strong solvent to wash the injection system between runs. 3. Increase run time: Extend the run time to ensure all compounds have eluted.
Low recovery of analytes during sample preparation. 1. Inefficient extraction: The chosen solvent may not be effective for the analytes and matrix. 2. Analyte degradation during extraction: Harsh extraction conditions (e.g., high temperature) can degrade target compounds. 3. Loss during solvent evaporation: Volatile compounds can be lost during the concentration step.1. Optimize extraction solvent: Test different solvents or solvent mixtures. 2. Use milder conditions: Consider solid-phase extraction (SPE) as a gentler alternative to liquid-liquid extraction (LLE). 3. Careful evaporation: Evaporate solvents at a lower temperature and avoid complete dryness.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for fipronil?

A1: Fipronil undergoes four primary degradation pathways:

  • Oxidation: Forms fipronil sulfone.

  • Reduction: Forms fipronil sulfide.

  • Hydrolysis: Forms fipronil amide.

  • Photolysis: Forms fipronil desulfinyl.

Q2: Are the degradation products of phenylpyrazoles more or less toxic than the parent compound?

A2: Many degradation products of phenylpyrazoles, such as fipronil desulfinyl and fipronil sulfone, are often as toxic or even more toxic than the parent compound to non-target organisms.

Q3: How can I set up a basic soil degradation study for a phenylpyrazole compound?

A3: A typical soil degradation study involves:

  • Treating a known mass of soil with a specific concentration of the phenylpyrazole.

  • Incubating the soil under controlled conditions (e.g., temperature, moisture, light).

  • Collecting soil samples at various time points.

  • Extracting the parent compound and its expected metabolites from the soil samples.

  • Analyzing the extracts using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of each compound over time.

  • Calculating the degradation rate and half-life of the parent compound.

Q4: What is the QuEChERS method and why is it used for phenylpyrazole analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a simple extraction and cleanup process. It is widely used for the analysis of pesticide residues, including phenylpyrazoles, in various matrices like soil and food products because it is faster, uses less solvent, and is more cost-effective than traditional extraction methods.

Quantitative Data on Phenylpyrazole Degradation

The degradation rates of phenylpyrazole compounds are highly dependent on environmental conditions. The following tables summarize reported half-lives (DT50) for several phenylpyrazoles under different conditions.

Table 1: Half-life (DT50) of Fipronil in Various Matrices

MatrixConditionHalf-life (days)Reference(s)
SoilAerobic8.44 - 76
SoilAnaerobic (flooded)5 - 11.2
WaterPhotolysis (buffered)Stable
WaterPhotolysis (unbuffered paddy water)104
WaterHydrolysis (pH 9)121
SedimentAnoxic35 - 40

Table 2: Half-life (DT50) of Ethiprole in Various Matrices

MatrixConditionHalf-life (days)Reference(s)
Silt Loam SoilAerobic71
Sandy Loam SoilAerobic30
Flooded SoilAnaerobic5 - 11.2
WaterPhotolysis (natural sunlight)2.0
WaterHydrolysis (pH 9)121

Table 3: Half-life (DT50) of Pyraclonil in Various Matrices

MatrixConditionHalf-life (days)Reference(s)
SoilAerobic8.44 - 76
AquaticAerobic21 - 131
AquaticAnaerobic69 - 111
Paddy WaterPhotolysis104
Paddy SoilField5.45 - 8.66

Experimental Protocols

Phenylpyrazole Analysis Technical Support Center: Troubleshooting Peak Broadening in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving peak broadening in the HPLC analysis of phenylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues encountered during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak broadening in your HPLC analysis of phenylpyrazole compounds.

Question 1: My phenylpyrazole peaks are broader than expected. Where do I start troubleshooting?

Answer:

Start by investigating the most common and easily addressable causes of peak broadening. Follow this initial checklist:

  • Check for System Leaks: Visually inspect all fittings and connections from the pump to the detector for any signs of leakage.

  • Verify Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, including accurate solvent ratios and proper degassing.[1][2][3] Inconsistent mobile phase composition can lead to broad peaks.[4]

  • Examine the Guard Column: If using a guard column, replace it with a new one. A contaminated or degraded guard column is a frequent cause of peak shape issues.

  • Review Sample Preparation: Confirm that the sample solvent is compatible with the mobile phase and that the sample concentration is not causing column overload.[5] Whenever possible, dissolve and inject samples in the mobile phase.

If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting steps below.

Question 2: How can I determine if my mobile phase is causing the peak broadening?

Answer:

The mobile phase composition, particularly its pH and solvent strength, is critical for achieving sharp peaks for ionizable compounds like many phenylpyrazoles.[6][7]

Troubleshooting Steps:

  • pH Adjustment: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of your phenylpyrazole analyte. This ensures the analyte is in a single ionic form, preventing peak splitting or broadening.[7][8] If the pKa is unknown, experiment with a pH of around 3 for acidic phenylpyrazoles and a higher pH for basic ones.

  • Solvent Strength: For reversed-phase HPLC, if your peaks are broad and elute early, the mobile phase may be too strong. Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in 5% increments.[2] Conversely, if peaks are broad and elute late, the mobile phase may be too weak; try increasing the organic solvent percentage.

  • Buffer Selection: Ensure you are using an appropriate buffer for your desired pH range and that its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[2][5]

Experimental Protocol: Mobile Phase pH Optimization

  • Determine Analyte pKa: If possible, find the pKa of the specific phenylpyrazole derivative you are analyzing.

  • Prepare a Series of Mobile Phases: Prepare several batches of the aqueous component of your mobile phase, adjusting the pH of each to be 2 units below the pKa, at the pKa, and 2 units above the pKa using a suitable buffer.

  • Chromatographic Runs: Equilibrate the column with each mobile phase and inject your sample.

  • Analyze Peak Shape: Compare the chromatograms to identify the pH that provides the sharpest, most symmetrical peak.

Table 1: Effect of Mobile Phase Composition on Peak Shape (Hypothetical Data for a Phenylpyrazole)

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Peak Width at Half Height (min)Tailing Factor
50:500.251.8
60:400.151.2
70:300.121.1
80:200.18 (Fronting)0.8
Question 3: Could my HPLC column be the source of the peak broadening?

Answer:

Yes, column-related issues are a primary cause of peak broadening.[4] These can range from column degradation to improper column selection.

Troubleshooting Steps:

  • Column Contamination: If you have been running complex samples, your column may be contaminated.

    • Action: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) at a low flow rate. If the problem persists, consider a more rigorous washing procedure as recommended by the column manufacturer.

  • Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range, leading to voids and channeling.[4][6]

    • Action: If the column is old or has been used extensively, it may need to be replaced.

  • Inappropriate Stationary Phase: The choice of stationary phase can significantly impact peak shape. Phenylpyrazoles, being aromatic, can exhibit π-π interactions with the stationary phase.[9]

    • Action: If you are using a standard C18 column, consider trying a phenyl-hexyl column. The phenyl groups in this stationary phase can provide alternative selectivity and potentially sharper peaks for aromatic analytes.[10][11]

Experimental Protocol: Column Performance Check

  • Prepare a Standard Solution: Use a well-characterized standard compound that is known to give a sharp peak on your column type.

  • Run the Standard: Inject the standard solution under your usual method conditions.

  • Evaluate Performance: If the standard peak is also broad, it confirms a column or system issue. If the standard peak is sharp, the problem is likely related to your specific analyte or sample matrix.

Question 4: Can my instrument setup and method parameters contribute to peak broadening?

Answer:

Absolutely. Several instrumental factors and method parameters can lead to broader peaks.

Troubleshooting Steps:

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause significant peak broadening.[12]

    • Action: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[13]

  • Flow Rate: Each column has an optimal flow rate. A flow rate that is too high or too low can lead to increased band broadening.[14][15]

    • Action: Consult the column manufacturer's guidelines for the optimal flow rate. You can also perform a flow rate optimization experiment by varying the flow rate and observing the effect on peak width.

  • Temperature: Lower temperatures can sometimes lead to broader peaks due to slower mass transfer.[12][16]

    • Action: If your system has a column thermostat, try increasing the temperature in 5 °C increments (e.g., from 25 °C to 40 °C) to see if peak shape improves.[16]

  • Injection Volume and Sample Solvent: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase is a common cause of peak distortion.[5][13]

    • Action: Reduce the injection volume or dilute the sample. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

Table 2: Effect of Flow Rate and Temperature on Peak Width (Hypothetical Data for Fipronil)

Flow Rate (mL/min)Temperature (°C)Peak Width at Half Height (min)
0.8300.18
1.0300.15
1.2300.19
1.0350.13
1.0400.12

FAQs

Q1: What are the typical pKa values for phenylpyrazole compounds?

A1: The pKa values for phenylpyrazoles can vary depending on their specific substituents. For instance, fipronil is a weakly acidic compound with a pKa of approximately 10.9. However, other derivatives can have different acidic or basic properties. It is crucial to determine the pKa of your specific analyte for optimal mobile phase pH selection.

Q2: I see peak tailing specifically. What is the most likely cause for phenylpyrazoles?

A2: Peak tailing for phenylpyrazoles, especially on silica-based columns, can be due to secondary interactions between the analyte and free silanol groups on the stationary phase. To mitigate this, ensure your mobile phase pH is low enough (around 3) to suppress the ionization of these silanol groups. Using an end-capped column can also significantly reduce tailing.

Q3: Can the choice between methanol and acetonitrile as the organic modifier affect peak shape for phenylpyrazoles?

A3: Yes. While both are common organic modifiers in reversed-phase HPLC, they can offer different selectivity. Acetonitrile is generally less viscous and can sometimes provide sharper peaks. However, methanol can engage in different hydrogen bonding interactions and may be advantageous for certain phenylpyrazole separations. If you are experiencing peak shape issues, substituting one for the other is a valid troubleshooting step.

Q4: My peak broadening is inconsistent between runs. What should I investigate?

A4: Inconsistent peak broadening often points to issues with reproducibility. Check the following:

  • Pump Performance: Fluctuations in the pump's flow rate can cause variations in peak shape.

  • Autosampler Issues: Inconsistent injection volumes or partial loop filling can be a source of variability.

  • Mobile Phase Instability: If your mobile phase is not adequately buffered or is prone to degradation, its properties can change over time.

  • Column Temperature Fluctuations: If your column compartment is not temperature-controlled, ambient temperature changes can affect retention times and peak widths.

Visual Troubleshooting Workflows

PeakBroadeningTroubleshooting start Start: Broad Phenylpyrazole Peaks initial_checks Initial Checks: - System Leaks - Mobile Phase Prep - Guard Column - Sample Prep start->initial_checks resolved Issue Resolved initial_checks->resolved Problem Solved unresolved Issue Persists initial_checks->unresolved Problem Not Solved mobile_phase Mobile Phase Investigation: - Adjust pH - Optimize Solvent Strength - Check Buffer mobile_phase->resolved Problem Solved mobile_phase->unresolved Problem Not Solved column_issues Column Investigation: - Flush Column - Check for Degradation - Consider Alternative Stationary Phase column_issues->resolved Problem Solved column_issues->unresolved Problem Not Solved instrument_params Instrument/Method Investigation: - Minimize Extra-Column Volume - Optimize Flow Rate & Temperature - Adjust Injection Volume instrument_params->resolved Problem Solved consult Consult Senior Analyst or Instrument Vendor instrument_params->consult Problem Not Solved unresolved->mobile_phase unresolved->column_issues unresolved->instrument_params

Caption: A logical workflow for troubleshooting peak broadening.

MobilePhaseOptimization start Start: Optimize Mobile Phase pka Determine Analyte pKa start->pka ph Adjust pH (2 units from pKa) pka->ph buffer Select Appropriate Buffer (10-50 mM) ph->buffer solvent_strength Optimize Organic Solvent % buffer->solvent_strength modifier Consider Different Organic Modifier (ACN vs. MeOH) solvent_strength->modifier end Optimal Peak Shape modifier->end PhenylpyrazoleInteractions cluster_0 Stationary Phase cluster_1 Analyte C18 C18 Column Hydrophobic Interactions PhenylHexyl Phenyl-Hexyl Column Hydrophobic Interactions π-π Interactions Phenylpyrazole {Phenylpyrazole | {Hydrophobic Moiety | Aromatic Ring (π-electrons)}} Phenylpyrazole->C18 Primary Interaction Phenylpyrazole->PhenylHexyl Multiple Interactions (Potentially Sharper Peaks)

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1-Phenyl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted 1-phenyl-1H-pyrazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the NMR analysis of substituted 1-phenyl-1H-pyrazoles.

Q1: The aromatic region of my ¹H NMR spectrum is heavily overlapped. How can I resolve and assign the individual proton signals?

A1: Signal overlap in the aromatic region is a common challenge due to the presence of both the phenyl and pyrazole ring protons.[1][2] Here are several strategies to resolve these signals:

  • Change NMR Solvent: Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ can induce different chemical shifts (anisotropic solvent-induced shifts), potentially resolving overlapped peaks.[3] Acetone-d₆ or methanol-d₄ are other options.[3]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). It is invaluable for tracing the connectivity within the phenyl ring (ortho, meta, para relationships) and within the pyrazole ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By spreading signals over a second (¹³C) dimension, it can resolve proton signals that overlap in the 1D spectrum.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, often resolving overlapping multiplets.

Q2: How can I definitively assign the H-4 versus the H-3 and H-5 protons on the pyrazole ring?

A2: Differentiating the pyrazole ring protons requires a combination of analyzing chemical shifts, coupling constants, and through-space correlations.

  • Chemical Shifts: The H-4 proton of a 1,5-disubstituted 1-phenyl-1H-pyrazole typically appears as a doublet in the range of 6.13–6.20 ppm, while the H-3 proton is a doublet further downfield between 7.43–7.64 ppm.[5] In 1-phenyl-1H-pyrazol-3-ols, the H-4 proton is significantly shielded and appears around 5.92 ppm, with the H-5 proton being more downfield at ~7.67 ppm.[6]

  • Coupling Constants: The coupling constant between H-4 and H-5 (³JH4-H5) is typically small, around 2-3 Hz.[5][6] The absence of a signal in the 6.0-7.0 ppm range and the presence of a singlet in the 7.64-7.78 ppm region can indicate substitution at the C-4 position.[5]

  • Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY experiment is the most powerful tool for unambiguous assignment. The H-5 proton of the pyrazole ring is spatially close to the ortho protons of the N-phenyl ring. Irradiation of the ortho-phenyl protons should result in an NOE enhancement to the H-5 proton, but not the H-3 or H-4 protons.[7][8]

Q3: The chemical shifts of my phenyl protons are unusual, with the ortho protons appearing upfield of the meta/para protons. What could cause this?

A3: This is likely due to the magnetic anisotropic effect of the pyrazole ring system and is related to the conformation of the molecule, specifically the dihedral angle between the phenyl and pyrazole rings.[9][10]

  • Magnetic Anisotropy: The π-electron system of the pyrazole ring generates its own local magnetic field when placed in the spectrometer's external field.[10] Depending on the average conformation in solution, the ortho protons of the N-phenyl ring can be positioned in the shielding cone of this induced field, causing them to resonate at a higher field (lower ppm) than expected.

  • Restricted Rotation: Steric hindrance from substituents at the C-5 position of the pyrazole ring can restrict the rotation around the N-C(phenyl) bond. This leads to a non-planar conformation where the ortho-phenyl protons are forced into the shielding region of the pyrazole ring. The difference in chemical shifts between the meta and ortho carbon atoms of the phenyl group (δmeta-C – δortho-C) can be correlated with the dihedral angle.[11]

Q4: I performed a reaction that could yield two different regioisomers. How can I use NMR to determine the correct structure?

A4: The Nuclear Overhauser Effect (NOE) is the definitive method for distinguishing regioisomers by establishing through-space proximities between protons on different parts of the molecule.[7][12]

For example, consider the substitution of a methyl group on either the C-3 or C-5 position of a 1-phenylpyrazole.

  • Isomer 1 (Substitution at C-5): The methyl group at C-5 will be spatially close to the ortho protons of the N-phenyl ring. A 1D NOESY experiment where the ortho-phenyl protons are selectively irradiated should show an NOE enhancement for the C-5 methyl protons.

  • Isomer 2 (Substitution at C-3): The methyl group at C-3 is distant from the ortho-phenyl protons. Irradiating the ortho-phenyl protons will not produce an NOE to the C-3 methyl protons. Instead, an NOE would be expected between the ortho-phenyl protons and the H-5 proton.

Q5: Some of the signals in my ¹H NMR spectrum are very broad. What are the common causes?

A5: Peak broadening can stem from several factors, ranging from sample preparation to molecular dynamics.[3]

  • Poor Shimming: The magnetic field may not be homogenous across the sample. Re-shimming the spectrometer is the first step.

  • Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved or has started to precipitate, you will see very broad peaks. Try using a different solvent or gently warming the sample.[3]

  • High Concentration: At high concentrations, bimolecular interactions or aggregation can lead to broader signals.[3] Diluting the sample may help.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Chemical Exchange or Rotamers: If the molecule is undergoing a dynamic process (like slow bond rotation or tautomerism) on a timescale similar to the NMR experiment, the corresponding peaks can be broadened. Acquiring the spectrum at a higher temperature can sometimes sharpen these peaks by increasing the rate of exchange.[3]

Reference Data: Characteristic NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for substituted 1-phenyl-1H-pyrazoles in CDCl₃. Note that these values can be significantly influenced by the nature and position of other substituents.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position Typical Chemical Shift Range (ppm) Notes
Pyrazole H-3 7.40 - 7.80 Often a singlet or a doublet with small coupling.[5]
Pyrazole H-4 5.90 - 6.60 Often a singlet or a doublet/triplet depending on substitution at C-3/C-5.[6][13]
Pyrazole H-5 7.60 - 7.90 Often a doublet with small coupling to H-4. Spatially close to N-phenyl ortho protons.[6]
Phenyl H-ortho 7.10 - 7.80 Can be shielded or deshielded depending on substituents and ring conformation.[5][13]
Phenyl H-meta 7.20 - 7.50

| Phenyl H-para | 7.10 - 7.40 | |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position Typical Chemical Shift Range (ppm) Notes
Pyrazole C-3 138.0 - 155.0 Can be significantly higher (e.g., ~164 ppm) if it's a pyrazol-3-ol.[6]
Pyrazole C-4 93.0 - 112.0 [5][6]
Pyrazole C-5 127.0 - 142.0 [5][6]
Phenyl C-ipso 138.0 - 141.0 The carbon directly attached to the pyrazole nitrogen.[5][13]
Phenyl C-ortho 117.0 - 126.0 [6][13]
Phenyl C-meta 128.0 - 130.0 [6][13]

| Phenyl C-para | 125.0 - 129.0 |[6][13] |

Experimental Protocols

Protocol: 1D Selective NOESY for Structural Elucidation

This experiment is used to identify protons that are close in space (< 5 Å) to a selectively irradiated proton.[12] It is highly effective for differentiating isomers and assigning protons.

Objective: To confirm the spatial proximity between the N-phenyl ortho-protons and the pyrazole H-5 proton.

Methodology (Varian/Agilent Spectrometer Example):

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum of the sample to identify the exact chemical shifts of the signals of interest (e.g., the multiplet for the ortho-phenyl protons).

  • Set up the 1D NOESY Experiment (selnogp):

    • Load the selnogp pulse sequence.

    • Set the selective pulse width (selpw) to a value appropriate for exciting the desired multiplet width (e.g., 0.05-0.1 seconds).

    • Input the precise frequency (satfrq) of the ortho-phenyl proton multiplet you identified in Step 1.

    • Set the mixing time (d8 or mix_time). A value between 0.5 and 1.0 seconds is a good starting point for small to medium-sized molecules.

  • Acquire the "On-Resonance" Spectrum: Run the experiment with the irradiation frequency set on the ortho-phenyl protons. This will be your primary NOE spectrum.

  • Acquire the "Off-Resonance" Control Spectrum: Run a second experiment with the irradiation frequency set to a blank region of the spectrum where no signals are present (e.g., 10-11 ppm). This spectrum serves as a negative control.

  • Process and Analyze:

    • Apply identical processing parameters (phasing, baseline correction) to both the on-resonance and off-resonance spectra.

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate an NOE difference spectrum.

    • In the difference spectrum, the irradiated peak (ortho-phenyl protons) will appear as a large, negative signal. Positive signals correspond to protons that have received a Nuclear Overhauser Enhancement. A positive signal at the chemical shift of the pyrazole H-5 proton confirms their spatial proximity.[14]

Visualizations

troubleshooting_workflow start Complex ¹H NMR Spectrum overlap Overlapping Aromatic Signals? start->overlap assign_pz Difficulty Assigning Pyrazole Protons? overlap->assign_pz No solvent Try Different Solvent (e.g., Benzene-d₆) overlap->solvent Yes broad Broad Peaks Observed? assign_pz->broad No noe Run 1D or 2D NOESY assign_pz->noe Yes isomers Need to Differentiate Isomers? broad->isomers No temp Variable Temperature NMR broad->temp Yes isomers->noe Yes cosy Run 2D COSY solvent->cosy hsqc Run 2D HSQC / HMBC cosy->hsqc res Resolved Spectrum / Structure Confirmed hsqc->res noe->res temp->res

Caption: Troubleshooting workflow for complex NMR spectra.

anisotropic_effect Magnetic Anisotropy of N-Phenyl Ring Shielding Proton Shielded (Moves Upfield) Deshielding Proton Deshielded (Moves Downfield) Pyr Pyrazole Ring B0 B₀ (External Field) B0->Pyr Induced Magnetic Field noe_isomer_differentiation cluster_isomer1 Isomer 1: 5-Methyl-1-phenyl-1H-pyrazole cluster_isomer2 Isomer 2: 3-Methyl-1-phenyl-1H-pyrazole I1_Ortho Phenyl Ortho-H I1_Me C5-Methyl-H I1_Ortho->I1_Me NOE correlation (<5Å) I1_H4 Pyrazole H-4 I2_Ortho Phenyl Ortho-H I2_H5 Pyrazole H-5 I2_Ortho->I2_H5 NOE correlation (<5Å) I2_Me C3-Methyl-H Irradiate1 Irradiate Ortho-H Irradiate1->I1_Ortho Select Irradiate2 Irradiate Ortho-H Irradiate2->I2_Ortho Select

References

managing side reactions in the synthesis of benzene-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzene-1H-pyrazole and its derivatives. Our aim is to help you manage and mitigate common side reactions to improve yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of benzene-1H-pyrazole, particularly when using the common method of reacting a 1,3-dicarbonyl compound with phenylhydrazine.

Issue 1: Low Yield of the Desired Benzene-1H-Pyrazole Product

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.[1] - Use a Catalyst: An acid catalyst like acetic acid is often used to promote the condensation reaction.[2][3]
Sub-optimal Reaction Conditions - Solvent Choice: The choice of solvent can significantly impact the reaction. Ethanol or acetic acid are commonly used. Experiment with different solvents to find the optimal one for your specific substrates.[4] - Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to reduce reaction times and improve yields in some cases.[1]
Degradation of Starting Materials or Product - Control Temperature: Avoid excessive heat, which can lead to decomposition. - Inert Atmosphere: If your starting materials or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a Regioisomeric Mixture

The reaction of an unsymmetrical 1,3-dicarbonyl compound with phenylhydrazine can lead to the formation of two different regioisomers. This is one of the most common side reactions in pyrazole synthesis.[3][5][6][7]

Possible Cause Suggested Solution
Lack of Regiocontrol in the Condensation Reaction - Modify the 1,3-Dicarbonyl Compound: The use of β-enaminones or other 1,3-dicarbonyl surrogates can offer better regiocontrol.[5] - Vary Reaction Conditions: The ratio of regioisomers can be influenced by the solvent, temperature, and catalyst. A systematic variation of these parameters may favor the formation of the desired isomer. - Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, potentially improving regioselectivity.[8]
Steric and Electronic Effects - Substituent Choice: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the phenylhydrazine can influence which nitrogen atom of the hydrazine attacks which carbonyl group.[5] Consider this when designing your synthesis.

Issue 3: Presence of Impurities After Work-up

Possible Cause Suggested Solution
Unreacted Starting Materials - Optimize Reaction Conditions: Refer to "Issue 1" to ensure the reaction goes to completion. - Purification: Use column chromatography to separate the product from unreacted starting materials.[2][9]
Formation of Pyrazoline Intermediate - Oxidation Step: The initial cyclization may form a dihydropyrazole (pyrazoline), which needs to be oxidized to the aromatic pyrazole. This can sometimes occur in situ, but if not, a separate oxidation step (e.g., heating in DMSO under oxygen or using a mild oxidizing agent) may be required.[10]
Other Side Products - Purification: Besides column chromatography, crystallization or the formation of acid addition salts can be effective for purification.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of substituted benzene-1H-pyrazoles?

A1: The most common side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like phenylhydrazine.[3][5][6][7] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two carbonyl carbons, leading to two different pyrazole products.

Q2: How can I control the regioselectivity of my pyrazole synthesis?

A2: Controlling regioselectivity is a key challenge. Here are some strategies:

  • Use of Surrogates: Employing modified 1,3-dicarbonyl surrogates, such as β-enaminones, can direct the cyclization to favor one regioisomer.[5]

  • Reaction Condition Optimization: The choice of solvent, temperature, and catalyst can influence the ratio of the formed isomers.

  • Post-Cyclization Functionalization: An alternative approach is to synthesize a simpler, symmetrical pyrazole and then introduce the desired substituents in a subsequent step where regioselectivity can be better controlled.[12]

Q3: My reaction is slow and gives a low yield. What can I do?

A3: To improve reaction kinetics and yield, you can try the following:

  • Catalysis: Ensure you are using an appropriate acid catalyst, such as acetic acid.

  • Temperature: Gently heating the reaction mixture can increase the rate.

  • Microwave Synthesis: Microwave-assisted synthesis has been reported to significantly shorten reaction times and often improves yields.[1]

Q4: I have isolated a product, but it's not the expected pyrazole. What could it be?

A4: It's possible you have isolated a stable intermediate. One common intermediate is a pyrazoline (a dihydropyrazole). This intermediate may require a subsequent oxidation step to form the final aromatic pyrazole.[10] Characterize your product thoroughly using techniques like NMR and Mass Spectrometry to confirm its structure.

Q5: What are the best methods for purifying my benzene-1H-pyrazole product?

A5: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for separating the desired pyrazole from regioisomers and other side products.[2][9]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective way to achieve high purity.

  • Acid Addition Salts: Formation of an acid addition salt can facilitate crystallization and purification, after which the free pyrazole can be regenerated.[11]

Experimental Protocols

Standard Protocol for the Synthesis of 1,3-Diphenyl-1H-pyrazole

This protocol describes a general procedure for the Knorr cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) in glacial acetic acid or ethanol.

  • Addition of Phenylhydrazine: Add phenylhydrazine (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Pyrazole Synthesis

Parameter Condition Effect on Yield Effect on Regioselectivity Reference
Temperature Increased TemperatureGenerally increases reaction rate and yield, but may decrease selectivity.Can alter the ratio of regioisomers.[1]
Solvent Polar Protic (e.g., Ethanol, Acetic Acid)Commonly used, generally good yields.Can influence regioselectivity.[4]
Catalyst Acid Catalyst (e.g., Acetic Acid)Often necessary to promote the reaction and improve yield.May affect the isomer ratio.[2][3]
Reaction Method Microwave IrradiationCan significantly reduce reaction time and improve yield.May influence regioselectivity.[1]
Reaction Method Flow ChemistryAllows for precise control of reaction parameters, potentially leading to higher yields and better selectivity.Can be optimized to favor a specific regioisomer.[8]

Visualizations

Reaction_Pathway cluster_start Starting Materials 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone_Intermediate Desired_Pyrazole Desired Benzene-1H-Pyrazole Hydrazone_Intermediate->Desired_Pyrazole Cyclization Regioisomeric_Pyrazole Regioisomeric Pyrazole Hydrazone_Intermediate->Regioisomeric_Pyrazole Alternative Cyclization Pyrazoline_Intermediate Pyrazoline Intermediate Hydrazone_Intermediate->Pyrazoline_Intermediate Incomplete Aromatization Pyrazoline_Intermediate->Desired_Pyrazole Oxidation

Caption: Reaction pathway for benzene-1H-pyrazole synthesis and common side reactions.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield issue Side Reactions Observed? regioisomers Regioisomers Present? issue->regioisomers No purification Purify Product (Column Chromatography, Crystallization) issue->purification Yes low_yield->issue No optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) low_yield->optimize_conditions Yes change_reagents Modify Reagents (e.g., use β-enaminone) regioisomers->change_reagents Yes regioisomers->purification No optimize_conditions->issue change_reagents->purification success Successful Synthesis purification->success

Caption: Troubleshooting workflow for managing side reactions in pyrazole synthesis.

References

improving the stability of phenylpyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for phenylpyrazole-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and provide guidance on best practices for handling these compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for phenylpyrazole-based inhibitors?

Phenylpyrazole-based inhibitors are susceptible to several degradation pathways that can impact their efficacy and shelf-life. The primary stability concerns include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to significant degradation. The phenylpyrazole insecticide fipronil, for example, undergoes photolysis to form its desthio product.[1][2] Further reactions can include oxidation to a sulfone intermediate, photodechlorination, and pyrazole ring cleavage.[1][2]

  • Hydrolysis: These compounds can be unstable in aqueous solutions, with the rate of hydrolysis being pH-dependent. Some pyrazole ester derivatives have been shown to degrade rapidly in basic buffer (pH 8).

  • Oxidation: The sulfur-containing moieties in many phenylpyrazole inhibitors are prone to oxidation, which can alter their biological activity. Fipronil, for instance, can be oxidized to fipronil sulfone.[3]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of phenylpyrazole compounds.

Q2: How can I minimize photodegradation of my phenylpyrazole-based inhibitor during experiments?

To minimize photodegradation, it is crucial to protect the compound from light.

  • Storage: Store stock solutions and solid compounds in amber vials or containers that block UV light.

  • Handling: When preparing solutions or performing experiments, work in a dimly lit area or use red light. Wrap experimental setups (e.g., flasks, plates) in aluminum foil to shield them from ambient light.

  • Formulation: For in vivo studies or applications requiring prolonged light exposure, consider formulation strategies such as encapsulation to provide a physical barrier against light.

Q3: My inhibitor seems to be degrading in my aqueous assay buffer. What can I do to improve its stability?

Hydrolytic degradation is a common issue. Here are some troubleshooting steps:

  • pH Optimization: Determine the optimal pH for your inhibitor's stability. Phenylpyrazoles can exhibit varying stability at different pH levels. Conduct pilot studies using a range of buffered solutions (e.g., pH 5, 7, 8) to identify the pH at which your compound is most stable. The stability of pesticides, for instance, is generally greatest at a neutral pH of 6-7.

  • Aqueous-Organic Solvent Systems: If your experimental protocol allows, consider using a co-solvent system to reduce the concentration of water. However, be mindful of the potential effects of organic solvents on your biological system.

  • Fresh Preparations: Prepare aqueous solutions of the inhibitor immediately before use to minimize the time it is exposed to hydrolytic conditions.

Q4: I am observing a loss of potency of my inhibitor over time, even when stored in the dark and at a low temperature. What could be the cause?

If photodegradation and thermal degradation are ruled out, oxidative degradation is a likely culprit, especially for phenylpyrazoles containing thioether or sulfoxide groups.

  • Inert Atmosphere: When preparing and storing solutions, consider purging the vials with an inert gas like argon or nitrogen to displace oxygen.

  • Antioxidants: The addition of antioxidants to your formulation can help prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, their compatibility with your specific assay should be verified.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of the phenylpyrazole inhibitor in the cell culture medium.

Troubleshooting Steps:

  • Assess Stability in Media:

    • Incubate your inhibitor in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) without cells.

    • At various time points, take an aliquot of the medium and analyze the concentration of the intact inhibitor using a validated analytical method, such as HPLC.

    • A significant decrease in concentration indicates instability in the medium.

  • Solutions:

    • If unstable, reduce the incubation time if possible.

    • Replenish the medium with freshly prepared inhibitor at regular intervals during long-term experiments.

    • Consider if components in the media (e.g., serum) are contributing to degradation.

Issue 2: Poor in vivo efficacy despite good in vitro potency.

Possible Cause: Rapid degradation of the inhibitor in a physiological environment.

Troubleshooting Steps:

  • Metabolic Stability Assessment:

    • Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the extent of metabolic degradation.

    • Analyze the samples at different time points to determine the metabolic half-life of your compound.

  • Formulation Strategies for Improved In Vivo Stability:

    • Encapsulation: Encapsulating the inhibitor in nanoparticles or liposomes can protect it from degradation and control its release.

    • Chemical Modification: If metabolic instability is confirmed, consider medicinal chemistry approaches to modify the metabolically labile sites of the molecule. For example, introducing a glycinyl group to the 5-amine of the pyrazole in fipronil has been explored.

    • PEGylation: Conjugating polyethylene glycol (PEG) to the inhibitor can increase its size and shield it from metabolic enzymes, thereby extending its circulation time.

Quantitative Data Summary

Table 1: Photochemical Half-lives of Phenylpyrazole Insecticides

CompoundConditionsHalf-life (t½)Reference
FipronilSterile buffer (pH 5), Tokyo spring sunlight equivalent-[4]
EthiproleSterile buffer (pH 5), Tokyo spring sunlight equivalent2.7 times that of Fipronil[4]
FipronilSterile natural water, Tokyo spring sunlight equivalent-[4]
EthiproleSterile natural water, Tokyo spring sunlight equivalent1.5 times that of Fipronil[4]
FipronilThin film on Petri dishes-[4]
EthiproleThin film on Petri dishes2.3 times that of Fipronil[4]
Fipronil SulfoneAqueous solution112 hours[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of a phenylpyrazole-based inhibitor under various stress conditions.

Materials:

  • Phenylpyrazole inhibitor

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a UV or PDA detector

Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of the inhibitor in a suitable solvent and add 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of the inhibitor and add 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the inhibitor and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid inhibitor in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the inhibitor and incubate it at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the inhibitor to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.

    • The method should be able to separate the parent compound from all degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating and quantifying the phenylpyrazole inhibitor in the presence of its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the mobile phase composition and pH to achieve good separation between the parent peak and the degradant peaks. A gradient elution may be necessary.

  • Detector Wavelength: Select a wavelength where the inhibitor and its major degradation products have significant absorbance. A photodiode array (PDA) detector is useful for this.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_0 GABAergic Synapse GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Chloride Cl- Channel GABA_R->Chloride Opens Neuron Postsynaptic Neuron Chloride->Neuron Hyperpolarization (Inhibition) Inhibitor Phenylpyrazole Inhibitor Inhibitor->GABA_R Blocks

Caption: GABA-A Receptor Signaling Pathway and Phenylpyrazole Inhibition.

G cluster_workflow Forced Degradation Experimental Workflow start Phenylpyrazole Inhibitor Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis HPLC Analysis stress->analysis data Identify & Quantify Degradation Products analysis->data

Caption: Workflow for a Forced Degradation Study.

G cluster_logic Troubleshooting Logic for Inhibitor Instability instability Observed Inhibitor Instability photodegradation Photodegradation? instability->photodegradation hydrolysis Hydrolysis? photodegradation->hydrolysis No protect_light Protect from Light (Amber vials, foil) photodegradation->protect_light Yes oxidation Oxidation? hydrolysis->oxidation No optimize_ph Optimize pH Use Co-solvents hydrolysis->optimize_ph Yes inert_atmosphere Use Inert Atmosphere Add Antioxidants oxidation->inert_atmosphere Yes

Caption: Logical Flow for Troubleshooting Stability Issues.

References

Technical Support Center: Synthesis of 1-Phenyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-pyrazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of 1-phenyl-1H-pyrazole derivatives.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors. Systematically investigate the following:

    • Reaction Conditions: Temperature, reaction time, and solvent are critical. For instance, in the condensation of ethyl acetoacetate and phenylhydrazine, the choice of catalyst and its concentration significantly impacts the yield.[1] Some reactions, like the synthesis of 3-trifluoromethyl-substituted pyrazoles, may require elevated temperatures (e.g., 60 °C) to improve yields.[2] Conversely, certain diazotization reactions necessitate low temperatures (<5 °C) to ensure the stability of diazonium intermediates.[3]

    • Catalyst Activity: The catalyst may be inactive or poisoned. For syntheses utilizing catalysts like nano-ZnO or copper triflate, ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation.[1][2]

    • Starting Material Quality: Impurities in starting materials, such as substituted phenylhydrazines or 1,3-dicarbonyl compounds, can lead to side reactions and reduced yields. Verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Atmosphere Control: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates or reagents are known to be sensitive.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurity formation in my reaction mixture. How can I minimize side product formation?

  • Answer: The formation of impurities is a common challenge. Consider the following troubleshooting steps:

    • Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers.[4] The choice of solvent and catalyst can influence the regioselectivity. For example, N,N-dimethylacetamide has been used to achieve high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[2]

    • Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of side products. Carefully measure and control the molar ratios of your starting materials.

    • Work-up Procedure: The work-up procedure can sometimes introduce impurities. Ensure that any quenching, extraction, and washing steps are performed correctly and with appropriate reagents to avoid degradation of the desired product.

Issue 3: Challenges in Product Purification

  • Question: I am having difficulty purifying my 1-phenyl-1H-pyrazole derivative. What purification strategies can I employ?

  • Answer: Purification can be challenging due to the physicochemical properties of the product and the nature of the impurities.

    • Crystallization: If the product is a solid, recrystallization is often an effective purification method.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is a versatile technique.[6] A wide range of stationary phases (e.g., silica gel, alumina) and mobile phase systems can be employed to achieve separation.

    • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt, which can be crystallized and then neutralized to recover the purified product.[7]

Issue 4: Scale-Up Difficulties

  • Question: I am trying to scale up my synthesis, but I am encountering problems with consistency and safety. What should I consider?

  • Answer: Scaling up a reaction presents unique challenges.

    • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure your reaction vessel has adequate heat transfer capabilities. For reactions involving unstable intermediates like diazonium salts, maintaining a low and consistent temperature is crucial for safety.[3]

    • Mixing: Efficient mixing is critical for maintaining homogeneity and ensuring consistent reaction rates. The type of stirrer and stirring speed may need to be adjusted for larger volumes.

    • Flow Chemistry: For certain syntheses, transitioning from batch to continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scalability.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1-phenyl-1H-pyrazoles?

A1: The most prevalent methods involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a phenylhydrazine derivative.[9] Common 1,3-dicarbonyls include acetylacetone and ethyl acetoacetate.[2][9] Another approach involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with phenylhydrazine.[1][4]

Q2: How can I introduce substituents at specific positions on the pyrazole ring?

A2: The substitution pattern is largely determined by the choice of starting materials.

  • Positions 1, 3, and 5: The substituents on the phenylhydrazine and the 1,3-dicarbonyl compound will determine the groups at the 1, 3, and 5-positions of the pyrazole ring.[2]

  • Position 4: To introduce a substituent at the 4-position, you can start with a 1,3-dicarbonyl that is already substituted at the 2-position. Alternatively, functionalization of the pyrazole ring, such as through Vilsmeier-Haack formylation, can introduce a formyl group at the 4-position, which can then be further modified.[1]

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, research is ongoing to develop more sustainable synthetic routes. This includes the use of greener solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis.[10] For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[2] One-pot syntheses are also considered greener as they reduce the number of steps and waste generated.[11]

Q4: What analytical techniques are typically used to characterize 1-phenyl-1H-pyrazole derivatives?

A4: The standard analytical techniques for characterizing these compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and substitution pattern.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]

  • Melting Point: To assess the purity of solid compounds.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

This protocol is based on the nano-ZnO catalyzed condensation of ethyl acetoacetate and phenylhydrazine.[1][2]

  • Reagents:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Nano-ZnO catalyst

    • Ethanol (solvent)

  • Procedure:

    • To a solution of ethyl acetoacetate (1 mmol) in ethanol (10 mL), add phenylhydrazine (1 mmol).

    • Add a catalytic amount of nano-ZnO (e.g., 10 mol%).

    • Reflux the reaction mixture for the specified time (optimization may be required, see table below).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

EntryCatalystAmount (mol%)Time (h)Yield (%)
1None-540
2Nano-ZnO5285
3Nano-ZnO101.595
4Nano-ZnO151.595

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

This protocol describes the synthesis of a pyrazole derivative via the condensation of a chalcone with a substituted hydrazine using a copper triflate catalyst.[1]

  • Reagents:

    • Chalcone derivative

    • Substituted phenylhydrazine

    • Copper (II) triflate (Cu(OTf)₂)

    • 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆) (ionic liquid solvent)

  • Procedure:

    • In a round-bottom flask, combine the chalcone (1 mmol), substituted phenylhydrazine (1.2 mmol), and Cu(OTf)₂ (20 mol%) in [BMIM]PF₆ (3 mL).

    • Stir the reaction mixture at room temperature for the required duration.

    • Monitor the reaction by TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water to remove the ionic liquid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryCatalystCatalyst Loading (mol%)SolventYield (%)
1None-Ethanol20
2Cu(OTf)₂10Ethanol55
3Cu(OTf)₂20[BMIM]PF₆82

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (1,3-Dicarbonyl & Phenylhydrazine) reaction Reaction Setup (Solvent, Catalyst) start->reaction heating Heating/Stirring reaction->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Quenching/Extraction monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for the synthesis of 1-phenyl-1H-pyrazole derivatives.

troubleshooting_tree start Low/No Product Yield cond1 Check Reaction Conditions start->cond1 cond2 Verify Starting Material Purity start->cond2 cond3 Assess Catalyst Activity start->cond3 sol1 Optimize Temperature, Time, and Solvent cond1->sol1 Incorrect sol2 Purify/Re-characterize Starting Materials cond2->sol2 Impure sol3 Use Fresh/Active Catalyst cond3->sol3 Inactive

Caption: Troubleshooting decision tree for low product yield in pyrazole synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Ligand Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription pyrazole 1-Phenyl-1H-Pyrazole Derivative (Inhibitor) pyrazole->raf response Cellular Response (Proliferation, Survival) transcription->response

Caption: Hypothetical signaling pathway (MAPK) inhibited by a 1-phenyl-1H-pyrazole derivative.

References

Validation & Comparative

Rise of Phenylpyrazoles: A Comparative Guide to Their Anticancer, Antimicrobial, and Insecticidal Activities

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly turning their attention to novel phenylpyrazole analogs, a versatile class of compounds demonstrating significant potential across therapeutic and agricultural applications. This guide provides a comparative analysis of the biological activity of these emerging molecules, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising candidates for further development.

Phenylpyrazole derivatives have emerged as a prominent scaffold in medicinal chemistry and agrochemistry due to their broad spectrum of biological activities. Recent studies have highlighted their efficacy as anticancer, antimicrobial, and insecticidal agents. This guide synthesizes key findings from contemporary research to offer a clear comparison of their performance and to elucidate the experimental frameworks used for their validation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel phenylpyrazole analogs have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

A series of phenylbipyridinylpyrazoles, for instance, were screened against over 60 tumor cell lines by the U.S. National Cancer Institute (NCI).[1] Among these, compounds 5c and 5h showed broad-spectrum activity, with mean growth inhibitions of 53% and 58%, respectively, at a concentration of 10 µM.[1] Notably, compound 5e exhibited high selectivity and potency, inhibiting 96% of the growth of the leukemia SR cell line at the same concentration.[1] Further analysis suggested that these compounds might exert their anticancer effects through mechanisms such as the inhibition of topoisomerase II and the biosynthesis of pyrimidine nucleotides.[1]

Another study focused on pyrazoline derivatives and their effects on various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), HeLa (human cervix carcinoma), and MCF-7 (human breast adenocarcinoma).[2] For example, a benzo[b]thiophen-2-yl-substituted pyrazoline derivative demonstrated a notable inhibitory effect on HepG-2 cells with an IC50 value of 3.57 µM, which was more potent than the standard drug cisplatin (IC50 = 8.45 µM).[2]

Furthermore, polysubstituted pyrazole derivatives have been validated for their antiproliferative activity.[3] Compound 9 from one such study showed broad potency against most of the 60 human tumor cell lines tested, with a GI50 MG-MID of 3.59 µM, comparable to the standard drug sorafenib (GI50 MG-MID = 1.90 µM).[3] Compounds 6a and 7 from the same series displayed high selectivity against the HOP-92 non-small cell lung cancer cell line, with GI50 values of 1.65 µM and 1.61 µM, respectively.[4][3]

The general workflow for evaluating the in vitro anticancer activity of these novel compounds is depicted below.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel Phenylpyrazole Analogs characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization compound_treatment Treatment with Phenylpyrazole Analogs characterization->compound_treatment cell_culture Culturing of Cancer Cell Lines cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability compound_treatment->mtt_assay data_analysis Calculation of IC50 / GI50 Values mtt_assay->data_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., Topoisomerase II) data_analysis->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis

General workflow for in vitro anticancer evaluation.
Quantitative Comparison of Anticancer Activity

Compound/AnalogCancer Cell LineIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)Source
Phenylbipyridinylpyrazole 5e Leukemia SR- (96% growth inhibition at 10 µM)--[1]
Benzo[b]thiophen-2-yl pyrazolineHepG-23.57Cisplatin8.45[2]
4-chloro substituted pyrazole (A)HeLa4.94--[5]
Polysubstituted pyrazole 9 60 Human Tumor Cell Lines (average)3.59 (GI50 MG-MID)Sorafenib1.90 (GI50 MG-MID)[3]
Polysubstituted pyrazole 6a HOP-92 (Non-small cell lung)1.65--[3]
Polysubstituted pyrazole 7 HOP-92 (Non-small cell lung)1.61--[4][3]
Pyrazole-naphthalene derivative 168 MCF-72.78Cisplatin15.24[6]

Antimicrobial Activity: A New Frontier Against Resistant Pathogens

The emergence of drug-resistant bacteria has necessitated the search for novel antimicrobial agents. Phenylpyrazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like agar well diffusion or broth microdilution.

For instance, a series of N-phenylpyrazole-fused fraxinellone hybrid compounds were synthesized and evaluated for their antibacterial properties.[7] One of these compounds, 31 , was a potent inhibitor of Bacillus subtilis growth, with an MIC value of 4 µg/mL.[7] Another study reported on thiazolidinone-clubbed pyrazoles which showed moderate antibacterial activity against E. coli with an MIC of 16 µg/mL.[7]

More impressively, bistrifluoromethyl phenylpyrazole derivatives have been identified as potent antimicrobial agents, with compound 29 inhibiting the growth of Gram-positive bacteria at MIC values as low as 0.25 µg/mL.[7] This compound also proved effective against S. aureus biofilms with a minimum biofilm eradication concentration (MBEC) of 1 µg/mL.[7] The mode of action for some of these compounds involves the inhibition of cell wall, protein, and nucleic acid synthesis.[7]

The diagram below illustrates a potential mechanism of action for some antibacterial phenylpyrazole analogs that inhibit bacterial DNA synthesis.

signaling_pathway_antibacterial cluster_pathway Bacterial Metabolic Pathway phenylpyrazole Phenylpyrazole Analog dhfr Dihydrofolate Reductase (DHFR) phenylpyrazole->dhfr Inhibition folate_synthesis Folate Synthesis Pathway nucleic_acid Nucleic Acid Synthesis bacterial_growth Bacterial Growth Inhibition

Inhibition of DHFR by phenylpyrazole analogs.
Quantitative Comparison of Antimicrobial Activity

Compound/AnalogBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Source
N-phenylpyrazole-fused fraxinellone 31 Bacillus subtilis4--[7]
N-phenylpyrazole fraxinellone hybrid 4g Bacillus subtilis4--[8]
Bistrifluoromethyl phenylpyrazole 29 Gram-positive bacteria0.25--[7]
Pyrazole-derived oxazolidinone 41 MRSA strains0.25 - 2.0Linezolid-[7]
Dihydrotriazine substituted pyrazole 40 MRSA and E. coli1--[7]
Thiazolidinone-clubbed pyrazoleE. coli16--[7]
Imidazo-pyridine substituted pyrazole 18 Gram-negative strains<1Ciprofloxacin-[7]
Phenylpyrazole analog 3 Escherichia coli0.25Ciprofloxacin0.5[9]
Phenylpyrazole analog 4 Streptococcus epidermidis0.25Ciprofloxacin4[9]

Insecticidal Activity: A Targeted Approach to Pest Control

Phenylpyrazoles, most notably fipronil, are well-established insecticides.[10] Research continues to explore novel analogs with improved efficacy and safety profiles.[10] These compounds typically target the central nervous system of insects, often by acting as antagonists of the γ-aminobutyric acid (GABA) receptor, which leads to hyperexcitation and death.[11]

A series of novel flupyrimin derivatives containing an arylpyrazole core were synthesized and tested for their insecticidal activity against the diamondback moth (Plutella xylostella).[12] Several of these compounds, including A3 , B1-B6 , D4 , and D6 , achieved 100% mortality at a concentration of 400 µg/mL.[12] Even at a lower concentration of 25 µg/mL, compounds B2 , B3 , and B4 maintained significant insecticidal activity, with mortality rates exceeding 70%.[12]

The development of dual-target insecticides is another promising area of research. Novel phenylpyrazole inner salt derivatives based on fipronil have been designed to target both nicotinic acetylcholine receptors and GABA receptors.[13] Many of these compounds showed moderate to high activity against the diamondback moth.[13]

The logical relationship for the insecticidal action of many phenylpyrazole analogs is outlined in the following diagram.

logical_relationship_insecticidal phenylpyrazole Phenylpyrazole Insecticide gaba_receptor GABA Receptor Chloride Channel phenylpyrazole->gaba_receptor Antagonizes channel_block Chloride Ion Influx Blocked gaba_receptor->channel_block Leads to cns_hyperexcitation CNS Hyperexcitation channel_block->cns_hyperexcitation Causes insect_death Insect Death cns_hyperexcitation->insect_death Results in

Insecticidal mechanism of action.
Quantitative Comparison of Insecticidal Activity

Compound/AnalogPest SpeciesActivity MetricConcentrationSource
Flupyrimin analogs A3, B1-B6, D4, D6 Plutella xylostella100% Mortality400 µg/mL[12]
Flupyrimin analogs B2, B3, B4 Plutella xylostella>70% Mortality25 µg/mL[12]
N-phenylpyrazole fraxinellone hybrids 4n, 4o, 4t ->60% Final Mortality Rate-[8]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are summaries of the methodologies employed in the cited studies for key biological assays.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of novel phenylpyrazole compounds is commonly assessed using the Sulforhodamine B (SRB) assay or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. For the SRB assay, as described for the evaluation of substituted pyrazole chalcones against the MCF-7 human breast cancer cell line, the protocol is as follows:[14]

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) values are determined.

In Vitro Antimicrobial Activity (Agar Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized pyrazole derivatives against various microbial strains is often determined using the agar dilution method, as was done for antitubercular activity screening against M. tuberculosis H37Rv.[14]

  • Preparation of Media: A series of agar plates containing serial dilutions of the test compounds are prepared.

  • Inoculation: The agar surfaces are inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Observation: The plates are examined for the presence or absence of microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Novel phenylpyrazole analogs represent a highly promising and versatile class of compounds with significant potential in oncology, infectious disease, and agriculture. The data presented in this guide highlight the impressive potency and, in some cases, selectivity of these molecules. By providing a comparative overview of their biological activities and the experimental methods used for their validation, this guide aims to facilitate the identification and advancement of the most promising phenylpyrazole candidates for future research and development. The continued exploration of this chemical scaffold is likely to yield even more potent and targeted agents to address critical needs in human health and crop protection.

References

A Comparative Guide to 1-phenyl-1H-pyrazole and Other N-aryl Pyrazoles in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl pyrazoles have emerged as a versatile class of ligands and scaffolds in catalysis, finding applications in a wide array of chemical transformations. Their electronic and steric properties, which can be readily tuned by modifying the N-aryl substituent, allow for the fine-tuning of catalyst activity and selectivity. This guide provides a comparative overview of the performance of the parent 1-phenyl-1H-pyrazole and its substituted N-aryl analogues in various catalytic reactions, supported by experimental data and detailed protocols.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

N-aryl pyrazoles have been extensively utilized as ligands for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. The electronic nature of the substituent on the N-phenyl ring can significantly influence the catalytic efficiency.

Heck Reaction

In the Heck reaction between phenyl halides and tert-butyl acrylate, palladium complexes bearing N1-substituted 3,5-dimethylpyrazolic hybrid ligands have been investigated. The nature of the N1-substituent has a notable impact on the effectiveness of the catalytic system. While a direct comparison with systematically varied N-aryl groups is not extensively documented in a single study, the principle that ligand architecture influences catalytic outcomes is well-established. For instance, ligands with flexible polyether chains have demonstrated high turnover numbers.[1]

Table 1: Comparison of N-Aryl Pyrazole Ligands in the Heck Reaction

N-Aryl Pyrazole LigandAryl HalideOlefinCatalyst SystemYield (%)Reference
1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctanePhenyl halidestert-butyl acrylate[PdCl2(L)]Good yields[1]
1-Phenyl-1H-pyrazoleNot specifiedNot specifiedNot specifiedData not available in a comparative study
Substituted N-aryl pyrazolesNot specifiedNot specifiedNot specifiedData not available in a comparative study

Note: Direct comparative quantitative data for 1-phenyl-1H-pyrazole versus other N-aryl pyrazoles in the Heck reaction under identical conditions is limited in the reviewed literature. The provided data highlights the catalytic potential of pyrazole-based ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another area where N-aryl pyrazoles have been employed. The reaction of aryl halides with aryl boronic acids to form biaryl compounds is a cornerstone of modern organic synthesis. Pyridine-pyrazole N-N ligands have been used to create air-stable and water-soluble palladium(II) complexes that effectively catalyze the Suzuki reaction in aqueous media under microwave irradiation.[2][3]

While a systematic study comparing different N-aryl pyrazoles was not found, the general success of these ligands underscores their potential. The electronic and steric effects of substituents on the N-aryl ring are known to play a crucial role in the efficiency of cross-coupling reactions.[4][5]

Table 2: Performance of a Pyridine-Pyrazole/Pd(II) Catalyst in the Suzuki-Miyaura Coupling of 4'-Bromoacetophenone with Phenylboronic Acid

EntryAryl HalideAryl Boronic AcidBaseYield (%)
14'-BromoacetophenonePhenylboronic acidK2CO398.2
24'-BromoacetophenonePhenylboronic acidNa2CO395.3
34'-BromoacetophenonePhenylboronic acidCs2CO396.5
44'-BromoacetophenonePhenylboronic acidK3PO492.4

Reaction Conditions: 4'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), catalyst (0.1 mol%), H2O/EtOH (1:1, 4 mL), microwave irradiation at 100°C for 10 min.[2][3]

Performance in Copper-Catalyzed Reactions

N-aryl pyrazoles also serve as effective ligands in copper-catalyzed reactions, such as the O-arylation of phenols. A study comparing various pyrazole-containing ligands demonstrated that their structural and electronic properties significantly affect the reaction outcome.

In the CuI-catalyzed coupling of 4-iodotoluene with p-cresol, the ligand 2-(1-pyrazolyl)pyridine (L1) showed superior performance compared to ligands containing two pyrazole groups or those with only pyridine moieties.[4] This highlights that a combination of different nitrogen environments within the ligand can be beneficial.

Table 3: Comparison of Pyrazole-Containing Ligands in the Cu-catalyzed O-arylation of Phenols

LigandDescriptionIsolated Yield (%)
NoneNo Ligand< 5
L12-(1-Pyrazolyl)pyridine85
L22,6-di(1-Pyrazolyl)pyridine63
L3Tris(1-pyrazolyl)methane75

Reaction Conditions: 4-iodotoluene (1.0 mmol), p-cresol (1.2 mmol), CuI (10 mol%), Ligand (10 mol%), K3PO4 (2.0 mmol), DMSO (7 mL), 24 h, 100 °C.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling Using a Pyridine-Pyrazole/Pd(II) Catalyst

This protocol is adapted from the work of Shen et al. for the microwave-assisted Suzuki coupling in aqueous media.[2][3]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Pyridine-pyrazole/Pd(II) complex (0.1 mol%)

  • Solvent: H2O/EtOH (1:1, v/v), 4 mL

Procedure:

  • In a 10 mL microwave vial, combine the aryl halide, arylboronic acid, base, and the palladium catalyst.

  • Add the H2O/EtOH solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for the specified time (typically 10-30 minutes).

  • After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Logical Relationships in Catalysis

The performance of N-aryl pyrazole ligands in catalysis is governed by a complex interplay of steric and electronic factors. The following diagram illustrates the key relationships influencing the catalytic cycle in a typical cross-coupling reaction.

Catalytic_Cycle_Influence cluster_ligand N-Aryl Pyrazole Ligand Properties cluster_catalyst Catalyst Properties cluster_cycle Catalytic Cycle Steps Aryl_Substituent N-Aryl Substituent (e.g., -H, -OMe, -NO2) Electronic_Effects Electronic Effects (Electron-donating/withdrawing) Aryl_Substituent->Electronic_Effects Steric_Hindrance Steric Hindrance Aryl_Substituent->Steric_Hindrance Oxidative_Addition Oxidative Addition Electronic_Effects->Oxidative_Addition influences rate Reductive_Elimination Reductive Elimination Electronic_Effects->Reductive_Elimination influences rate Catalyst_Stability Catalyst Stability Steric_Hindrance->Catalyst_Stability affects Steric_Hindrance->Reductive_Elimination can promote Catalyst_Activity Catalyst Activity Selectivity Selectivity Catalyst_Activity->Selectivity Oxidative_Addition->Catalyst_Activity Transmetalation Transmetalation Oxidative_Addition->Transmetalation Transmetalation->Catalyst_Activity Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst_Activity Reductive_Elimination->Oxidative_Addition regenerates catalyst

Influence of N-Aryl Pyrazole Ligand Properties on the Catalytic Cycle.

Experimental Workflow for Catalyst Screening

A typical workflow for screening the performance of different N-aryl pyrazole ligands in a catalytic reaction is depicted below. This systematic approach ensures a reliable comparison of ligand performance.

Catalyst_Screening_Workflow Start Define Model Reaction (Substrates, Solvent, Temp.) Ligand_Synthesis Synthesize N-Aryl Pyrazole Ligands (1-phenyl, substituted analogues) Start->Ligand_Synthesis Complex_Formation Prepare Metal-Ligand Complexes (e.g., Pd(II) or Cu(I)) Ligand_Synthesis->Complex_Formation Reaction_Setup Set up Parallel Reactions (Identical conditions, varied ligands) Complex_Formation->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction_Setup->Reaction_Monitoring Workup_Purification Quench, Work-up, and Purify Products Reaction_Monitoring->Workup_Purification Analysis Analyze Results (Yield, TON, TOF, Selectivity) Workup_Purification->Analysis Conclusion Draw Conclusions on Ligand Performance Analysis->Conclusion

Workflow for Comparative Catalytic Screening of N-Aryl Pyrazole Ligands.

References

Confirming the Binding Mode of 1-Phenyl-1H-Pyrazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental and computational methods to confirm the binding mode of 1-phenyl-1H-pyrazole inhibitors. It includes quantitative data, detailed experimental protocols, and visual workflows to aid in the design and validation of this important class of molecules.

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins, including kinases, enzymes, and protein-protein interaction targets.[1] Elucidating the precise binding mode of these inhibitors is critical for understanding their structure-activity relationships (SAR) and for guiding lead optimization. This guide outlines and compares the primary techniques used for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational docking.

Comparative Analysis of Binding Affinity

The binding affinity of 1-phenyl-1H-pyrazole inhibitors is a key quantitative measure of their potency. This data is typically determined through various biochemical and biophysical assays. Below is a compilation of reported binding affinities for different 1-phenyl-1H-pyrazole analogs against their respective targets.

Compound IDTarget ProteinAssay TypeBinding Affinity (IC50/Ki/Kd)Reference
Kinase Inhibitors
Compound 1bVEGFR-2Docking-10.09 kJ/mol (Binding Energy)[2][3]
Compound 1dAurora ADocking-8.57 kJ/mol (Binding Energy)[2][3]
Compound 2bCDK2Docking-10.35 kJ/mol (Binding Energy)[2][3]
Compound 8Aurora A/BBiochemical AssayIC50 = 35 nM (A), 75 nM (B)[1]
Compound 22CDK (various)Cell-based AssayIC50 = 0.192 - 0.924 µM[1]
Other Targets
1-phenyl-1H-pyrazole-4-carboxylic acidHematopoietic prostaglandin D synthaseBiochemical AssayIC50: 8.90E+5 nM
1-phenyl-1H-pyrazole-4-carboxylic acidHematopoietic prostaglandin D synthaseIsothermal Titration CalorimetryKd: 1.40E+5 nM
Pyrazole-phthalazine hybrid 8lα-glucosidaseBiochemical AssayIC50 = 13.66 ± 0.009 µM[4]

Experimental and Computational Protocols

Confirmation of the binding mode of a 1-phenyl-1H-pyrazole inhibitor requires a multi-faceted approach, often combining computational predictions with experimental validation.

Computational Docking: Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[5] This technique is instrumental in the initial stages of drug discovery for virtual screening and for generating hypotheses about the binding mode.

Generalized Protocol for Molecular Docking using AutoDock Vina:

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Save the prepared protein structure in PDBQT format.[6]

  • Preparation of the Ligand (1-phenyl-1H-pyrazole inhibitor):

    • Draw the 2D structure of the inhibitor using chemical drawing software and convert it to a 3D structure.

    • Perform energy minimization of the 3D structure.

    • Detect the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) for docking. This is typically centered on the known active site or a predicted binding pocket. The size of the box should be sufficient to accommodate the ligand.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

    • The Lamarckian Genetic Algorithm is commonly used for exploring possible conformations.[6]

  • Analysis of Results:

    • Analyze the output file, which contains multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in complex with the protein to analyze key interactions such as hydrogen bonds and hydrophobic contacts.[2][3]

Workflow for Molecular Docking

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Charges Hydrogens->Charges PDBQT_R Save as PDBQT Charges->PDBQT_R Docking Run Docking Simulation PDBQT_R->Docking Draw Draw 2D Structure Convert Convert to 3D Draw->Convert Minimize Energy Minimization Convert->Minimize PDBQT_L Save as PDBQT Minimize->PDBQT_L PDBQT_L->Docking Grid Define Grid Box Grid->Docking Analysis Analyze Results Docking->Analysis

A generalized workflow for performing molecular docking simulations.
X-ray Crystallography: Atomic-Level Visualization

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, offering unambiguous evidence of the binding mode.[7]

Generalized Protocol for Protein-Ligand Co-crystallization:

  • Protein Expression and Purification:

    • Express the target protein in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using chromatography techniques.

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified protein with an excess of the 1-phenyl-1H-pyrazole inhibitor to form the complex. Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and additives.[8]

    • Soaking: Grow apo-protein crystals first. Then, soak these crystals in a solution containing the inhibitor. This method is often preferred due to its simplicity.[8][9]

  • Data Collection and Processing:

    • Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data as the crystal is rotated.

    • Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods like molecular replacement if a homologous structure is available.

    • Build an initial model of the protein-ligand complex into the electron density map.

    • Refine the model to improve the fit to the experimental data, resulting in a high-resolution 3D structure.

Logical Flow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination Expression Protein Expression & Purification Complex Complex Formation (Co-crystallization/Soaking) Expression->Complex Crystals Crystal Growth Complex->Crystals Data_Collection X-ray Data Collection Crystals->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Key stages in determining a protein-ligand complex structure via X-ray crystallography.
NMR Spectroscopy: Probing Interactions in Solution

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding site, the conformation of the bound ligand, and the dynamics of the interaction.[10]

Generalized Protocol for Binding Mode Analysis using 2D HSQC NMR:

  • Protein Isotope Labeling:

    • Express and purify the target protein with uniform ¹⁵N or ¹³C labeling. This is essential for protein-observed NMR experiments.

  • NMR Sample Preparation:

    • Prepare a sample of the labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the apo-protein. This spectrum provides a unique signal for each backbone amide proton.

  • Ligand Titration:

    • Add increasing concentrations of the 1-phenyl-1H-pyrazole inhibitor to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand binding.

    • Residues with significant CSPs are likely part of or near the binding site.

    • Map these residues onto the 3D structure of the protein to define the binding pocket.

    • The dissociation constant (Kd) can often be determined by fitting the CSP data to a binding isotherm.

Experimental Workflow for NMR-based Binding Site Mapping

G cluster_sample Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis Labeling Isotopic Labeling of Protein (¹⁵N/¹³C) Purification Protein Purification Labeling->Purification Apo_Spectrum Acquire Reference HSQC Spectrum (Apo) Purification->Apo_Spectrum Titration Titrate with Inhibitor Apo_Spectrum->Titration Titr_Spectra Acquire HSQC Spectra at each Titration Point Titration->Titr_Spectra CSP Measure Chemical Shift Perturbations (CSPs) Mapping Map Perturbed Residues onto Structure CSP->Mapping Kd Determine Dissociation Constant (Kd) CSP->Kd Binding_Site Binding_Site Mapping->Binding_Site Identified Binding Site

A schematic of the workflow for identifying a ligand binding site using NMR spectroscopy.

Conclusion

Confirming the binding mode of 1-phenyl-1H-pyrazole inhibitors is a crucial step in drug discovery that relies on a combination of computational and experimental techniques. Molecular docking provides valuable initial predictions of the binding pose and affinity. X-ray crystallography offers definitive, high-resolution structural evidence of the interaction. NMR spectroscopy complements these methods by providing information about the binding event in a solution state, which is closer to the physiological environment. By integrating the data from these different approaches, researchers can build a comprehensive understanding of how these inhibitors interact with their targets, thereby enabling the rational design of more potent and selective therapeutic agents.

References

comparison of the photophysical properties of different phenylpyrazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Photophysical Properties of Phenylpyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of a molecule can profoundly influence its photophysical properties, impacting everything from its light absorption and emission characteristics to its efficiency as a fluorescent probe or photosensitizer. Phenylpyrazoles, a versatile class of heterocyclic compounds, are no exception. Understanding how the substitution pattern on the phenyl ring affects their electronic structure and subsequent photophysical behavior is crucial for the rational design of novel materials for applications in bioimaging, sensing, and phototherapy.

This guide provides an objective , supported by experimental data from the literature. We will delve into how ortho-, meta-, and para-substitution alters key parameters like absorption and emission wavelengths, Stokes shifts, and fluorescence quantum yields.

The Influence of Isomerism on Photophysical Properties

The position of substituents on the phenyl ring of a phenylpyrazole derivative dictates the degree of electronic communication and steric hindrance within the molecule. These factors directly impact the energy of the ground and excited states, leading to distinct photophysical signatures for each isomer.

For instance, in donor-acceptor-π-donor (D1-A-π-D2) type fluorophores where isomeric biphenyl units act as a terminal donor, the substitution pattern (ortho, meta, or para) results in different molecular geometries and electronic structures. This, in turn, leads to varied photophysical properties and solvatochromic behavior.

A study on D-π-π-A prototype fluorescent materials with ortho-, meta-, and para-biphenyl groups revealed that changing the position of the biphenyl group significantly alters the solid-state emission. The para-substituted isomer, for example, exhibited a notable red-shift in its emission compared to the ortho- and meta-isomers, attributed to better molecular conjugation.

Quantitative Comparison of Phenylpyrazole Isomer Photophysics

To illustrate these differences, the following table summarizes the key photophysical data for a set of isomeric D-π-π-A prototype compounds, where the position of a biphenyl group is varied (ortho, meta, para).

Isomerλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_f)Reference
2-BAM (ortho) 382516 (solid)134Not Reported[1]
3-BAM (meta) 382522 (solid)140Not Reported[1]
4-BAM (para) 395567 (solid)172Not Reported[1]

Note: Data for solid-state emission. Solution-phase data can vary based on solvent polarity.

Experimental Protocols

The characterization of the photophysical properties of these isomers involves a series of standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Solutions of the phenylpyrazole isomers are prepared in a spectroscopic grade solvent (e.g., THF, DCM, or ethanol) in a standard 1 cm path length quartz cuvette.

    • The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-600 nm), using the pure solvent as a reference.

    • The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum.

Fluorescence Spectroscopy

Emission spectra are recorded to determine the wavelength of maximum emission (λ_em) and to calculate the fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

  • Procedure:

    • Solutions are prepared as for absorption spectroscopy, but with absorbance values kept below 0.1 at the excitation wavelength to minimize inner filter effects.[2]

    • The sample is excited at or near its λ_abs.

    • The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission intensity (λ_em) is determined.

    • Spectra are corrected for instrumental response.

Fluorescence Quantum Yield (Φ_f) Determination

The relative method is commonly employed for determining the fluorescence quantum yield, comparing the sample's fluorescence to a well-characterized standard.[2][3]

  • Principle: The quantum yield of an unknown sample is calculated relative to a standard of known quantum yield using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, η is the refractive index of the solvent, and the subscripts X and ST refer to the test sample and the standard, respectively.[2]

  • Standard Selection: A standard with a known quantum yield and absorption/emission in a similar spectral region to the sample is chosen (e.g., quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol).[2][3]

  • Procedure:

    • A series of dilute solutions of both the sample and the standard are prepared at varying concentrations, ensuring absorbance values are below 0.1.

    • The absorption and fluorescence spectra are recorded for each solution.

    • The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance at the excitation wavelength for both the sample and the standard.

    • The gradients of the resulting linear plots are determined.

    • The quantum yield of the sample (Φ_X) is calculated using the equation above.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for characterizing the photophysical properties of phenylpyrazole isomers.

G cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Output synthesis Synthesis of Isomers (ortho, meta, para) purification Purification & Characterization (NMR, MS) synthesis->purification solution Prepare Dilute Solutions purification->solution abs_spec UV-Vis Absorption Spectroscopy solution->abs_spec em_spec Fluorescence Emission Spectroscopy solution->em_spec qy_calc Quantum Yield Determination abs_spec->qy_calc lambda_abs λ_abs abs_spec->lambda_abs em_spec->qy_calc lifetime Fluorescence Lifetime Measurement (Optional) em_spec->lifetime lambda_em λ_em em_spec->lambda_em qy Quantum Yield (Φf) qy_calc->qy stokes Stokes Shift lambda_abs->stokes lambda_em->stokes

Caption: Workflow for characterizing phenylpyrazole isomers.

Structure-Property Relationship in Phenylpyrazole Isomers

This diagram illustrates the logical relationship between the isomeric structure and the resulting photophysical properties.

G cluster_isomers Isomer Type cluster_properties Photophysical Consequences cluster_observed Observable Effects center Phenylpyrazole Isomeric Structure ortho ortho-Isomer center->ortho meta meta-Isomer center->meta para para-Isomer center->para steric Increased Steric Hindrance ortho->steric conjugation Altered π-Conjugation ortho->conjugation dipole Modified Dipole Moment ortho->dipole meta->conjugation meta->dipole para->conjugation para->dipole energy Shift in S0/S1 Energy Levels steric->energy conjugation->energy dipole->energy wavelength Shift in λ_abs / λ_em energy->wavelength stokes Change in Stokes Shift energy->stokes qy Variation in Quantum Yield energy->qy solvato Modified Solvatochromism energy->solvato

Caption: Isomeric structure influences on photophysical properties.

References

A Comparative Benchmark of Phenylpyrazole-Based OLEDs for Advanced Display and Lighting Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development exploring the frontiers of organic electronics, the quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is paramount. Phenylpyrazole-based emitters, particularly iridium(III) complexes, have emerged as a significant class of phosphorescent materials, offering tunable emission colors and high quantum efficiencies. This guide provides a comprehensive performance benchmark of phenylpyrazole-based OLEDs against leading alternative technologies, supported by experimental data and detailed protocols.

This comparative analysis delves into the key performance metrics of phenylpyrazole-based OLEDs, juxtaposing them with iridium-based complexes without phenylpyrazole ligands, platinum-based emitters, and Thermally Activated Delayed Fluorescence (TADF) materials. The data presented is collated from recent scientific literature to provide an objective overview for material selection and device engineering.

Performance Benchmark: Phenylpyrazole vs. The Alternatives

The performance of OLEDs is primarily evaluated based on their External Quantum Efficiency (EQE), which represents the ratio of photons emitted to electrons injected. Other critical parameters include luminance (brightness), operational lifetime (LT50, the time for luminance to decay to 50% of its initial value), and color coordinates as defined by the Commission Internationale de l'Éclairage (CIE).

Emitter ClassPeak EQE (%)Luminance (cd/m²)Lifetime (LT50) @ 1000 cd/m² (h)Emission Color
Phenylpyrazole-based (Ir(III) complexes) 14.8 - 32.2%[1]> 24,000[1]VariesBlue, Green, Yellow, Orange-Red[1]
Iridium-based (other ligands) ~ 31.6%[2]> 214,000[2]~ 1237[2]Blue, Green
Platinum-based up to 49.5%[3]> 48,000[3]~ 670[3]Deep-Blue
Thermally Activated Delayed Fluorescence (TADF) ~ 32.2%[4]> 10,000~ 254[4]Blue, Green

In-Depth Analysis of Emitter Technologies

Phenylpyrazole-based Iridium(III) Complexes: These materials have demonstrated impressive performance, with some orange-red emitting complexes achieving an exceptional EQE of over 30%[1]. The phenylpyrazole ligand plays a crucial role in tuning the emission wavelength and enhancing the photophysical properties of the iridium center. The ability to achieve high efficiencies across the visible spectrum makes them versatile candidates for various applications.

Other Iridium-based Phosphors: Iridium(III) complexes with other ligand systems, such as phenylpyridine derivatives, are the current industry standard for high-performance phosphorescent OLEDs. They exhibit very high brightness and respectable lifetimes, particularly in the green and red regions of the spectrum[2].

Platinum-based Emitters: Platinum(II) complexes have emerged as strong contenders, especially for deep-blue emission, a challenging area for OLEDs. Recent research has reported platinum-based devices with EQEs approaching 50%, showcasing their potential for highly efficient, color-pure displays[3].

Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials represent a paradigm shift in OLED technology. They can theoretically achieve 100% internal quantum efficiency without the need for expensive and rare heavy metals like iridium and platinum. TADF emitters have shown remarkable progress, with EQEs now rivaling those of phosphorescent materials, particularly in the blue and green regions[4].

Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate benchmarking of OLED performance. The following sections outline the fundamental protocols for the fabrication and characterization of OLED devices.

OLED Device Fabrication

The fabrication of a multi-layer OLED is a sequential deposition process carried out in a high-vacuum environment to prevent contamination.

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO anode.

  • Hole Injection and Transport Layers (HIL/HTL) Deposition: A hole injection layer (e.g., PEDOT:PSS) is often spin-coated onto the ITO substrate to facilitate the injection of holes. Subsequently, a hole transport layer (e.g., TAPC) is deposited by thermal evaporation.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with the phenylpyrazole-based or alternative emitter, is deposited via co-evaporation from separate sources. The doping concentration is a critical parameter that is optimized for each emitter system.

  • Electron Transport and Injection Layers (ETL/EIL) Deposition: An electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) are then sequentially deposited by thermal evaporation.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from atmospheric moisture and oxygen.

Performance Characterization
  • Instrumentation: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • Procedure: The device is driven by the source meter, which applies a sweeping voltage while measuring the current. The emitted light is captured by the photodiode or spectroradiometer.

  • Calculation: The EQE is calculated from the measured luminance, current density, and the electroluminescence spectrum of the device, assuming a Lambertian emission profile. The luminance is directly obtained from the calibrated photodiode or spectroradiometer.

  • Instrumentation: A dedicated lifetime measurement system is used, which consists of a constant current source and a photodetector to monitor the luminance decay over time.

  • Procedure: The OLED is driven at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²). The luminance is continuously monitored and recorded.

  • Data Analysis: The operational lifetime (LT50) is determined as the time it takes for the luminance to decrease to 50% of its initial value.

Visualizing Key Concepts in OLED Technology

To further elucidate the principles and processes involved in OLED technology, the following diagrams are provided.

OLED_Device_Structure cluster_OLED OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL light Light Emission EML->light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate e Electrons e->Cathode h Holes h->Anode OLED_Fabrication_Workflow cluster_Workflow OLED Fabrication and Testing Workflow Start Start Cleaning Substrate Cleaning Start->Cleaning HIL_HTL HIL/HTL Deposition Cleaning->HIL_HTL EML Emissive Layer Deposition HIL_HTL->EML ETL_EIL ETL/EIL Deposition EML->ETL_EIL Cathode Cathode Deposition ETL_EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization End End Characterization->End Emitter_Generations cluster_Generations Generations of OLED Emitter Materials Gen1 1st Generation (Fluorescence) ~25% IQE Gen2 2nd Generation (Phosphorescence) ~100% IQE (e.g., Ir, Pt complexes) Gen1->Gen2 Harvesting Triplets Gen3 3rd Generation (TADF) ~100% IQE (Metal-free) Gen2->Gen3 Avoiding Heavy Metals Gen4 Future Generations (e.g., Hyperfluorescence) Gen3->Gen4 Improving Stability & Purity

References

Phenylpyrazole vs. Triazole Ligands: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of computational drug design, phenylpyrazole and triazole scaffolds are privileged structures, frequently incorporated into novel therapeutic agents due to their versatile binding capabilities. This guide provides a comparative molecular docking analysis of representative phenylpyrazole and triazole ligands against common drug targets, supported by experimental data from peer-reviewed studies. The aim is to offer researchers and drug development professionals an objective overview of their relative in silico performance.

Comparative Docking Performance

Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target. The binding energy, typically measured in kcal/mol, is a key metric, with lower values indicating a more favorable interaction. The following table summarizes the binding energies of various phenylpyrazole and triazole derivatives against several important protein targets, as reported in the literature.

Target ProteinLigand TypeDerivativeBinding Energy (kcal/mol)Reference
Topoisomerase IVPhenylpyrazole-Triazole HybridCompound 12h-11.0[1]
Topoisomerase IVCo-crystallized Ligand (Novobiocin)--9.1[1]
VEGFR-2 (Tyrosine Kinase)Phenylpyrazole2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.09[2]
Aurora A (Protein Kinase)Phenylpyrazole2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-8.57[2]
CDK2 (Protein Kinase)Phenylpyrazole2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.35[2]
c-Kit Tyrosine KinaseTriazoleCompound 7f-176.749 (Moldock Score)[3]
Protein Kinase B (Akt)TriazoleCompound 7f-170.066 (Moldock Score)[3]
CYP51 (Lanosterol 14α-demethylase)TriazoleDifenoconazole-6.702[4]
CYP51 (Lanosterol 14α-demethylase)TriazoleCompound 5b2-5.108[4]
CYP51 (Lanosterol 14α-demethylase)TriazoleCompound 5a4-4.787[4]

Note: The binding energies from different studies may not be directly comparable due to variations in docking software and protocols. The Moldock score is a different scoring function and is not directly equivalent to binding energy in kcal/mol.

The data indicates that both phenylpyrazole and triazole derivatives can achieve strong binding affinities to a range of protein targets. Notably, hybrid molecules incorporating both pyrazole and triazole motifs, such as compound 12h, have demonstrated very low binding energies, suggesting a synergistic effect of these two pharmacophores[1]. Phenylpyrazole derivatives have shown potent inhibition of various kinases, with binding energies reaching as low as -10.35 kcal/mol for CDK2[2]. Similarly, triazole-based compounds are well-established inhibitors of enzymes like CYP51, a key target for antifungal agents[4].

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies, synthesized from methodologies reported in the cited literature[1][5][6].

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is then saved in the PDBQT format, which includes atomic charges and atom types.

2. Ligand Preparation:

  • The 2D structures of the phenylpyrazole and triazole ligands are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures and their energy is minimized using a force field such as MMFF94.

  • Gasteiger partial charges are computed for the ligand atoms.

  • The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

  • The final ligand structures are saved in the PDBQT format.

3. Docking Simulation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are set to cover the binding pocket.

  • Molecular docking is performed using software such as AutoDock Vina or PyRx.

  • The docking algorithm, often a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the protein's active site.

  • The program calculates the binding energy for each conformation, and the results are ranked.

4. Analysis of Results:

  • The docking results are analyzed to identify the ligand conformation with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

  • The root-mean-square deviation (RMSD) between the docked conformation and the crystallographic ligand (if available) is calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.

Signaling Pathway and Experimental Workflow

To provide context for the biological relevance of these ligands, the following diagrams illustrate a generic protein kinase signaling pathway, a common target for both phenylpyrazole and triazole derivatives, and a typical experimental workflow for computational drug design.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Dimerization Dimerization Receptor->Dimerization Ligand Growth Factor (Ligand) Ligand->Receptor Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Nucleus Gene Expression (Proliferation, Survival) Transcription_Factor->Nucleus G cluster_in_silico In Silico cluster_in_vitro In Vitro Target_ID Target Identification Ligand_Design Ligand Design (Phenylpyrazole/Triazole) Target_ID->Ligand_Design Docking Molecular Docking Ligand_Design->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Bioassay Biological Assays Synthesis->Bioassay

References

Phenylpyrazole vs. Benzimidazole: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, both phenylpyrazole and benzimidazole scaffolds have emerged as "privileged structures," forming the core of numerous biologically active compounds. Their versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, particularly in oncology. This guide provides a head-to-head comparison of these two critical scaffolds, supported by quantitative data and detailed experimental methodologies, to aid researchers in making informed decisions during the drug design process.

Chemical and Physical Properties at a Glance

Both scaffolds, while distinct in their core structures, offer a foundation for developing drugs with favorable pharmacokinetic and pharmacodynamic profiles. The phenylpyrazole core consists of a pyrazole ring attached to a phenyl group, whereas the benzimidazole scaffold is a bicyclic compound formed by the fusion of benzene and imidazole rings.

PropertyPhenylpyrazole ScaffoldBenzimidazole Scaffold
Core Structure A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a phenyl group.A bicyclic aromatic heterocycle with a benzene ring fused to an imidazole ring.
Key Features The pyrazole ring can act as a hydrogen bond donor and acceptor. The phenyl ring provides a site for various substitutions to modulate activity and physicochemical properties.The bicyclic system offers a rigid framework. The imidazole portion provides hydrogen bond donor and acceptor capabilities, crucial for target interaction.
Common Therapeutic Areas Primarily known for insecticidal activity, with growing applications as anticancer, anti-inflammatory, and antiviral agents.Broad-spectrum activity including anticancer, anthelmintic, antiviral, anti-inflammatory, and antifungal properties.[1][2]
Mechanism of Action Varies with substitution; includes GABA-gated chloride channel antagonism (insecticides) and kinase inhibition (anticancer).Diverse mechanisms including inhibition of tubulin polymerization, kinase inhibition (e.g., EGFR, VEGFR), and targeting of various enzymes and receptors.[3]

Performance in Anticancer Drug Design: A Quantitative Comparison

Both phenylpyrazole and benzimidazole derivatives have demonstrated significant potential as anticancer agents. The following tables summarize their activity against various cancer cell lines and their inhibitory effects on key cancer-related kinases.

Table 1: Cytotoxicity of Phenylpyrazole Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Phenylpyrazole Derivative AA549 (Lung)2.2[4]
Phenylpyrazole Derivative BHeLa (Cervical)9.8[4]
Phenylpyrazole Derivative CMCF-7 (Breast)5.8[4]
Phenylbipyridinylpyrazole 5eSR (Leukemia)<10 (96% growth inhibition)[5]
Pyrazole Derivative 3fMDA-MB-468 (Breast)14.97 (24h)[6]
Table 2: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Fluoro aryl benzimidazole 1HOS (Osteosarcoma)1.8
Benzimidazole-sulfonamide 10PC-3 (Prostate)1.02
Benzimidazole-triazole hybrid 32HCT-116 (Colon)3.87
Benzimidazole-oxadiazole 25aMCF-7 (Breast)0.13
Benzimidazole-pyrimidine hybrid 46HT-29 (Colon)Varies (35x more active than cisplatin)[7]
Table 3: Kinase Inhibitory Activity of Phenylpyrazole and Benzimidazole Derivatives
Scaffold TypeDerivativeTarget KinaseIC50 (nM)Reference
PhenylpyrazolePyrazole-based Chk2 inhibitor 17Chk217.9[8]
BenzimidazolePyrazolyl benzimidazole 7Aurora A28.9[9]
BenzimidazolePyrazolyl benzimidazole 7Aurora B2.2[9]
BenzimidazoleBenzimidazole-2-amino derivative 23CK1δ98.6[10]
BenzimidazoleBenzimidazole-triazole hybrid 6iEGFR78[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[15][16][17][18][19]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by the reduction in substrate phosphorylation.

Protocol (Radiometric Assay):

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, the specific substrate, and the test compound at various concentrations in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

  • Pre-incubation: Incubate the reaction mixture at 30°C for 10 minutes.[15]

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.[15]

  • Incubation: Continue the incubation at 30°C for a defined period (e.g., 30 minutes).[15]

  • Termination: Stop the reaction by adding a stop solution (e.g., LDS sample buffer).[15]

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity to determine the extent of inhibition.[15]

Tubulin Polymerization Assay

This assay is used to evaluate the effect of compounds on the assembly of microtubules from tubulin dimers.[8][20][21]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Protocol (Absorbance-based):

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.[8]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of polymerization to a control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these scaffolds and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway often targeted by kinase inhibitors.

Microtubule_Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Inhibitor Tubulin Polymerization Inhibitor (e.g., Benzimidazole derivative) Inhibitor->Tubulin Binds to dimers, prevents polymerization Promoter Microtubule Stabilizer Promoter->Microtubule Binds and stabilizes

Caption: Regulation of microtubule dynamics, a target for anticancer agents.

Experimental_Workflow Start Compound Synthesis (Phenylpyrazole or Benzimidazole derivative) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Study Cytotoxicity->Mechanism Active Compounds Kinase_Assay Kinase Inhibition Assay Mechanism->Kinase_Assay If kinase inhibitor Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay If microtubule disruptor End Lead Optimization Kinase_Assay->End Tubulin_Assay->End

Caption: General experimental workflow for evaluating novel anticancer compounds.

Conclusion

Both phenylpyrazole and benzimidazole scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. Benzimidazoles have a longer and broader history in drug discovery, leading to a wider range of approved drugs for various diseases. Their ability to mimic endogenous purine structures contributes to their diverse biological activities. Phenylpyrazoles, while historically dominant in the agrochemical sector, are increasingly demonstrating their potential in human medicine, particularly as kinase inhibitors.

The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired drug properties. For targets where a rigid, planar structure with rich hydrogen bonding capabilities is advantageous, such as tubulin, benzimidazoles have a proven track record. For kinase inhibition, both scaffolds have shown promise, and the selection may be guided by the specific sub-pockets of the ATP-binding site that need to be targeted. The growing interest in hybrid molecules containing both pyrazole and benzimidazole moieties suggests that a combination of the favorable attributes of both scaffolds could lead to the development of next-generation therapeutics with enhanced potency and selectivity.

References

Safety Operating Guide

Proper Disposal of Benzene and 1H-Pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the safe handling, storage, and disposal of benzene and 1H-pyrazole in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for benzene and 1H-pyrazole. Adherence to these guidelines is critical for maintaining a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Both benzene and 1H-pyrazole present significant health and safety risks. Proper handling and storage are paramount to prevent exposure and accidents.

Benzene is a known human carcinogen and a flammable liquid. All work with benzene should be conducted in a designated area within a certified chemical fume hood. Personal protective equipment (PPE), including appropriate gloves (Viton, Neoprene, or polyethylene vinyl alcohol are recommended), chemical splash goggles, and a lab coat, must be worn at all times.

1H-Pyrazole is harmful if swallowed or in contact with skin and causes serious eye irritation. It should be handled with care, avoiding the creation of dust. Standard PPE, including gloves, safety glasses, and a lab coat, is required when working with this compound.

Waste containing either chemical must be segregated at the point of generation. Never mix benzene or 1H-pyrazole waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.

Waste Disposal Procedures

The disposal of chemical waste is strictly regulated. The following procedures provide a step-by-step guide for the proper disposal of benzene and 1H-pyrazole.

Benzene Waste Disposal
  • Collection : Collect all benzene-containing waste, including contaminated labware, PPE, and spill cleanup materials, in a designated, leak-proof, and properly labeled hazardous waste container. The container should be made of a material compatible with benzene.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "Benzene," and the associated hazards (e.g., "Flammable," "Toxic," "Carcinogen").

  • Storage : Store the sealed waste container in a designated satellite accumulation area, which should be a flammable liquid storage cabinet. Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.

  • Pickup : Arrange for the collection of the hazardous waste through your institution's EHS department. Do not exceed the storage time limits for hazardous waste in your laboratory.

1H-Pyrazole Waste Disposal
  • Collection : Collect all 1H-pyrazole waste, including unused product and contaminated materials, in a designated, sealed, and properly labeled waste container.

  • Labeling : Label the container with "Hazardous Waste" and "1H-Pyrazole."

  • Storage : Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal : The disposal of 1H-pyrazole waste must be handled by a licensed professional waste disposal service. Contact your EHS department to arrange for proper disposal. Do not dispose of 1H-pyrazole down the drain or in regular trash.

Quantitative Data for Disposal and Regulatory Compliance

The following tables summarize key quantitative data for benzene. Specific regulatory limits for 1H-pyrazole are not as widely established; therefore, it should be managed as a chemical waste according to institutional and local regulations.

Benzene: Regulatory and Disposal Thresholds
Parameter Value
RCRA Waste Code D018 (Toxicity Characteristic), F005 (Spent non-halogenated solvent)[1][2][3]
Reportable Quantity (RQ) for Spills 10 lbs (4.54 kg)[4]
Maximum Contaminant Level (MCL) in Drinking Water 5 µg/L[5]
Toxicity Characteristic Leaching Procedure (TCLP) Limit 0.5 mg/L[2][3][6]
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA 1 ppm[7]
1H-Pyrazole: Toxicity Data
Parameter Value
Acute Oral LD50 (Rat) 1010 mg/kg[8]
Acute Dermal LD50 (Rabbit) 400 mg/kg[8]

Experimental Protocols for Waste Characterization

To ensure compliance with disposal regulations, it may be necessary to determine the concentration of benzene or 1H-pyrazole in a waste stream. The following are outlines of common analytical methods.

Determination of Benzene in Waste Samples via GC-MS

This method is suitable for determining the concentration of benzene in liquid waste.

  • Sample Preparation : A representative sample of the waste is collected. For aqueous samples, a purge-and-trap method is often employed to extract the benzene. For organic waste, direct injection or dilution with a suitable solvent may be possible.

  • Instrumentation : A Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) is used for analysis.

  • GC Conditions :

    • Column : A nonpolar capillary column (e.g., DB-1, ZB-5MS) is typically used.

    • Injector Temperature : 250 °C

    • Oven Program : An initial temperature of 40 °C, held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 35-300.

  • Quantification : A calibration curve is generated using standards of known benzene concentrations. The concentration of benzene in the waste sample is determined by comparing its peak area to the calibration curve.

Determination of 1H-Pyrazole in Waste Samples via HPLC

This method can be adapted for the quantification of 1H-pyrazole in aqueous or organic waste streams.

  • Sample Preparation : The waste sample is filtered to remove particulates. Depending on the matrix and concentration, dilution with the mobile phase or a suitable solvent may be necessary.

  • Instrumentation : A High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • HPLC Conditions :

    • Column : A C18 reverse-phase column (e.g., Eclipse XBD-C18, 250 mm x 4.6 mm, 5 µm) is suitable.[9]

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[10]

    • Flow Rate : 1.0 mL/min.[9]

    • Detection Wavelength : Determined by the UV absorbance maximum of 1H-pyrazole.

  • Quantification : A calibration curve is prepared using 1H-pyrazole standards of known concentrations. The sample's peak area is used to calculate the concentration.

Disposal Decision Workflow

The following diagrams illustrate the logical steps for the proper disposal of benzene and 1H-pyrazole waste.

Caption: Benzene Waste Disposal Workflow.

Caption: 1H-Pyrazole Waste Disposal Workflow.

References

Comprehensive Safety Protocol: Handling Benzene and 1H-Pyrazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of benzene and 1H-pyrazole. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and mitigate risks associated with these chemicals.

Benzene (CAS No: 71-43-2)

Benzene is a highly flammable, colorless to light-yellow liquid with a sweet, aromatic odor.[1][2] It is a known human carcinogen, mutagen, and poses a significant health risk through inhalation, skin contact, or ingestion.[3][4][5] Vapors are heavier than air and can accumulate in low-lying areas, posing a fire and explosion hazard.[6][7]

Exposure Limits

It is critical to maintain workplace exposure below established limits. Engineering controls and personal protective equipment are selected based on these thresholds.

Regulatory BodyTime-Weighted Average (TWA) - 8-HourShort-Term Exposure Limit (STEL) - 15 Mins
OSHA (Permissible Exposure Limit - PEL)1 ppm5 ppm
NIOSH (Recommended Exposure Limit - REL)0.1 ppm1 ppm
Data sourced from OSHA and NIOSH guidelines.[1][8]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling benzene to prevent exposure.[5]

Protection TypeRecommended Equipment
Eye/Face Protection Chemical splash goggles are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Skin/Hand Protection A chemically resistant lab coat or apron must be worn.[9] Recommended glove materials include Butyl, Neoprene, polyvinyl alcohol, and Viton®/Neoprene to prevent skin contact.[10][11] Always inspect gloves for integrity before use.
Respiratory Protection Required when engineering controls cannot maintain airborne concentrations below the PEL.[6][10] Use a NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the concentration.[1] A full-facepiece respirator offers greater protection.
Operational Plan: Handling and Storage

Engineering Controls:

  • All work with benzene must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11][12]

  • Use explosion-proof ventilation and non-sparking tools and equipment to prevent ignition.[1][4]

Handling Procedures:

  • Post warning signs at the entrance to any area where benzene is used, indicating it is a cancer hazard and flammable.[6]

  • Eliminate all ignition sources, including open flames, hot surfaces, and static discharge.[1][10] "No Smoking" policies must be strictly enforced.[11]

  • When transferring benzene, ensure containers are grounded and bonded to prevent static electricity buildup.[4][6]

  • Use a secondary container, such as a bottle carrier, when transporting benzene.[9]

Storage:

  • Store benzene in tightly sealed, properly labeled containers.[6][10]

  • Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials like oxidizing agents (perchlorates, nitrates, etc.).[9][10][11]

  • Fire extinguishers must be readily available.[6]

Emergency and Disposal Plan

Spill Response:

  • Small Spills (<1 Liter):

    • Evacuate all non-essential personnel from the area.[10]

    • Remove all sources of ignition.[11]

    • Wearing appropriate PPE, cover the spill with a non-reactive absorbent material such as activated charcoal, dry sand, or earth.[10][13]

    • Collect the absorbent material and place it into a suitable, covered, and labeled container for hazardous waste disposal.[1]

  • Large Spills (>1 Liter):

    • Evacuate the area immediately.[11]

    • Contact your institution's emergency services and Environmental Health & Safety (EHS) department.[11]

First Aid:

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Quickly remove contaminated clothing.[10] Immediately wash the affected area with soap and large amounts of water.[10] Contaminated clothing must be disposed of as hazardous waste.[9] Seek medical attention.[10]

  • Inhalation: Move the exposed person to fresh air immediately.[6] If breathing has stopped, apply artificial respiration.[6] Seek immediate medical assistance.[6]

  • Ingestion: Do NOT induce vomiting.[6][14] Seek immediate medical attention.[6]

Disposal Plan:

  • Benzene and all benzene-contaminated materials (e.g., absorbent pads, gloves, lab coats) are considered hazardous waste.[6][9]

  • Never dispose of benzene down the sink or in regular trash.[6]

  • Collect all waste in properly labeled, sealed containers.

  • Contact your institution's EHS department for hazardous waste collection and disposal according to local, state, and federal regulations.[9][15]

1H-Pyrazole (CAS No: 288-13-1)

1H-Pyrazole is a colorless crystalline solid.[16] It is classified as harmful if swallowed and causes skin and serious eye irritation.[17][18] Inhalation of dust may cause respiratory irritation.[17][19]

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent direct contact when handling 1H-pyrazole.[20]

Protection TypeRecommended Equipment
Eye/Face Protection Wear chemical safety glasses with side shields or safety goggles that are compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[17][18][21]
Skin/Hand Protection Wear a lab coat and appropriate protective gloves to prevent skin exposure.[17][21] Always wash hands thoroughly with soap and water after handling.[20]
Respiratory Protection A respirator is not typically required if work is conducted with adequate ventilation. If dust is generated, use a NIOSH-approved dust respirator or work in a chemical fume hood to keep airborne concentrations low.[20][21]
Operational Plan: Handling and Storage

Engineering Controls:

  • Handle 1H-pyrazole in a well-ventilated area.[20] The use of local exhaust ventilation or a chemical fume hood is recommended to control dust.[22]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[18][21]

Handling Procedures:

  • Avoid generating dust during handling.[20]

  • Minimize all personal contact with the substance.[20]

  • Do not eat, drink, or smoke in areas where 1H-pyrazole is handled.[17][20]

  • Wash hands and face thoroughly after handling is complete and before breaks.[22]

Storage:

  • Store in original, tightly sealed containers.[16][20]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids.[18][21]

Emergency and Disposal Plan

Spill Response:

  • Avoid creating dust.[20]

  • Wearing appropriate PPE, clean up spills immediately.[20]

  • Use dry clean-up methods. Carefully sweep or vacuum the spilled material.[20]

  • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[20]

First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Seek medical attention if irritation persists.[18]

  • Skin Contact: Wash the affected skin immediately with soap and plenty of water while removing any contaminated clothing.[18]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[18]

  • Ingestion: Rinse the mouth with water. Call a poison center or physician if you feel unwell.[18]

Disposal Plan:

  • Dispose of 1H-pyrazole and contaminated waste in an approved hazardous or special waste collection container.[18][20]

  • Do not allow the chemical to enter drains, sewers, or waterways.[20]

  • All disposal must be conducted in accordance with institutional policies and local regulations. Consult your EHS department for guidance.

Safe Chemical Handling Workflow

The following diagram illustrates the logical workflow for handling hazardous laboratory chemicals like benzene and 1H-pyrazole, from initial planning to final disposal.

G cluster_main Standard Operating Procedure cluster_emergency Contingency Plan Plan 1. Planning & Risk Assessment PPE 2. Select & Don Appropriate PPE Plan->PPE Controls 3. Prepare Engineering Controls (e.g., Fume Hood) PPE->Controls Handle 4. Perform Chemical Handling Task Controls->Handle Decon 5. Decontaminate Work Area & Equipment Handle->Decon Emergency Emergency Event (Spill or Exposure) Handle->Emergency If event occurs Disposal 6. Segregate & Store Hazardous Waste Decon->Disposal Response Execute Emergency Response & First Aid Emergency->Response Report Report Incident to Supervisor & EHS Response->Report

Caption: Logical workflow for safe chemical handling in a laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.